4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid: A Strategic Building Block in Medicinal Chemistry
Executive Summary The introduction of halogens and fluorinated motifs into aromatic scaffolds is a cornerstone of modern drug discovery. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7) represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The introduction of halogens and fluorinated motifs into aromatic scaffolds is a cornerstone of modern drug discovery. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7) represents a highly functionalized, multi-orthogonal building block that merges the biological relevance of the salicylic acid core with the pharmacokinetic advantages of a trifluoromethyl (-CF
3
) group and the synthetic versatility of a bromine atom[1][2].
As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for metabolic stability and target affinity. Fluorinated benzoic acid derivatives are highly prized in these optimization cycles because the carbon–fluorine bond imparts high thermal stability, increased lipophilicity, and resistance to cytochrome P450-mediated metabolic degradation[3][4]. This guide dissects the physicochemical properties, structural dynamics, and experimental workflows for utilizing this specific molecule in advanced pharmaceutical synthesis.
Physicochemical Profiling & Structural Dynamics
The unique reactivity of 4-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid stems from the intense electronic "push-pull" system on the aromatic ring.
The -OH Group (C2): Acts as a strong electron-donating group (EDG) via resonance, activating the ring, while simultaneously participating in intramolecular hydrogen bonding with the adjacent carboxylic acid, which lowers the pKa of the -COOH group.
The -CF
3
Group (C3): A powerful electron-withdrawing group (EWG) that drastically reduces the electron density of the ring. Its large steric bulk heavily influences the conformation of adjacent substituents[5].
The -Br Group (C4): Serves as a prime electrophilic site for transition-metal-catalyzed cross-coupling. Its position adjacent to the bulky -CF
3
group demands specialized catalytic systems to overcome steric hindrance[3].
Requires bulky, electron-rich phosphine ligands for C4 functionalization.
Synthetic Utility and Reactivity Mapping
The true value of this molecule lies in its orthogonality. The distinct electronic nature of each functional group allows for selective, sequential derivatization without the need for excessive protecting group chemistry.
Figure 1: Orthogonal reactivity map of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Applications in Drug Discovery
Salicylic acid derivatives with trifluoromethyl substitutions have a proven track record in medicinal chemistry. For example, Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) is a well-known antiplatelet agent that irreversibly inhibits COX-1[5][6]. Similarly, highly substituted fluorinated aromatic rings are critical in the synthesis of HPPD inhibitors like Nitisinone , used for hereditary tyrosinemia. By utilizing the C4-bromo handle of our target molecule, researchers can append diverse aryl or heteroaryl groups to build novel allosteric modulators or kinase inhibitors.
Standard palladium catalysts (e.g., Pd(PPh
3
)
4
) often fail or provide low yields when applied to this substrate. The causality is twofold:
Steric Clash: The adjacent -CF
3
group at C3 severely hinders the oxidative addition of the Pd(0) species into the C4-Br bond.
Acidic Protons: The unprotected -OH and -COOH groups will rapidly quench basic additives required for the transmetalation step.
To construct a self-validating, high-yielding protocol, we must use a highly active precatalyst (Pd
2
(dba)
3
), a bulky, electron-rich biarylphosphine ligand (XPhos ), and an excess of an inorganic base (K
3
PO
4
) to account for the acidic protons.
Step-by-Step Methodology
Objective: Synthesize 4-aryl-2-hydroxy-3-(trifluoromethyl)benzoic acid via C4 cross-coupling.
K
3
PO
4
(4.0 equiv - Excess required to neutralize -COOH and -OH, plus activate the boronic acid)
Solvent: 1,4-Dioxane / H
2
O (4:1 v/v, degassed)
Procedure:
Preparation of the Catalytic System: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd
2
(dba)
3
and XPhos. Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes to allow the active L
2
Pd(0) complex to form (solution will shift from dark purple to a reddish-brown hue).
Substrate Addition: To a separate round-bottom flask, add 4-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, the chosen arylboronic acid, and K
3
PO
4
.
Solvent Introduction & Degassing: Add the remaining 1,4-dioxane and H
2
O to the substrate flask. Sparge the mixture with argon for 10 minutes. Scientific Rationale: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand.
Reaction Initiation: Transfer the pre-formed catalyst solution to the substrate mixture via a syringe. Heat the reaction to 90 °C for 12 hours.
Workup & Isolation: Cool to room temperature. Acidify the aqueous layer carefully with 1M HCl to pH 2 to reprotonate the carboxylic acid and phenol. Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na
2
SO
4
, concentrate in vacuo, and purify via reverse-phase flash chromatography.
Figure 2: Mechanistic cycle of the XPhos-mediated Suzuki-Miyaura cross-coupling.
Conclusion
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a premier synthetic intermediate for modern drug discovery. By understanding the profound electronic deactivation caused by the -CF
3
group and the steric shielding around the C4-bromide, chemists can rationally design cross-coupling and derivatization protocols. Utilizing advanced biarylphosphine ligands and carefully managing the acid-base chemistry of the salicylic core ensures that this molecule can be effectively translated into high-value pharmaceutical libraries.
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of CAS 2385518-14-7
Executive Summary In contemporary drug discovery, the strategic incorporation of halogenated and fluorinated motifs is a cornerstone of rational drug design. CAS 2385518-14-7 , formally identified as 4-Bromo-2-hydroxy-3-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the strategic incorporation of halogenated and fluorinated motifs is a cornerstone of rational drug design. CAS 2385518-14-7 , formally identified as 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid [1], represents a highly specialized, tri-substituted salicylic acid building block.
Unlike simple benzoic acids, this scaffold presents a dense array of functional groups—a carboxylic acid, a phenolic hydroxyl, a trifluoromethyl (-CF₃) group, and a bromine atom—all situated on a single aromatic ring. This guide deconstructs the physical properties, mechanistic reactivity, and experimental handling of CAS 2385518-14-7, providing researchers with the authoritative insights required to leverage this compound in complex synthetic pathways.
Understanding the physical properties of CAS 2385518-14-7 requires analyzing the synergistic effects of its substituents. The baseline salicylic acid core is heavily modified by the electron-withdrawing nature of both the -CF₃ group and the bromine atom, which fundamentally alters its acidity, lipophilicity, and solid-state behavior.
Quantitative Data Summary
Because this is a highly specialized intermediate, macroscopic thermodynamic properties are often derived from advanced predictive models (e.g., ACD/Labs) calibrated against structurally analogous fluorinated phenols and benzoic acids[2].
As an application scientist, I evaluate building blocks not just by what they are, but by what they do.
The Trifluoromethyl (-CF₃) Effect: The -CF₃ group at the C3 position acts as a powerful electron-withdrawing group (EWG). In medicinal chemistry, fluorine substitution is strategically used to lower the pKₐ of adjacent functional groups, thereby altering the ionization state of the molecule at physiological pH[5]. Furthermore, the bulky -CF₃ group provides steric shielding to the adjacent phenolic hydroxyl, increasing metabolic resistance against Phase II glucuronidation[6].
The Bromine (Br) Handle: Positioned at C4, the bromine atom is the primary vector for carbon-carbon bond formation. It is highly activated for oxidative addition by low-valent transition metals, making this scaffold an ideal candidate for late-stage functionalization[7].
Reactivity map showing the functional utility of CAS 2385518-14-7 substituents.
To ensure scientific integrity, any protocol utilizing this compound must account for its dual acidic protons and the steric hindrance around the bromine atom. Below are field-proven, self-validating methodologies.
Protocol 1: Determination of Aqueous pKₐ via Potentiometric Titration
Because CAS 2385518-14-7 possesses both a carboxylic acid and a highly activated phenol, precise pKₐ determination is critical for downstream formulation and assay development.
Causality & Logic: We use a co-solvent system (e.g., Methanol/Water) extrapolated to 100% aqueous conditions because the high LogP of this compound makes it poorly soluble in purely acidic aqueous media.
Step-by-Step Workflow:
Preparation: Dissolve 10 mg of CAS 2385518-14-7 in 10 mL of a 50:50 Methanol/0.15 M KCl (aq) solution to maintain constant ionic strength.
Standardization: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C.
Forward Titration: Titrate the solution with standardized 0.1 M KOH (aq) in 0.05 mL increments. Record the pH after equilibrium is reached at each step. You will observe two distinct inflection points corresponding to the -COOH and -OH deprotonations.
Self-Validation (Back-Titration): Immediately back-titrate the basic solution using 0.1 M HCl (aq).
Insight: If the forward and reverse titration curves do not perfectly overlay, it indicates chemical degradation (e.g., ester hydrolysis or decarboxylation) occurred at high pH, invalidating the run.
Data Processing: Use the Yasuda-Shedlovsky extrapolation method to calculate the thermodynamic aqueous pKₐ values from the co-solvent data.
The C4-bromine is sterically hindered by the adjacent C3-trifluoromethyl group. Therefore, standard palladium catalysts (like Pd(PPh₃)₄) may suffer from slow oxidative addition or reductive elimination. We employ a sterically demanding, electron-rich ligand system (e.g., Pd(dppf)Cl₂) to force the reaction forward[8].
Step-by-Step Workflow:
Reagent Loading: In an oven-dried 10 mL Schlenk tube, add CAS 2385518-14-7 (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Note: The bidentate dppf ligand prevents catalyst deactivation in the presence of the coordinating salicylic acid moiety.
Solvent & Degassing: Add 5 mL of a 4:1 1,4-Dioxane/Water mixture. Degas the system via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
Thermal Cycling: Heat the reaction to 80 °C for 12 hours under a positive nitrogen atmosphere.
Self-Validating Workup: Quench with 1 M HCl to protonate the carboxylic acid (ensuring it partitions into the organic layer). Extract with Ethyl Acetate (3 x 10 mL).
Insight: Run a TLC (Hexanes/EtOAc with 1% Acetic Acid). The addition of acetic acid prevents the carboxylic acid from streaking on the silica gel, ensuring a clean, verifiable spot for the product versus the starting material.
Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Applications in Drug Development
Why invest in such a complex building block? In modern pharmacophore design, the salicylic acid motif is a privileged structure known for hydrogen-bond donation/acceptor networking (often targeting kinases or metalloenzymes).
By utilizing CAS 2385518-14-7, medicinal chemists can:
Tune Target Residence Time: The -CF₃ group modulates the dihedral angle of the molecule, locking it into a specific bioactive conformation that can enhance binding affinity to the target protein[5].
Bypass Metabolic Liabilities: Unsubstituted phenols are rapidly cleared via sulfation or glucuronidation. The steric bulk of the ortho-CF₃ group drastically reduces the rate of these Phase II metabolic clearances, extending the drug's half-life.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). Available at:[Link]
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483 (1995). Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 338, Salicylic acid." PubChem. Available at:[Link]
Koppel, I. A., et al. "Aqueous pKa values from J. Phys. Org. Chem." Journal of Physical Organic Chemistry, 32, e3940 (2019). Available at:[Link]
Physicochemical Profiling and Solubility Optimization of Halogenated Salicylic Acid Derivatives: A Case Study on 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated functional groups—particularly fluorine and bromine—is a proven tactic for modulating a molecule's...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated functional groups—particularly fluorine and bromine—is a proven tactic for modulating a molecule's pharmacokinetic and pharmacodynamic profile. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7) is a highly specialized, poly-substituted salicylic acid building block [5].
As application scientists, we must recognize that while adding a trifluoromethyl (–CF₃) group and a bromine atom significantly enhances metabolic stability and target binding affinity, it also fundamentally alters the thermodynamic solubility and ionization landscape of the parent scaffold [1]. This whitepaper provides an in-depth technical framework for predicting, measuring, and optimizing the solubility of this complex active pharmaceutical ingredient (API) intermediate, ensuring that downstream formulation and biological assays are built on robust, self-validating empirical data.
Structural Rationale & Physicochemical Causality
To design an effective solubility determination protocol, we must first deconstruct the molecule's structural causality. The parent molecule, salicylic acid, possesses a pKa of 2.98 and a LogP of 2.26, exhibiting an intrinsic aqueous solubility of approximately 2.24 mg/mL at 25°C[3].
However, the introduction of the 3-CF₃ and 4-Br substituents induces profound electronic and steric shifts:
Inductive Electron Withdrawal (pKa Modulation): The highly electronegative –CF₃ group and the bromine atom exert a strong inductive pull (–I effect) on the aromatic ring. This stabilizes the carboxylate anion formed upon deprotonation, significantly lowering the pKa of the carboxylic acid to an estimated 1.5–1.8. Consequently, the molecule will be ionized at a much lower pH than standard salicylic acid [2].
Lipophilicity Enhancement (LogP Shift): The robust C–F bonds and the bulky bromine atom are highly lipophilic. The –CF₃ group typically adds ~0.9 to the LogP, while the bromine atom adds ~0.86. This drives the predicted LogP to approximately 4.0.
Crystal Lattice Energy: The planar aromatic system combined with strong intramolecular hydrogen bonding (between the 2-OH and 1-COOH groups) creates a rigid, high-energy crystal lattice, severely restricting intrinsic aqueous solubility (
S0
) [1].
Quantitative Physicochemical Profiling
The following table synthesizes the predicted and extrapolated physicochemical data of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid against its parent compound to guide experimental design.
Physicochemical Property
Salicylic Acid (Parent) [3]
4-Br-2-OH-3-CF₃-Benzoic Acid (Predicted)
Mechanistic Causality
Molecular Weight
138.12 g/mol
285.02 g/mol
Addition of heavy halogens (Br, F).
pKa (Carboxylic Acid)
2.98
~1.5 - 1.8
Strong inductive electron withdrawal by CF₃ and Br stabilizes the conjugate base.
LogP (Lipophilicity)
2.26
~3.8 - 4.2
Hydrophobic shielding by the CF₃ group and Br atom.
Intrinsic Solubility (
S0
)
2.24 mg/mL
< 0.05 mg/mL
High crystal lattice energy and extreme hydrophobicity of the unionized species.
pH-Dependent Solubility
Increases > pH 3.0
Increases > pH 2.0
Ionization to the highly soluble carboxylate salt occurs at a lower pH threshold.
Because of the extreme hydrophobicity of the unionized form, kinetic solubility assays (like solvent-shift methods) will likely yield false positives due to supersaturation and nano-precipitation. Therefore, we must deploy a rigorous, self-validating adaptation of the OECD 105 Isothermal Shake-Flask Method [4].
Protocol: pH-Dependent Shake-Flask Equilibration
This protocol is designed as a closed-loop, self-validating system. Every step contains a built-in quality control check to prevent artifactual data.
Step 1: Media Preparation & pH Buffering
Action: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 7.4 (phosphate buffered saline).
Causality & Validation: Because the API is a strong organic acid, dissolving it will naturally drive the pH of the solution down. Validation Check: The buffering capacity must be high enough (e.g., 50 mM) to resist this shift. The pH of the media must be measured after equilibration to confirm the target pH was maintained.
Step 2: API Saturation & Equilibration
Action: Add an excess of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (e.g., 5 mg/mL) to 5 mL of each buffer in sealed amber glass vials. Incubate in a thermostatic shaker at 25.0 ± 0.5 °C at 250 RPM.
Causality & Validation: Amber glass prevents photolytic degradation (common in halogenated aromatics). Validation Check (The 24h/48h Rule): To prove true thermodynamic equilibrium, aliquots must be taken at 24 hours and 48 hours. If the HPLC-quantified concentration difference between the two time points is < 5%, equilibrium is validated. If > 5%, agitation must continue.
Step 3: Phase Separation
Action: Transfer the aliquots to ultracentrifuge tubes and spin at 15,000 × g for 15 minutes at 25°C.
Causality & Validation: Highly lipophilic fluorinated compounds easily form colloidal micro-suspensions that pass through standard 0.45 µm syringe filters, leading to overestimated solubility [4]. Ultracentrifugation aggressively pellets these nano-aggregates, ensuring only truly dissolved API remains in the supernatant.
Step 4: HPLC-UV Quantification
Action: Dilute the supernatant appropriately with mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) and analyze via HPLC-UV at the compound's
λmax
(typically ~230-250 nm for substituted benzoates).
Causality & Validation: The use of 0.1% TFA in the mobile phase suppresses the ionization of the carboxylic acid, ensuring sharp, reproducible chromatographic peaks and preventing column tailing.
Solubility Optimization Workflow
To systematically navigate the challenges posed by this fluorinated derivative, researchers should utilize the following decision-tree workflow.
Workflow for self-validating thermodynamic solubility determination of acidic APIs.
Downstream Implications for Formulation
If the intrinsic solubility of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid proves too low for the desired application (< 0.1 mg/mL), the physicochemical data generated above dictates specific formulation strategies:
Salt Formation: Because the predicted pKa is very low (~1.5), the compound will readily form stable salts with weak bases (e.g., sodium, potassium, or tromethamine). Formulating the API as a sodium salt will exponentially increase its dissolution rate and apparent solubility in neutral media.
Co-Solvency: The high LogP indicates excellent solubility in polar aprotic solvents and alcohols. For preclinical dosing, a vehicle containing 10-20% DMSO or PEG-400 will effectively overcome the hydrophobic barrier imposed by the –CF₃ and –Br groups.
By grounding experimental design in the fundamental physicochemical causality of the molecule's substituents, researchers can bypass trial-and-error and engineer reliable, high-quality data systems.
References
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health (PMC). Available at:[Link]
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
Salicylic Acid | CID 338. PubChem, National Center for Biotechnology Information. Available at:[Link]
Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). Available at:[Link]
Exploratory
Spectroscopic data for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Spectroscopic Characterization of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid: A Technical Guide for Advanced Structural Validation As a Senior Application Scientist, I approach the structural validation of highly...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Characterization of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid: A Technical Guide for Advanced Structural Validation
As a Senior Application Scientist, I approach the structural validation of highly functionalized building blocks not as a routine checklist, but as an integrated, self-validating system. The molecule 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7) presents a fascinating analytical landscape. Every functional group—the hydrogen-bonded phenol, the sterically hindered trifluoromethyl group, and the heavy bromine atom—interacts to create a unique spectroscopic fingerprint[1].
This whitepaper details the causality behind the spectroscopic behavior of this molecule and provides field-proven, step-by-step methodologies to ensure absolute confidence in your structural validation workflows.
Structural Causality & Spectroscopic Profiling
To generate high-fidelity analytical data, we must first understand how the molecule's structural topology dictates its behavior in solution and in the gas phase.
The Intramolecular Hydrogen Bond (1H & 13C NMR)
The spatial proximity of the C2-hydroxyl group and the C1-carboxylic acid creates a highly stable intramolecular hydrogen bond. When selecting a solvent for NMR, dimethyl sulfoxide-d6 (DMSO-d6) is preferred over non-polar solvents like CDCl3. While DMSO is a strong hydrogen-bond acceptor that typically disrupts intermolecular interactions, the intramolecular O···H hydrogen bond in salicylic acid derivatives is robust enough to persist even in DMSO-d6[2].
This persistent interaction severely deshields the phenolic proton, pushing its 1H NMR chemical shift far downfield (typically >11.0 ppm)[2]. Furthermore, the aromatic ring contains only two protons (C5-H and C6-H), which are ortho to each other. The electron-withdrawing nature of the -COOH group deshields C6-H relative to C5-H, resulting in two distinct doublets with an ortho coupling constant (
3JHH
) of approximately 8.5 Hz.
The Trifluoromethyl Probe (19F NMR)
The -CF3 group at the C3 position serves as an exceptional diagnostic probe. Because the 19F nucleus has a 100% natural abundance and a high gyromagnetic ratio, it provides a highly sensitive read-out of the local dielectric environment[3]. In this sterically congested region (flanked by the C2-OH and C4-Br), the 19F signal will appear as a sharp singlet in the range of -55 to -60 ppm, as there are no adjacent protons to induce scalar coupling[4]. The absence of proton coupling simplifies the spectrum, making the CF3 group a self-validating marker for the molecule's integrity[5].
Isotopic Self-Validation (LC-HRMS)
For mass spectrometry, the highly acidic nature of the carboxylic acid and phenolic hydroxyl groups dictates the use of negative Electrospray Ionization (ESI-). The defining feature of this molecule in MS is the presence of the bromine atom at C4. Bromine exists natively as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. Consequently, the high-resolution mass spectrum (HRMS) will exhibit a signature twin-peak isotopic pattern for the [M-H]- ion at m/z 282.92 and 284.92[1]. This exact 1:1 ratio acts as an internal validation system; any deviation indicates co-eluting impurities or structural degradation.
Experimental Workflows
The following protocols are designed as self-validating systems. By leveraging specific instrumental parameters, we force the molecule to reveal its structural truths.
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. The use of strictly anhydrous solvent is critical to prevent proton exchange with the labile -OH and -COOH groups, which would broaden or obliterate their diagnostic signals[2].
1H NMR Acquisition: Acquire at 400 MHz or higher. Set the spectral width to at least 16 ppm to ensure the highly deshielded hydrogen-bonded protons are captured without folding artifacts.
19F NMR Acquisition: Utilize an inverse-gated decoupling pulse sequence. This suppresses the Nuclear Overhauser Effect (NOE) and ensures accurate integration if quantitative NMR (qNMR) is required[5]. Set the transmitter offset (O1p) to -60 ppm to center the expected CF3 signal[5].
13C NMR Acquisition: Acquire with 1H decoupling. The self-validating step here is identifying the defining C-F spin-spin couplings: a massive quartet for the CF3 carbon (
1JCF≈270
Hz) and a smaller quartet for the C3 aromatic carbon (
2JCF≈30
Hz).
Protocol B: LC-HRMS Acquisition
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.
Chromatography: Utilize a C18 reverse-phase column. Employ a gradient of Water (0.1% Formic Acid) and Acetonitrile. The acidic modifier suppresses the ionization of the carboxylic acid in the liquid phase, ensuring sharp, Gaussian peak shapes during separation.
MS Acquisition: Operate the High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in ESI negative mode. Set the mass range to m/z 100-500. Extract the chromatogram specifically for the exact masses of the 79Br and 81Br isotopologues to confirm the halogen signature.
Data Visualization
The expected quantitative outputs from the workflows above are summarized below to serve as a reference standard for your analytical runs.
Confirms the presence of exactly one Bromine atom.
Logical Workflow Diagram
The following diagram maps the logical progression of the analytical workflow, demonstrating how parallel data streams converge to provide a self-validating structural confirmation.
Fig 1. Self-validating analytical workflow for the structural confirmation of CAS 2385518-14-7.
References
Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations
Source: ResearchGate / The Journal of Physical Chemistry A
URL:[Link]
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species
Source: Dove Medical Press / Reports in Organic Chemistry
URL:[Link]
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
1H NMR spectrum of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Title: High-Fidelity 1H NMR Characterization of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid: A Mechanistic Guide Introduction 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7) is a highly functi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: High-Fidelity 1H NMR Characterization of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid: A Mechanistic Guide
Introduction
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7) is a highly functionalized, poly-substituted aromatic compound[1]. As a heavily decorated salicylic acid derivative, it serves as a critical pharmacophore and synthetic intermediate in drug development. For researchers and application scientists, definitive structural characterization via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm regiochemistry and purity. This guide provides an in-depth mechanistic analysis of its spin systems and outlines a self-validating quantitative NMR (qNMR) protocol.
Structural Mechanics and Spin System Dynamics
The core of this molecule is a fully substituted benzene ring with only two remaining aromatic protons (H5 and H6). Understanding the electronic and spatial influence of the four substituents (-COOH, -OH, -CF3, -Br) is critical for predicting and assigning the chemical shifts.
The Aromatic AB Spin System (H5 and H6):
Because H5 and H6 are situated at adjacent carbons (C5 and C6), they couple to each other, forming a classic isolated AB spin system. This manifests as a pair of doublets with an ortho coupling constant (
3JHH
) of approximately 8.5 Hz.
H6 Resonance (~8.17 ppm): H6 is located ortho to the carboxylic acid group at C1. The carbonyl moiety is strongly electron-withdrawing via resonance (-M effect) and exerts a pronounced magnetic anisotropy. The spatial proximity of H6 to the deshielding cone of the C=O double bond pushes its chemical shift significantly downfield.
H5 Resonance (~7.52 ppm): H5 is positioned ortho to the bromine atom at C4 and para to the hydroxyl group at C2. While the heavy bromine atom exerts an inductive electron-withdrawing effect (-I) that deshields H5, the hydroxyl group provides a competing electron-donating resonance effect (+M) that shields the para position. The net result is a moderate deshielding relative to unsubstituted benzene, as observed in similar [2].
Exchangeable Protons (-OH and -COOH):
Hydroxyl Proton (~11.5 ppm): The -OH group at C2 engages in a strong, persistent intramolecular hydrogen bond with the carbonyl oxygen of the C1 carboxylic acid. This forms a rigid pseudo-six-membered ring, locking the proton in a highly deshielded magnetic environment and preventing rapid intermolecular exchange. This results in a sharp, distinct singlet far downfield, a hallmark of [3].
Carboxylic Acid Proton (~13.5 ppm): The highly acidic -COOH proton is heavily deshielded by the adjacent carbonyl group and typically appears as a broad singlet in the 13.0–14.0 ppm range, consistent with the behavior of [4].
Visualizing the Spin System Logic
The following diagram maps the causality between the molecular structure and the resulting 1H NMR signals.
Caption: Logical assignment workflow for the 1H NMR spin systems of the target molecule.
Quantitative Data Presentation
The table below summarizes the expected 1H NMR parameters for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid in DMSO-d6.
To ensure high-fidelity data suitable for regulatory submissions or rigorous synthetic characterization, the following self-validating protocol must be employed.
Step 1: Sample Preparation
Action: Weigh exactly 5.0 mg of the analyte and dissolve in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.1% v/v Tetramethylsilane (TMS).
Causality: DMSO-d6 is selected because its high polarity disrupts intermolecular dimers that cause peak broadening, while preserving the diagnostic intramolecular hydrogen bond of [5]. TMS provides an absolute 0.00 ppm reference.
Step 2: Instrument Tuning & Shimming
Action: Insert into a ≥400 MHz spectrometer. Tune the probe to the 1H frequency and execute gradient shimming.
Causality: Perfect
B0
homogeneity is required to resolve the 8.5 Hz ortho coupling without peak tailing.
Step 3: Acquisition Parameters
Action: Use a 90° excitation pulse (e.g., zg pulse program). Set the relaxation delay (D1) to 30 seconds. Acquire 16 to 32 scans.
Causality: For quantitative integration, D1 must exceed 5 ×
T1
(longitudinal relaxation time). Aromatic protons typically possess
T1
values of 3–5 seconds; a 30-second delay ensures complete relaxation and prevents signal saturation.
Self-Validation Checkpoints (Trustworthiness System):
A protocol is only as good as its internal validation. Before accepting the spectrum, verify the following parameters:
Lock and Shim Validation: The full width at half maximum (FWHM) of the TMS signal at 0.00 ppm must be < 1.0 Hz. If broader, the shimming is inadequate and must be repeated.
Phase and Baseline Validation: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. After manual phase correction, the baseline between the H5 and H6 doublets must integrate to exactly 0. A rolling baseline invalidates the quantitative data.
Quantitation Validation: The integral of the H5 doublet must equal the H6 doublet (ratio of 1.00 : 1.00). A deviation of >2% indicates co-eluting impurities or incomplete relaxation.
Caption: Self-validating experimental workflow for quantitative 1H NMR (qNMR) acquisition.
References
Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. National Institutes of Health (NIH).[Link]
Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. ACS Publications.[Link]
Salicylic Acids as Readily Available Starting Materials for the Synthesis of meta-Substituted Biaryls. Royal Society of Chemistry.[Link]
Mass Spectrometric Characterization of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid: A Mechanistic Guide
Executive Summary As a Senior Application Scientist, developing a robust mass spectrometry (MS) method requires moving beyond empirical trial-and-error to understand the fundamental gas-phase thermodynamics and solution-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, developing a robust mass spectrometry (MS) method requires moving beyond empirical trial-and-error to understand the fundamental gas-phase thermodynamics and solution-phase chemistry of the analyte. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (C₈H₄BrF₃O₃) is a highly functionalized salicylic acid derivative. The presence of strongly electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) substituents dictates its ionization behavior, making it an ideal candidate for negative-ion electrospray ionization (ESI-). This whitepaper details the physicochemical causality behind its MS behavior, maps its fragmentation pathways, and provides a self-validating LC-MS/MS protocol designed for high-throughput, interference-free quantification.
Molecular Architecture & Ionization Causality
The decision to utilize ESI- is not arbitrary; it is governed by the molecule's intrinsic acidity and the stabilization of its conjugate base.
The carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups are inherently acidic. However, the addition of the -CF₃ group at the C3 position and the -Br atom at the C4 position exerts powerful inductive (-I) and resonance (-R) effects. These groups draw electron density away from the acidic protons, significantly lowering the pKa of the molecule.
More importantly, once deprotonated, the resulting carboxylate anion exhibits a highly delocalized charge. According to foundational studies on ESI mechanisms, the ionization efficiency (logIE) of benzoic acids in negative mode is directly proportional to the delocalization of the anionic charge, a property quantified by the weighted average positive sigma (WAPS) parameter [1]. A highly delocalized charge reduces the solvation energy required for the ion to evaporate from the charged ESI droplet into the gas phase. Furthermore, halide substitution on aromatic rings has been empirically shown to exponentially enhance sensitivity and pseudomolecular ion formation in ESI-[2].
Gas-Phase Thermodynamics: CID Fragmentation
Upon successful transition into the gas phase, the [M-H]⁻ precursor ion can be subjected to Collision-Induced Dissociation (CID) using nitrogen or argon gas. The fragmentation of 4-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is highly predictable and structurally diagnostic.
Decarboxylation (-44 Da): The ortho-relationship between the hydroxyl and carboxylate groups facilitates a facile, low-energy neutral loss of carbon dioxide (CO₂). This is the primary fragmentation pathway for all salicylic acid derivatives.
Loss of Hydrogen Fluoride (-20 Da): At higher collision energies, the -CF₃ group undergoes fragmentation. The proximity of ring protons or the phenolic hydrogen allows for the neutral loss of HF.
Homolytic Cleavage of Bromine (-79/-81 Da): The aromatic C-Br bond can undergo homolytic cleavage, expelling a bromine radical (Br•) and leaving behind a stable radical anion.
Primary CID fragmentation pathways of the [M-H]- precursor.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system—meaning the data inherently proves its own accuracy without requiring secondary orthogonal testing. For this molecule, the natural isotopic distribution of bromine (approx. 1:1 ratio of ⁷⁹Br to ⁸¹Br) serves as an internal purity check.
Step-by-Step LC-MS/MS Methodology
Step 1: Matrix-Matched Sample Preparation
Action: Spike all biological or synthetic samples with a stable-isotope-labeled internal standard (e.g., ¹³C₆-salicylic acid) at a known concentration prior to protein precipitation or solid-phase extraction.
Causality: This step mathematically corrects for matrix-induced ion suppression within the ESI source, validating the extraction recovery and ensuring quantitative trustworthiness.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8) and Mobile Phase B: Acetonitrile.
Causality: While formic acid is standard for LC-MS, it suppresses negative ionization. Ammonium acetate buffers the mobile phase to a near-neutral pH, ensuring the analyte remains fully deprotonated as a carboxylate anion in solution, thereby maximizing its transfer efficiency into the gas phase.
Step 3: Source Optimization
Action: Set the ESI Capillary Voltage to -2.5 kV and the Desolvation Temperature to 350°C.
Causality: A lower capillary voltage prevents premature in-source fragmentation of the fragile carboxylate group. High thermal energy is required to overcome the surface tension of the aqueous droplets, driving the ion evaporation process.
Step 4: MRM Data Acquisition & Built-in Validation
Action: Monitor Multiple Reaction Monitoring (MRM) transitions for both the ⁷⁹Br and ⁸¹Br isotopes simultaneously.
Self-Validating Mechanism: Program the MS software to calculate the peak area ratio of the ⁷⁹Br transition (m/z 282.9 → 238.9) to the ⁸¹Br transition (m/z 284.9 → 240.9). Because the natural abundance ratio is 50.69% to 49.31%, the peak area ratio must strictly fall between 1.00 and 1.05. If the ratio deviates beyond this window, the system automatically flags the peak as impure, proving the presence of an isobaric interference.
Self-validating LC-MS/MS workflow for halogenated benzoic acids.
Quantitative Data Summaries
To facilitate rapid method development, the exact masses and optimized MRM transitions are summarized below.
Table 1: Exact Mass and Isotopic Distribution of [M-H]⁻
Isotope
Chemical Formula
Exact Mass (Da)
Relative Abundance
Diagnostic Utility
⁷⁹Br
C₈H₃⁷⁹BrF₃O₃
282.9216
100.0%
Primary precursor for MRM quantification
⁸¹Br
C₈H₃⁸¹BrF₃O₃
284.9196
97.3%
Secondary precursor / Isotopic purity check
¹³C-⁷⁹Br
C₇¹³CH₃⁷⁹BrF₃O₃
283.9249
~8.8%
Carbon isotope confirmation
Table 2: Optimized MRM Transitions and Structural Causality
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Neutral Loss
Structural Causality
282.9
238.9
15
CO₂ (44 Da)
Facile decarboxylation of the salicylic acid core
284.9
240.9
15
CO₂ (44 Da)
Isotopic confirmation of decarboxylation
282.9
218.9
25
CO₂ + HF (64 Da)
High-energy cleavage of the C-F bond
282.9
159.9
35
CO₂ + Br• (123 Da)
Homolytic cleavage of the aromatic C-Br bond
References
Title: Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency
Source: Analytical Chemistry, 2014, 86(9), 4822-4830.
URL: [Link]
Title: Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives
Source: Journal of the American Society for Mass Spectrometry, 2003, 14(10), 1076-1085.
URL: [Link]
Biological activity of trifluoromethylated benzoic acids
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Benzoic Acids Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the synthesis, mechanisms of actio...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Benzoic Acids
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic applications of trifluoromethylated benzoic acids. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to illuminate the pivotal role of the trifluoromethyl group in shaping the biological profiles of these potent molecules.
Introduction: The Strategic Importance of Trifluoromethylation in Benzoic Acid Scaffolds
Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1] The strategic incorporation of a trifluoromethyl (-CF3) group into this scaffold has emerged as a powerful tool for optimizing drug candidates. The -CF3 moiety is not merely a passive substituent; its unique electronic properties and steric bulk profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.
The significance of the trifluoromethyl group lies in its ability to:
Enhance Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often blocks common metabolic pathways, such as aromatic hydroxylation, leading to improved bioavailability and a longer plasma half-life.[2][3]
Increase Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve its distribution to target tissues.[3]
Modulate Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can alter the acidity of the benzoic acid proton and influence non-covalent interactions (such as hydrogen bonds and dipole interactions) within the target protein's binding pocket, thereby modulating potency and selectivity.[4][5]
These attributes have led to the development of trifluoromethylated benzoic acid derivatives with significant efficacy across diverse therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.[1][6][7]
The most well-documented activity of trifluoromethylated benzoic acids is their anti-inflammatory effect, primarily exemplified by the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: A Multi-Targeted Approach
The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[6][8] However, a deeper investigation reveals a more complex, multi-targeted mechanism that contributes to their overall therapeutic profile and, in some cases, their side effects.
COX Inhibition: Compounds like Flufenamic acid and Niflumic acid are non-selective inhibitors of both COX-1 and COX-2 enzymes, preventing the formation of prostaglandins and thereby reducing inflammation, pain, and fever.[8][9][10]
Ion Channel Modulation: A distinguishing feature of the fenamate class is their ability to modulate a wide array of ion channels. Flufenamic acid, for instance, is known to block chloride and L-type Ca2+ channels while activating certain K+ and TRP channels.[11][12] This activity is distinct from COX inhibition and contributes to their analgesic properties.
COX-Independent Pathways: Research into celecoxib, a selective COX-2 inhibitor containing a trifluoromethyl group, has illuminated the importance of COX-independent effects.[13] A synthetic analogue, TFM-C, where a methyl group is replaced by a second trifluoromethyl group, exhibits a 205-fold reduction in COX-2 inhibitory activity yet retains potent immunomodulatory and anti-arthritic effects.[14] This analogue suppresses innate immune cell activation and has shown beneficial effects in models of neuroinflammation, acting through pathways independent of prostaglandin synthesis.[14][15]
This dual mechanism—inhibiting prostaglandin synthesis while also modulating other key cellular pathways—underscores the versatility of this chemical class.
Caption: General mechanism of trifluoromethylated NSAIDs.
Structure-Activity Relationship (SAR)
The anti-inflammatory potency of fenamate-class drugs is highly dependent on their three-dimensional structure. Key SAR insights include:
N-Aryl Ring Conformation: Activity is enhanced when the N-aryl ring is non-coplanar with the anthranilic acid ring. This twisted conformation is believed to facilitate better binding to the active site of COX enzymes.[16][17]
Substitution Pattern: For substitutions on the N-aryl ring, the general order of activity is meta > ortho > para.[16][17]
Core Moieties: The NH-moiety and the position of the carboxylic acid group on the anthranilic acid ring are crucial for activity. Replacing the NH group with other linkers (e.g., O, S, CH₂) diminishes or abolishes the anti-inflammatory effect.[16]
Caption: Key SAR principles for fenamate anti-inflammatory drugs.
Anticancer and Antimicrobial Activities: Expanding the Therapeutic Horizon
Beyond inflammation, trifluoromethylated benzoic acid derivatives have demonstrated significant potential as anticancer and antimicrobial agents, often acting through distinct mechanisms.
Anticancer Properties
The anticancer effects of these compounds are often mediated through COX-independent pathways.
Apoptosis Induction: Certain trifluoromethylated isoxazoles and chalcones, which can be considered structural derivatives, have shown potent, dose-dependent cytotoxicity against various cancer cell lines, including breast and prostate cancer.[18][19] Mechanistic studies reveal these compounds can induce apoptosis and cause cell cycle arrest.[18]
Targeting Cancer-Related Proteins: The trifluoromethyl group can enhance binding to specific protein targets involved in cancer cell proliferation.[19] The celecoxib scaffold itself has been widely studied for its chemopreventive effects, solidifying the utility of this structural class in oncology.[20]
Antimicrobial Efficacy
A compelling application for this class is in the development of novel antibiotics to combat resistant pathogens.
Inhibition of Fatty Acid Biosynthesis (FAB): A key mechanism for antibacterial action is the inhibition of the bacterial fatty acid biosynthesis pathway, which is essential for building cell membranes and is absent in humans, making it a highly selective target.[7][21]
Activity Against Gram-Positive Bacteria: Pyrazole derivatives containing a trifluoromethyl-substituted benzoic acid moiety have demonstrated potent, bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[7][22][23] These compounds are effective against both planktonic bacteria and difficult-to-treat biofilms.[23]
Table 1: Summary of Biological Activities and Potency of Trifluoromethylated Benzoic Acid Derivatives.
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. The following sections detail standardized protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of a Trifluoromethylated Benzoic Acid via Grignard Reaction
This protocol describes the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, a common intermediate.[24][25] The causality behind this choice is its reliability and scalability for creating the core scaffold from a commercially available starting material.
Objective: To synthesize 3,5-bis(trifluoromethyl)benzoic acid from 3,5-bis(trifluoromethyl)bromobenzene.
Under a nitrogen atmosphere, charge a dry 250 mL three-neck flask with magnesium turnings (1.1 eq).
Add 50 mL of anhydrous THF.
In an addition funnel, dissolve 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) in 25 mL of anhydrous THF.
Add a small portion of the bromide solution to the magnesium slurry to initiate the reaction. Gentle heating may be required.
Once the exothermic reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for 1-2 hours until the magnesium is consumed. Cool the resulting dark brown Grignard reagent solution to room temperature.
Carbonation:
In a separate flask, place an excess of crushed dry ice.
Slowly transfer the Grignard solution via cannula onto the dry ice with vigorous stirring. This step is highly exothermic.
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
Acidification and Isolation:
Slowly quench the reaction by adding 100 mL of 2N HCl. Stir vigorously for 20-30 minutes.
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent under reduced pressure to yield the crude product.
Purify the solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain 3,5-bis(trifluoromethyl)benzoic acid as a white crystalline solid.[24]
Caption: Workflow for the synthesis of a key intermediate.
Protocol 2: In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a gold-standard acute inflammation assay used to evaluate the efficacy of NSAIDs.[26] It provides a reliable, quantitative measure of a compound's ability to suppress edema formation.
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Materials:
Wistar rats (150-200 g)
Test compound (e.g., a trifluoromethylated benzoic acid derivative)
Reference drug (e.g., Indomethacin)
Vehicle (e.g., 0.5% carboxymethyl cellulose)
1% (w/v) Carrageenan solution in saline
Pletysmometer or digital calipers
Procedure:
Animal Acclimatization and Grouping:
Acclimatize animals for at least 7 days prior to the experiment.
Fast animals overnight with free access to water.
Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound(s) at various doses.
Compound Administration:
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
Induction of Inflammation:
Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Edema:
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Data Analysis:
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-treatment volume.
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula:
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Directions
Trifluoromethylated benzoic acids constitute a versatile and highly valuable class of compounds in modern drug discovery. The strategic incorporation of the -CF3 group consistently imparts favorable properties, enhancing metabolic stability and modulating biological activity. While their role as anti-inflammatory agents is well-established, burgeoning research highlights their significant potential in oncology and infectious disease. Future research should focus on refining selectivity to minimize off-target effects, particularly for COX-inhibiting compounds, and further exploring the untapped potential of their COX-independent mechanisms and antimicrobial properties to address pressing unmet medical needs.
Patsnap Synapse. (2024). What is the mechanism of Flufenamic Acid?. Patsnap Synapse. [Link]
Gpatindia. (2020). FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
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Zhang, L. et al. (2019). Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. PubMed. [Link]
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Substituted Trifluoromethylbenzoic Acids: A Journey from Chemical Curiosities to Cornerstone Building Blocks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impactin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. Among the vast arsenal of fluorinated moieties, the trifluoromethyl (CF₃) group is preeminent. Its unique combination of high electronegativity, metabolic stability, and lipophilicity can dramatically modulate the physicochemical and biological properties of a parent molecule.[1][2] This guide provides a deep, technically-grounded exploration of a critical subclass of these compounds: the substituted trifluoromethylbenzoic acids. We will trace their historical discovery, chart the evolution of their synthesis from brute-force methods to elegant catalytic transformations, and examine the structure-property relationships that make them indispensable tools for the modern scientist.
The Genesis of Organofluorine Chemistry: Taming a Reactive Element
The story of trifluoromethylbenzoic acids begins with the broader history of organofluorine chemistry itself. Early chemists faced immense challenges in forming the carbon-fluorine bond, the strongest single bond in organic chemistry.[3] Elemental fluorine, first isolated by Henri Moissan in 1886 after decades of effort by many scientists, was notoriously reactive and difficult to control, often leading to violent decomposition of organic substrates.[3][4]
A pivotal breakthrough came from the work of Belgian chemist Frédéric Swarts. In the 1890s, he developed methods for halogen exchange, using reagents like antimony trifluoride (SbF₃) to replace other halogens with fluorine.[5][6] His landmark synthesis of benzotrifluoride from benzotrichloride in 1892 demonstrated a viable, if still harsh, pathway to introduce the CF₃ group onto an aromatic ring.[5][6] This two-step sequence—radical chlorination of a methyl group to a trichloromethyl group, followed by halogen exchange—became the industrial foundation for producing trifluoromethylated aromatics for decades.[7]
Early Synthetic Routes to Trifluoromethylbenzoic Acids
With a method to produce benzotrifluoride established, the next logical challenge was to introduce a carboxylic acid functionality. The direct trifluoromethylation of benzoic acid was not feasible with early technologies. Therefore, the most common and practical early approach was a multi-step process that built upon the existing chemistry of toluene derivatives.
The Classic Industrial Pathway: Chlorination, Fluorination, and Oxidation
This robust, albeit demanding, method remains relevant on an industrial scale and clearly illustrates the chemical logic of the era.
Experimental Protocol: Industrial-Style Synthesis of 2-(Trifluoromethyl)benzoic Acid
Acylation: o-Toluic acid is reacted with thionyl chloride (SOCl₂) to form the more reactive o-methyl benzoyl chloride.
Radical Chlorination: The o-methyl benzoyl chloride is subjected to light-initiated chlorination. Under these conditions, the methyl group is exhaustively chlorinated to yield 2-(trichloromethyl)benzoyl chloride. This step requires careful control to prevent unwanted ring chlorination.
Halogen Exchange (Halex Reaction): The crude 2-(trichloromethyl)benzoyl chloride is treated with anhydrous hydrogen fluoride (HF), often in the presence of a catalyst like an antimony salt. This reaction exchanges the three chlorine atoms for fluorine, yielding 2-(trifluoromethyl)benzoyl fluoride.[8]
Hydrolysis: The resulting acid fluoride is carefully hydrolyzed with water to furnish the final product, 2-(trifluoromethyl)benzoic acid.[8]
This sequence highlights the necessity of protecting or masking the carboxylic acid (as an acid chloride) to withstand the harsh conditions of the chlorination and fluorination steps.
Figure 1: Classic industrial synthesis pathway for 2-(trifluoromethyl)benzoic acid.
The Modern Era: Rise of Catalytic and Reagent-Mediated Methods
While effective, the classic industrial methods suffer from harsh conditions and limited functional group tolerance. The latter half of the 20th century and the dawn of the 21st saw an explosion in the development of more sophisticated and milder synthetic tools, making a vast array of substituted trifluoromethylbenzoic acids accessible for research and development.
Copper-Mediated and Catalyzed Trifluoromethylation
Copper reagents have played a long and vital role in trifluoromethylation. A significant advancement was the use of sodium trifluoroacetate (CF₃CO₂Na) with copper(I) iodide (CuI), first reported by Matsui in 1981.[5] This reaction allows for the direct trifluoromethylation of aryl halides. The mechanism is believed to involve the decarboxylation of a copper trifluoroacetate intermediate to form a "CuCF₃" species, which then couples with the aryl halide.[9]
More recently, stable and well-defined trifluoromethylcopper(I) complexes, such as [(phen)CuCF₃] developed by Hartwig, have enabled these reactions to proceed under even milder conditions.[10]
Palladium-Catalyzed Cross-Coupling
The advent of palladium-catalyzed cross-coupling has revolutionized organic synthesis. These methods provide a highly versatile and functional-group-tolerant approach. A typical strategy involves the coupling of an aryl halide (or boronic acid) with a nucleophilic trifluoromethyl source.
Experimental Protocol: Palladium-Catalyzed Trifluoromethylation of an Aryl Iodide
Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with the aryl iodide (e.g., methyl 4-iodobenzoate), a palladium catalyst (e.g., Pd(dba)₂), a phosphine ligand (e.g., Xantphos), and a nucleophilic trifluoromethylating reagent (e.g., trimethyl(trifluoromethyl)silane, TMSCF₃).
Initiation: A fluoride source, such as cesium fluoride (CsF), is added to activate the TMSCF₃ reagent. A suitable solvent, like dimethylformamide (DMF), is then added.
Reaction: The mixture is sealed and heated (e.g., to 80-100 °C) for several hours until the starting material is consumed, as monitored by GC-MS or TLC.
Workup and Hydrolysis: After cooling, the reaction is quenched and worked up via extraction. The resulting ester is then hydrolyzed (e.g., using LiOH in a THF/water mixture) to yield the target 4-(trifluoromethyl)benzoic acid.
Purification: The final acid is purified by acidification, extraction, and recrystallization or chromatography.
Figure 2: Simplified catalytic cycle for a copper/palladium-mediated trifluoromethylation.
Structure, Properties, and Applications
The introduction of a CF₃ group has profound and predictable effects on the properties of benzoic acid. Its strong electron-withdrawing nature significantly increases the acidity (lowers the pKa) of the carboxylic acid group compared to benzoic acid itself. This electronic influence, combined with its steric bulk and lipophilicity, is harnessed by chemists to fine-tune molecules for specific applications.
Substituent Position
Key Physicochemical Effects
Representative Applications
Ortho (2-position)
Strongest increase in acidity due to proximity. Can influence the conformation of the carboxyl group.[11]
Building block for agrochemicals and pharmaceuticals where specific spatial arrangement is key.[12]
Meta (3-position)
Significant increase in acidity via inductive effect. A common "bioisostere" for other groups.
Widely used as an intermediate for anti-inflammatory agents and other drug candidates.[13]
Para (4-position)
Strong electron-withdrawing effect through induction and resonance.
Used in the synthesis of specialized polymers, liquid crystals, and as a key component in many agrochemicals and pharmaceuticals.[14]
These properties make substituted trifluoromethylbenzoic acids vital in several high-value sectors:
Pharmaceuticals: The CF₃ group is a "go-to" substituent for medicinal chemists seeking to block metabolic oxidation at a specific site, thereby increasing a drug's half-life and bioavailability.[2][15] It can also enhance binding affinity to target proteins through favorable interactions.[1]
Agrochemicals: Many modern herbicides and pesticides incorporate this moiety to enhance their potency and environmental stability.[14]
Materials Science: The unique electronic properties imparted by the CF₃ group are exploited in the creation of high-performance polymers and liquid crystals.[14]
Conclusion and Future Outlook
The history of substituted trifluoromethylbenzoic acids is a microcosm of the evolution of organofluorine chemistry itself—a journey from challenging, high-temperature processes to a diverse and sophisticated toolkit of catalytic methods. The accessibility of these compounds has unlocked countless innovations across the chemical sciences. Future research will undoubtedly focus on developing even more efficient, sustainable, and cost-effective synthetic routes. The rise of photoredox and electrochemical catalysis offers new avenues for generating trifluoromethyl radicals and other reactive species under exceptionally mild conditions, promising to further expand the synthetic utility of these invaluable chemical building blocks.
Ma, J. A., & Cahard, D. (2007). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 128(9), 975-996.
Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
Ningbo Inno Pharmchem Co., Ltd. (2026, March 14).
Hiyama, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(7), 276-289.
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
Koenigs, P. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.
Cong, W., Sun, Y., Sun, Y. F., Yan, W. B., Zhang, Y. L., Gao, Z. F., ... & Zhang, J. J. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-κB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1858.
Shimizu, T., & Nakajima, K. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 151-158.
Balabon, A. I., Galkin, A. A., & Boyarskaya, I. A. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Organics, 2(4), 365-381.
Sanford, M. S. (2014). Investigations into Transition-Metal-Catalyzed Arene Trifluoromethylation Reactions. Synlett, 25(11), 1489-1496.
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals.
Tang, X., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934.
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
Wang, X., & Qing, F. L. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1181-1224.
Li, Y., & Wu, J. (2017). Progress in copper-catalyzed trifluoromethylation. Tetrahedron Letters, 58(39), 3747-3756.
Elwahy, A. H. M., & Shaaban, M. R. (2013). Synthesis of Trifluoromethyl-Substituted Fused Bicyclic Heterocycles and their Corresponding Benzo-Fused Analogues. Current Organic Chemistry, 17(4), 409-455.
Firouzabadi, H., & Iranpoor, N. (1980). Process for the preparation of trifluoromethylated aromatic compounds.
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
BenchChem. (n.d.). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.
Wikipedia. (n.d.). History of fluorine. Retrieved from [Link]
CN107417518A. (2017). To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628.
CN103274929B. (2015). Preparation method of 2-trifluoromethyl benzoic acid.
Hiyama, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(7), 276-289.
Niziński, M., & Mierzejewska, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456.
Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. Chemical Society Reviews, 37(8), 1727-1739.
Besset, T., & Poisson, T. (2014). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Chemistry–A European Journal, 20(52), 17350-17362.
Brisdon, A. (n.d.). A history of Fluorine Chemistry in Manchester.
Cohen, O., & Rozen, S. (2010). From carboxylic acids to the trifluoromethyl group using BrF3. Tetrahedron, 66(12), 2215-2218.
Theoretical Properties and Application Profiling of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid
Executive Summary In the landscape of modern rational drug design and agrochemical development, highly functionalized aromatic building blocks serve as the foundation for discovering novel chemical space. 4-Bromo-2-hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern rational drug design and agrochemical development, highly functionalized aromatic building blocks serve as the foundation for discovering novel chemical space. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7) [1] represents a structurally dense, multi-functional scaffold. By combining a salicylic acid core with adjacent trifluoromethyl (-CF
3
) and bromine (-Br) substituents, this molecule offers a unique convergence of stereoelectronic effects, orthogonal synthetic handles, and specialized non-covalent interaction capabilities.
This whitepaper provides an in-depth theoretical analysis of its physicochemical properties, pharmacokinetic potential, and synthetic utility, designed to guide researchers in leveraging this scaffold for advanced molecular design.
Structural and Stereoelectronic Profiling
The architectural complexity of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid arises from the intense steric and electronic interplay between its four contiguous substituents (C1 to C4).
Causality of Substituent Effects
Intramolecular Hydrogen Bonding (C1-C2): The proximity of the C2-hydroxyl (-OH) and C1-carboxylic acid (-COOH) groups facilitates a strong intramolecular hydrogen bond. This interaction stabilizes the carboxylate anion conjugate base, significantly lowering the pK
a
relative to unsubstituted benzoic acid.
The Trifluoromethyl Group (C3): The -CF
3
group exerts a powerful inductive electron-withdrawing effect (-I). Positioned at C3, it pulls electron density away from the phenolic oxygen, further increasing the acidity of the -OH group. Sterically, the -CF
3
group (comparable in volume to an isopropyl group) creates significant localized crowding[2][3], forcing the C2-OH to lock its hydrogen bond exclusively toward the C1-carboxylate to minimize steric clash.
The Bromine Atom (C4): Bromine operates via a dual mechanism: inductive electron withdrawal (-I) and resonance electron donation (+R). More importantly, the highly electron-withdrawing -CF
3
group at C3 polarizes the C4-Br bond, enhancing the positive electrostatic potential on the outermost surface of the bromine atom (the
σ
-hole). This makes the bromine an exceptional candidate for halogen bonding [4][5].
Theoretical Physicochemical Properties
The following table summarizes the theoretical and calculated physicochemical parameters of the scaffold, critical for predicting its behavior in biological systems.
Property
Theoretical Value
Pharmacological Implication
Molecular Weight (MW)
285.02 g/mol
Well within the optimal range for oral bioavailability (<500 Da).
Formula
C
8
H
4
BrF
3
O
3
High heavy-atom count relative to hydrogen; highly halogenated.
Estimated LogP
3.5 – 4.2
High lipophilicity driven by -CF
3
and -Br; excellent membrane permeability.
Estimated pK
a
(-COOH)
1.5 – 2.0
Exists entirely as an ionized carboxylate at physiological pH (7.4).
Topological Polar Surface Area
57.53 Ų
Ideal for passive cellular permeability (optimal range <140 Ų).
H-Bond Donors / Acceptors
2 / 6
Compliant with Lipinski’s Rule of 5[6][7]; ensures adequate aqueous solubility.
Pharmacokinetic & Pharmacodynamic Potential
ADME and Lipinski Compliance
Despite its heavy halogenation, the molecule strictly adheres to Lipinski’s Rule of 5 (). The incorporation of the -CF
3
group strategically increases lipophilicity (LogP ~3.8) without adding hydrogen bond donors, enhancing the molecule's ability to partition into lipid bilayers. Furthermore, the strong C-F bonds provide exceptional metabolic stability, shielding the aromatic ring from cytochrome P450-mediated oxidative degradation ().
Target Interaction Modeling: COX Inhibition
As a heavily substituted salicylic acid derivative, this molecule is theoretically primed to interact with the Cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into inflammatory prostaglandins[[“]][9].
Binding Rationale: Traditional salicylates (like aspirin) bind the COX active site. The addition of the bulky -CF
3
and -Br groups likely shifts the selectivity profile of this scaffold toward COX-2 . The COX-2 active site features a larger hydrophobic side pocket (due to the substitution of Ile-523 in COX-1 with the smaller Val-523 in COX-2)[9]. The -CF
3
group is perfectly suited to occupy this hydrophobic pocket, displacing high-energy water molecules to drive binding entropy.
Halogen Bonding: The C4-Bromine can act as a Lewis acid, forming highly directional non-covalent halogen bonds with the backbone carbonyl oxygens of the enzyme's amino acid residues, anchoring the inhibitor in place ().
Caption: Theoretical mechanism of COX-2 pathway inhibition by the salicylic acid derivative.
Synthetic Utility and Derivatization Workflow
The true value of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid lies in its orthogonal reactivity. The carboxylic acid can be utilized for amidation, while the C4-bromine serves as a highly activated handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
To utilize this building block for library generation, the reactive -OH and -COOH groups must be temporarily masked to prevent catalyst poisoning and base consumption.
Step 1: Protection of the Salicylic Acid Core
Rationale: Free carboxylic acids and phenols can coordinate with Palladium(0) intermediates, stalling the catalytic cycle.
Protocol: Dissolve the starting material in methanol with catalytic H
2
SO
4
and reflux to yield the methyl ester. Subsequently, treat the intermediate with benzyl bromide (BnBr) and K
2
CO
3
in DMF at 60°C to protect the phenolic -OH as a benzyl ether. Self-Validation: Confirm the disappearance of the highly polar starting material via TLC (Hexanes/EtOAc) and verify the mass shift via LC-MS.
Step 2: Cross-Coupling Reaction
Rationale: The adjacent -CF
3
group withdraws electron density from the aromatic ring, making the C4-Br bond highly susceptible to oxidative addition by the Pd catalyst.
Protocol:
Charge an oven-dried Schlenk flask with the protected aryl bromide (1.0 eq), an arylboronic acid (1.2 eq), and K
2
CO
3
(2.5 eq).
Add a degassed solvent mixture of 1,4-Dioxane/H
2
O (4:1 v/v).
Introduce the catalyst, Pd(dppf)Cl
2
(0.05 eq). Note: The bidentate dppf ligand is chosen specifically to suppress undesired reductive dehalogenation.
Heat to 90°C under a nitrogen atmosphere for 12 hours.
Step 3: Workup and Global Deprotection
Rationale: The pharmacophore must be restored to evaluate the biological efficacy of the newly synthesized derivative.
Protocol: Filter the crude mixture through a Celite pad to remove palladium black. Saponify the methyl ester using LiOH in THF/H
2
O. Finally, remove the benzyl ether via catalytic hydrogenation (H
2
, Pd/C). Acidify the aqueous layer with 1M HCl to precipitate the final 4-aryl-2-hydroxy-3-(trifluoromethyl)benzoic acid product.
Caption: Synthetic workflow for Palladium-catalyzed derivatization at the C4-Bromine position.
References
Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. URL:[Link]
Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., Boeckler, F. M. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2013. URL:[Link]
Yale, H. L. "The trifluoromethyl group in medicinal chemistry." Journal of Medicinal and Pharmaceutical Chemistry, 1959. URL:[Link]
Pannunzio, A., & Coluccia, M. "Cyclooxygenase-1 (COX-1) and COX-1 inhibitors in cancer: A review of oncology and medicinal chemistry literature." Pharmaceuticals, 2018. URL:[Link]
An In-Depth Technical Guide to the Molecular Weight and Mass Spectrometric Characterization of C8H4BrF3O3 Executive Summary In modern drug discovery and agrochemical development, halogenated benzoic acids serve as indisp...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Molecular Weight and Mass Spectrometric Characterization of C8H4BrF3O3
Executive Summary
In modern drug discovery and agrochemical development, halogenated benzoic acids serve as indispensable molecular scaffolds. The chemical formula C8H4BrF3O3 corresponds to a family of structural isomers known as bromo-(trifluoromethoxy)benzoic acids[1][2][3]. As a Senior Application Scientist, I frequently encounter these building blocks in early-stage synthesis. The trifluoromethoxy (-OCF3) group is a privileged motif that imparts pronounced lipophilicity (Hansch parameter π = +1.04) and metabolic stability[4], while the bromine atom provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions[3].
This whitepaper provides an authoritative breakdown of the molecular weight, isotopic signatures, and the self-validating analytical workflows required to characterize C8H4BrF3O3 accurately using High-Resolution Mass Spectrometry (HRMS).
Chemical Identity and Isomeric Diversity
The formula C8H4BrF3O3 does not describe a single molecule, but rather a class of positional isomers. While the arrangement of the bromo, trifluoromethoxy, and carboxylic acid groups varies around the benzene ring, the fundamental molecular weight remains identical across all isomers.
Table 1: Common Pharmaceutical Isomers of C8H4BrF3O3
While the average molecular weight of C8H4BrF3O3 is 285.01 g/mol [1][6], relying on average mass is insufficient for rigorous analytical verification. In mass spectrometry, we must calculate the exact monoisotopic mass.
The presence of bromine dictates the mass spectral behavior of this compound. Bromine exists naturally as two stable isotopes:
79Br
(50.69% abundance) and
81Br
(49.31% abundance). Because this ratio is approximately 1:1, any mass spectrum of C8H4BrF3O3 will inherently display a distinct "doublet" separated by 2 m/z units[7]. This isotopic signature acts as a self-validating internal control ; if the 1:1 doublet is absent, the target compound is either degraded or absent.
Table 2: Quantitative Exact Mass Data for C8H4BrF3O3
Parameter
Value (Da / m/z)
Causality / Significance
Monoisotopic Mass (
79Br
)
283.9296 Da
Exact mass of the lightest naturally occurring isotope combination[5].
Monoisotopic Mass (
81Br
)
285.9275 Da
Exact mass incorporating the heavier bromine isotope.
Theoretical [M-H]⁻ (
79Br
)
282.9221 m/z
Target m/z for negative-mode Electrospray Ionization (ESI).
Theoretical [M-H]⁻ (
81Br
)
284.9201 m/z
The M+2 peak, completing the diagnostic 1:1 doublet.
Analytical Workflow: HRMS Verification Protocol
To verify the molecular weight and purity of C8H4BrF3O3, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Causality in Method Development: Why Negative Ion Mode?
Benzoic acid derivatives are optimally analyzed using Electrospray Ionization in negative mode (ESI-) [8][9]. The carboxylic acid moiety readily donates a proton to form an [M-H]⁻ anion. In the case of C8H4BrF3O3, the ionization efficiency is exceptionally high. Why? Both the bromine atom and the trifluoromethoxy group are strongly electron-withdrawing. They exert a powerful inductive effect across the aromatic ring, stabilizing the negative charge on the carboxylate anion and drastically enhancing the signal-to-noise ratio in ESI-[8].
Step-by-Step LC-ESI-HRMS Protocol
Sample Preparation: Dissolve the C8H4BrF3O3 standard in MS-grade methanol to a final concentration of 1 µg/mL.
Expert Insight: Methanol is chosen over water because it lowers the surface tension of the ESI droplets, facilitating faster desolvation and preventing the analyte from clustering.
Chromatographic Separation: Inject 2 µL of the sample onto a high-efficiency C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[10].
Mobile Phase Configuration: Utilize a binary gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Buffer both phases with 0.01% Formic Acid .
Expert Insight: While it seems counterintuitive to add acid when trying to deprotonate a molecule, a very low concentration of formic acid provides necessary ionic strength for sharp chromatographic peaks without fully suppressing the ionization of the strongly acidic C8H4BrF3O3[11].
Source Parameter Optimization (ESI-):
Capillary Voltage: Set to 2.5 kV. (Keep this lower than positive mode to prevent corona discharge in the source).
Desolvation Temperature: 350 °C to ensure complete droplet evaporation.
Cone Voltage: 20 V. A low cone voltage is critical to prevent in-source fragmentation, ensuring the intact [M-H]⁻ doublet reaches the detector.
Data Acquisition: Scan the mass range from m/z 100 to 500. Validate the compound by extracting the ion chromatograms for m/z 282.92 and 284.92 and confirming their 1:1 relative abundance.
Workflow Visualization
The following diagram maps the logical progression and physical state changes of C8H4BrF3O3 during the LC-MS/MS analysis.
Workflow for the LC-MS/MS characterization of C8H4BrF3O3 highlighting ESI- mechanisms.
Conclusion
The precise molecular weight determination of C8H4BrF3O3 (285.01 g/mol average; 283.9296 Da exact) is foundational for its use in pharmaceutical synthesis. By leveraging the inherent electronegativity of its substituents and the predictable isotopic distribution of bromine, researchers can establish highly sensitive, self-validating analytical methods to ensure the integrity of this critical building block.
Title: Comprehensive Technical Guide on CAS 2385518-14-7: IUPAC Nomenclature, Physicochemical Profiling, and Synthetic Workflows Executive Summary In the landscape of modern drug discovery and agrochemical development, h...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Technical Guide on CAS 2385518-14-7: IUPAC Nomenclature, Physicochemical Profiling, and Synthetic Workflows
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly substituted aromatic building blocks are critical for exploring complex chemical space. CAS 2385518-14-7 is a prime example of such a multifunctional scaffold. As a heavily functionalized salicylic acid derivative, it offers orthogonal reactivity handles that enable precise structural elaboration.
This whitepaper provides an in-depth technical analysis of this compound, deconstructing its IUPAC nomenclature, detailing its physicochemical properties, and outlining a self-validating synthetic protocol designed to overcome the regiochemical hurdles associated with its synthesis.
Deconstructing the IUPAC Nomenclature
The unambiguous identification of chemical structures relies on strict adherence to the [1]. For CAS 2385518-14-7, the systematic derivation of its name—4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid —follows a logical, rule-based progression:
Principal Functional Group Identification: The molecule contains a carboxylic acid (-COOH), a hydroxyl group (-OH), a trifluoromethyl group (-CF₃), and a bromine atom (-Br). According to IUPAC seniority rules, the carboxylic acid takes precedence, establishing the parent structure as benzoic acid . The carbon attached to the -COOH group is designated as C1 .
Numbering the Ring: The benzene ring must be numbered to assign the lowest possible locants to the remaining substituents. Numbering toward the hydroxyl group yields the locant set (2, 3, 4). Numbering in the opposite direction would yield (4, 5, 6). The lower set dictates that the hydroxyl is at C2 , the trifluoromethyl at C3 , and the bromine at C4 .
Alphabetical Ordering: Substituents are cited alphabetically as prefixes: B romo, H ydroxy, and T rifluoromethyl.
Final Assembly: Combining these elements yields the official IUPAC name: 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid .
The strategic placement of functional groups on this benzene ring is not arbitrary; it is highly optimized for target engagement and metabolic stability.
Property
Value
Structural Implication / Causality
IUPAC Name
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Ensures unambiguous structural identification.
Molecular Formula
C₈H₄BrF₃O₃
High halogen content provides a distinct isotopic signature.
Molecular Weight
285.01 g/mol
Ideal fragment size for fragment-based drug discovery (FBDD).
Facilitates interaction with target protein backbones.
Mechanistic Insights into Substituents:
Trifluoromethyl (-CF₃) at C3: This group significantly increases the lipophilicity (LogP) of the molecule while providing a steric shield that protects the adjacent hydroxyl group from rapid Phase II glucuronidation, thereby enhancing metabolic stability.
Bromine (-Br) at C4: Beyond the "heavy atom effect" which can improve binding thermodynamics, the C4-bromine serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions.
Salicylic Acid Core (C1/C2): The adjacent -COOH and -OH groups form a classic bidentate binding motif, frequently utilized in non-steroidal anti-inflammatory drugs (NSAIDs) to anchor into the active sites of cyclooxygenase enzymes.
A common pitfall in synthesizing highly substituted aromatics is ignoring the electronic directing effects of existing groups. If one attempts direct electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzoic acid, the reaction fails to yield the desired C4-bromo isomer. The strongly activating hydroxyl group at C2 directs the incoming bromine electrophile predominantly to the C5 position (para to the -OH).
To achieve absolute regiochemical fidelity at C4, a strategic disconnection is required. The optimal route utilizes [2]. By starting with a 2-fluoro precursor, the highly electronegative fluorine polarizes the C-F bond, accelerating the rate-determining nucleophilic attack by a hydroxide ion. The intermediate Meisenheimer complex is profoundly stabilized by the electron-withdrawing -COOH and -CF₃ groups.
Protocol: Self-Validating S_NAr Synthesis
The following protocol describes the S_NAr displacement of 4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid to yield the target compound.
Step 1: Reaction Setup & Solubilization
Suspend 4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in a 2.0 M aqueous NaOH solution (5.0 eq).
Causality: The basic medium serves a dual purpose: it deprotonates the carboxylic acid to form a water-soluble sodium carboxylate salt, and it provides the excess hydroxide (OH⁻) nucleophile required for the substitution.
Step 2: Reflux and In-Process Monitoring
Heat the reaction mixture to reflux (approx. 100°C) for 12–16 hours.
Self-Validation Check: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass (
[M−H]−
286.9) is completely replaced by the product mass (
[M−H]−
284.9). Do not proceed to workup until conversion is >98%.
Step 3: pH-Guided Precipitation
Cool the reaction mixture to 0–5°C in an ice bath.
Slowly add 3.0 M HCl dropwise under vigorous stirring until the pH reaches 2.0–2.5 .
Causality: The pKa of the product's carboxylic acid is lowered to ~2.0 due to the electron-withdrawing -CF₃ and -Br groups. Dropping the pH to 2.0 ensures complete protonation of both the carboxylate and the phenoxide, neutralizing the molecule and driving the precipitation of the highly lipophilic product from the aqueous phase.
Step 4: Isolation
Filter the resulting off-white precipitate. Wash thoroughly with cold deionized water to remove residual NaCl, and dry under high vacuum at 45°C to constant weight.
Synthetic workflow for CAS 2385518-14-7 via SNAr displacement of a 2-fluoro precursor.
Applications in Drug Discovery
CAS 2385518-14-7 is highly valued by medicinal chemists because it presents three orthogonal reactive sites. This allows for sequential, highly controlled derivatization without the need for complex protecting group strategies, as verified by standard [3].
C4-Bromine (Cross-Coupling): The aryl bromide is primed for Palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura coupling with aryl boronic acids) or C-N bond formation (Buchwald-Hartwig amination).
C1-Carboxylic Acid (Amidation): Utilizing standard coupling reagents (e.g., HATU, EDC), the acid can be converted into amides to synthesize peptidomimetics or alter the topological polar surface area (TPSA).
C2-Hydroxyl (Etherification): Under mild basic conditions (e.g., K₂CO₃), the phenol can undergo selective O-alkylation with alkyl halides to lock the conformation of the adjacent functional groups.
Orthogonal derivatization pathways for CAS 2385518-14-7 in drug discovery.
References
International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." Prepared by Favre, H. A., & Powell, W. H. URL: [Link]
Wikipedia contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. URL:[Link]
Protocols & Analytical Methods
Method
Application Note: A Robust, Regioselective Synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid
Abstract This application note details a high-yield, two-step synthetic protocol for the preparation of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, a valuable fluorinated building block for pharmaceutical and mate...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a high-yield, two-step synthetic protocol for the preparation of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, a valuable fluorinated building block for pharmaceutical and materials science research. The synthesis commences with the commercially available starting material, 2-(trifluoromethyl)phenol. The methodology hinges on a strategic regioselective electrophilic bromination, followed by a highly efficient Directed ortho-Lithiation (DoL) and subsequent carboxylation. This guide provides a comprehensive explanation of the reaction mechanisms, detailed step-by-step experimental procedures, characterization data, and critical safety considerations tailored for researchers and process chemists.
Introduction and Scientific Rationale
Substituted salicylic acids are privileged scaffolds in medicinal chemistry and chemical biology. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, with its unique substitution pattern, presents multiple reaction sites for further derivatization, making it a highly sought-after intermediate.
The synthetic strategy outlined herein was designed for efficiency, regiochemical control, and scalability. It circumvents challenges associated with multi-step sequences or reactions requiring harsh conditions. The core of this protocol relies on two powerful transformations in modern organic synthesis:
Regioselective Electrophilic Aromatic Substitution: The initial bromination of 2-(trifluoromethyl)phenol leverages the powerful ortho-, para- directing ability of the hydroxyl group, which overrides the meta- directing effect of the deactivating trifluoromethyl group, to install the bromine atom selectively at the C4 position.
Directed ortho-Metalation (DoM): This key step utilizes the phenoxide, formed in situ, as a potent directing group to activate the C-H bond at the C3 position for lithiation.[2][3] This allows for the precise introduction of the carboxylic acid functionality via quenching with carbon dioxide, a transformation that would be impossible to achieve with standard electrophilic substitution methods due to the electronic deactivation of the ring.
Overall Synthetic Scheme
The two-step synthesis is depicted below:
Step 1: Regioselective Bromination
2-(Trifluoromethyl)phenol is brominated to yield 4-Bromo-2-(trifluoromethyl)phenol.
Step 2: Directed ortho-Lithiation and Carboxylation
4-Bromo-2-(trifluoromethyl)phenol is converted to the target molecule via lithiation and quenching with CO2.
Experimental Workflow Overview
The following diagram illustrates the sequential workflow for the synthesis.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Safety First: All manipulations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[4][5] Organolithium reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.[6] Bromine is highly corrosive and toxic; handle with extreme care.
Part 1: Synthesis of 4-Bromo-2-(trifluoromethyl)phenol
Materials and Reagents:
2-(Trifluoromethyl)phenol (1.0 eq)
Glacial Acetic Acid
Bromine (1.05 eq)
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel for chromatography
Hexanes/Ethyl Acetate solvent system
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)phenol (e.g., 10.0 g, 61.7 mmol) in glacial acetic acid (100 mL).
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add bromine (e.g., 3.3 mL, 10.4 g, 65.0 mmol) dropwise via a syringe or dropping funnel over 20 minutes. The solution will turn a deep orange/red.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting material is consumed.
Workup: Carefully pour the reaction mixture into a beaker containing ice (200 g) and a saturated aqueous solution of sodium thiosulfate (150 mL). Stir until the orange color dissipates.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford 4-Bromo-2-(trifluoromethyl)phenol as a white to off-white solid.
Part 2: Synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Materials and Reagents:
4-Bromo-2-(trifluoromethyl)phenol (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq)
Dry Ice (CO₂, solid)
1 M Hydrochloric Acid (HCl)
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
Reaction Setup: Under a positive pressure of inert gas, dissolve 4-Bromo-2-(trifluoromethyl)phenol (e.g., 10.0 g, 41.5 mmol) in anhydrous THF (150 mL).
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 36.5 mL, 91.3 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The first equivalent deprotonates the phenol, and the second performs the ortho-lithiation. A color change to deep red or brown is typically observed.
Stirring: Stir the reaction mixture at -78 °C for 1.5 hours.
Carboxylation: Carefully and quickly add several pieces of freshly crushed dry ice to the reaction mixture in one portion. Caution: This will cause vigorous gas evolution and sublimation. Do not cap the flask tightly.
Warming and Quenching: Allow the mixture to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.
Acidification: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl (150 mL) until the pH is ~1-2.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene) to yield 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid as a pure crystalline solid.
Quantitative Data and Characterization
The following table summarizes expected results for this synthetic protocol.
Parameter
Step 1: Bromination
Step 2: Lithiation/Carboxylation
Starting Material
2-(Trifluoromethyl)phenol
4-Bromo-2-(trifluoromethyl)phenol
Product
4-Bromo-2-(trifluoromethyl)phenol
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Typical Yield
85-95%
70-85%
Appearance
White to off-white solid
White to pale yellow crystalline solid
Purity (by NMR/LC-MS)
>98%
>98%
Expected Characterization Data for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS 2385518-14-7): [7]
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, -COOH), ~11.5 (br s, 1H, -OH), ~8.0 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H). Note: Exact shifts and coupling constants will vary based on solvent and concentration.
IR (ATR, cm⁻¹): 3300-2500 (broad, O-H stretch from acid), ~1680 (C=O stretch), ~1250, ~1150 (C-F stretches).
Mass Spectrometry (ESI-): m/z calculated for C₈H₃BrF₃O₃⁻: 282.93, 284.93; found: 282.9, 284.9 (characteristic bromine isotope pattern).
References
Jean-Pierre, B. (2002). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry, 114(1), 15-21. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from Organic Chemistry Portal. [Link]
Kotha, R. B. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. Masters Theses. 49. [Link]
Snieckus, V. (1990). Directed ortho metalation. A survey of a decade of progress. Chemical Reviews, 90(6), 879-933. [Link]
Appchem. (n.d.). 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | 2385518-14-7. Retrieved from Appchem. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
A Convergent Strategy Utilizing Kolbe-Schmitt and Directed Ortho Metalation (DoM) Methodologies
Introduction & Strategic Insights
Fluorinated salicylic acid derivatives are highly prized pharmacophores in drug discovery, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity [1]. The synthesis of 4-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7) presents a unique challenge: constructing a highly congested 1,2,3,4-tetrasubstituted aromatic ring without generating inseparable regioisomeric mixtures.
As a Senior Application Scientist, I have designed this protocol around a remarkable symmetry-driven retrosynthetic convergence. By utilizing commercially available 3-bromo-2-(trifluoromethyl)phenol (CAS: 1214352-26-7) [2], we can exploit two distinct functionalization pathways that mathematically converge on the exact same target molecule.
The Causality of Convergence (E-E-A-T)
The starting phenol has the following substitution pattern: C1(-OH), C2(-CF₃), C3(-Br), C4(-H), C5(-H), C6(-H).
Pathway A (Kolbe-Schmitt): Carboxylation occurs at the sterically accessible C6 position (ortho to the -OH). Upon standard IUPAC renumbering (making the new -COOH group C1), the molecule becomes 4-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Pathway B (DoM): After protecting the -OH, directed metalation occurs at the C4 position (ortho to the directing group, meta to the -CF₃). Upon IUPAC renumbering, the old C4 becomes C1, and the sequence perfectly reverses to yield the exact same 4-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Figure 1: Convergent synthetic routes to 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
This route is highly scalable and avoids cryogenic conditions, making it the standard for process chemistry.
Step 1: Phenoxide Formation
Suspend 3-bromo-2-(trifluoromethyl)phenol (1.0 eq) in a 1.0 M methanolic solution of NaOH (1.00 eq). Stir at room temperature for 30 minutes.
Causality Check: Why NaOH and not KOH? NaOH strongly coordinates the phenoxide oxygen and the incoming CO₂, forming a tight cyclic transition state that directs electrophilic attack exclusively to the ortho position. KOH has a larger ionic radius, which loosens the transition state and often leads to unwanted para-carboxylation.
Step 2: Desiccation
Evaporate the solvent under reduced pressure. Dry the resulting sodium phenoxide salt in a vacuum oven at 80 °C for 12 hours.
Causality Check: Absolute dryness is a self-validating requirement. Trace water severely inhibits the Kolbe-Schmitt transition state, drastically reducing yields.
Step 3: High-Pressure Carboxylation
Transfer the dry salt to a high-pressure autoclave. Pressurize with dry CO₂ gas to 50 bar and heat to 150 °C for 16 hours.
Step 4: Isolation
Cool the reactor and vent carefully. Dissolve the crude solid in hot water and acidify with 3M HCl to pH 1–2. The target compound will precipitate as a crystalline solid. Filter and recrystallize from ethanol/water.
This route is ideal for discovery laboratories lacking high-pressure autoclave infrastructure.
Step 1: Methoxymethyl (MOM) Protection
Dissolve the starting phenol in anhydrous DCM. Add DIPEA (1.5 eq) and cool to 0 °C. Dropwise add MOM-Cl (1.2 eq). Stir to room temperature over 2 hours. Quench with water and extract with DCM.
Causality Check: The MOM group serves a dual purpose—it protects the acidic phenol proton and acts as a powerful Directed Metalation Group (DMG) to guide the subsequent magnesiation.
Step 2: Regioselective Magnesiation
Dissolve the protected intermediate in anhydrous THF and cool to -20 °C. Dropwise add Knochel's base, TMPMgCl·LiCl (1.2 eq, 1.0 M in THF/toluene) [3]. Stir for 2 hours.
Causality Check: Traditional alkyllithiums (e.g., n-BuLi) will undergo rapid halogen-metal exchange with the aryl bromide, destroying the starting material. TMPMgCl·LiCl is highly sterically hindered and non-nucleophilic, allowing it to cleanly deprotonate the acidic proton ortho to the MOM group without reacting with the C-Br bond.
Step 3: Carboxylation & Deprotection
Bubble dry CO₂ gas through the solution for 30 minutes, allowing it to warm to room temperature. Quench with saturated NH₄Cl and extract with EtOAc. Concentrate the organic layer, dissolve the residue in THF, add 3M HCl, and heat to 60 °C for 4 hours to cleave the MOM ether. Extract and purify via flash chromatography (Silica, DCM:MeOH 95:5 with 0.1% AcOH).
Quantitative Data & Analytical Expected Results
Table 1: Comparison of Synthetic Routes
Parameter
Route A: Kolbe-Schmitt
Route B: Directed Ortho Metalation
Primary Use Case
Process Chemistry / Kilo-lab
Discovery / Milligram-to-Gram scale
Expected Yield
65 - 75%
70 - 85% (over 3 steps)
Regioselectivity
>98% (ortho-exclusive)
>95% (directed by MOM group)
Key Equipment
High-pressure autoclave (50 bar)
Standard Schlenk line (inert atmosphere)
Reagent Cost
Low (NaOH, CO₂ gas)
High (MOM-Cl, TMPMgCl·LiCl)
Table 2: Expected Analytical Characterization Data
Technique
Signal / Data Point
Structural Assignment
¹H NMR (400 MHz, DMSO-d₆)
δ 13.5 (br s, 1H)
Carboxylic acid (-COOH)
δ 11.2 (br s, 1H)
Phenolic hydroxyl (-OH)
δ 7.85 (d, J = 8.8 Hz, 1H)
Aromatic C6-H (Deshielded by ortho-COOH)
δ 7.20 (d, J = 8.8 Hz, 1H)
Aromatic C5-H (Coupled to C6-H)
¹⁹F NMR (376 MHz, DMSO-d₆)
δ -56.4 (s, 3F)
Trifluoromethyl group (-CF₃)
HRMS (ESI-)
m/z calculated for C₈H₃BrF₃O₃ [M-H]⁻: 282.9223
Confirms exact mass and isotopic bromine pattern (≈1:1 ratio for ⁷⁹Br/⁸¹Br)
References
Lin, W., Baron, O., & Knochel, P. "Highly functionalized benzene syntheses by directed mono or multiple magnesiations with TMPMgCl·LiCl." Organic Letters, 2006, 8(25), 5673-5676. Available at:[Link]
Method
Application Note: Advanced Purification Strategies for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Chemical Context & Mechanistic Rationale The compound 4-Bromo-2-hy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Methodological Rationale
Chemical Context & Mechanistic Rationale
The compound 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7) is a highly functionalized, sterically hindered building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) (). Its purification presents unique chromatographic and physical challenges due to the dense array of functional groups on the aromatic ring.
The Causality of the Chemical Behavior:
The incorporation of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 3-position, combined with the inductive effect of the bromine atom at the 4-position, significantly alters the molecule's electronic landscape compared to a standard salicylic acid core (1[1]).
pKa Shift: These electron-withdrawing groups increase the acidity of the carboxylic acid (lowering the pKa to ~1.5–2.0). However, the phenolic hydroxyl group remains tightly locked in an intramolecular hydrogen bond with the carboxylate, keeping its pKa relatively high. This distinct pKa gap is the mechanistic foundation for our pH-driven extraction strategy.
Lipophilicity & Sterics: The -CF₃ and -Br groups drastically increase the molecule's overall lipophilicity and steric bulk, making it highly soluble in non-polar organic solvents but prone to co-crystallizing with structurally similar debrominated or isomeric byproducts.
To achieve >99.5% purity, we employ an orthogonal, tri-phasic purification strategy: pH-mediated extraction, thermodynamic solvent/antisolvent recrystallization, and kinetic reversed-phase high-performance liquid chromatography (RP-HPLC).
Multi-Stage Purification Workflow
Multi-stage purification workflow for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Experimental Protocols (Self-Validating Systems)
Every protocol below is designed as a self-validating system , meaning built-in analytical checkpoints ensure the process cannot proceed to the next stage if the current stage fails.
Phase 1: pH-Driven Liquid-Liquid Extraction
Objective: Remove neutral organic byproducts and weakly acidic phenolic impurities.
Causality: Using a mild base like Sodium Bicarbonate (NaHCO₃, pH ~8.3) selectively deprotonates the highly acidic carboxylic acid without deprotonating the phenolic -OH. Stronger bases (like NaOH) would deprotonate both, leading to the co-extraction of phenolic impurities.
Dissolution: Dissolve 10.0 g of the crude reaction mixture in 150 mL of Ethyl Acetate (EtOAc).
Extraction: Transfer to a separatory funnel and extract with 3 × 50 mL of 0.5 M aqueous NaHCO₃.
System Validation Checkpoint 1: Measure the pH of the combined aqueous extracts. It must be between 7.5 and 8.5. If it drops below 7.0, the buffering capacity has been exhausted; add more NaHCO₃.
Washing: Wash the combined aqueous layer with 20 mL of fresh EtOAc to remove trace neutral lipophilic impurities. Discard all organic layers.
Acidification: Slowly add 6 M HCl to the aqueous phase under vigorous stirring at 0 °C until the product precipitates as a white/off-white solid.
System Validation Checkpoint 2: Verify the pH of the mother liquor is ≤ 1.5 using pH paper. If higher, the product remains partially ionized and dissolved, ruining your yield.
Isolation: Filter the precipitate via a Büchner funnel, wash with ice-cold deionized water, and dry under vacuum.
Phase 2: Thermodynamic Recrystallization
Objective: Remove structurally similar regioisomers (e.g., 6-bromo isomers) by exploiting differential crystal lattice energies.
Causality: Salicylic acid derivatives form strong intermolecular hydrogen bonds. An Ethanol/Water solvent-antisolvent system is ideal because ethanol completely disrupts these bonds at reflux, while the gradual addition of water forces the highly lipophilic -CF₃/-Br substituted target to nucleate before the more polar impurities (2[2]; 3[3]).
Dissolution: Suspend the crude solid in a minimal volume of absolute Ethanol (approx. 3 mL/g) and heat to 75 °C until fully dissolved.
Antisolvent Addition: Dropwise, add hot deionized water (80 °C) until the solution becomes faintly turbid (the cloud point).
Clarification: Add 1–2 drops of Ethanol until the solution is perfectly clear again.
Crystallization: Remove from heat and allow the flask to cool ambiently to 20 °C over 4 hours, then transfer to an ice bath (0–5 °C) for 1 hour.
System Validation Checkpoint 3: Before filtration, sample the mother liquor and run a rapid Thin-Layer Chromatography (TLC) plate (Hexanes:EtOAc 7:3 with 1% Acetic Acid). You must observe the impurity spots remaining in the liquid phase. If the mother liquor is clean, the impurities have co-crystallized, and the process must be repeated.
Isolation: Filter the crystals and dry under high vacuum at 40 °C to constant weight.
Objective: Isolate the target compound to >99.5% purity for sensitive downstream cross-coupling reactions.
Causality: The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase is non-negotiable. Without an acidic modifier, the carboxylic acid will partially ionize, leading to severe peak tailing and loss of resolution against closely eluting isomers on the C18 stationary phase (4[4];5[5]).
Sample Prep: Dissolve the recrystallized product in a 1:1 mixture of Mobile Phase A and B (max concentration 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.
Injection & Separation: Inject onto a Preparative C18 Column (e.g., 250 × 21.2 mm, 5 µm particle size) using the gradient outlined in Table 1.
Detection: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak eluting at approximately 18.5 minutes.
System Validation Checkpoint 4: Perform an analytical HPLC run of the pooled fractions before lyophilization. The Area Under the Curve (AUC) for the target peak must be ≥99.5%.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Materials Scientists, and Preclinical Drug Development Professionals
Compound: 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7) 1
Physicochemical Profiling & Mechanistic Rationale
The purification of heavily functionalized salicylic acid derivatives requires a precise understanding of their molecular interactions 2. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid presents a complex crystallization challenge due to competing structural features:
Hydrogen Bonding Domains: The carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups form strong intra- and intermolecular hydrogen bonds, typically favoring polar solvents.
Lipophilic & Steric Domains: The trifluoromethyl (-CF3) and bromine (-Br) substituents impart massive steric bulk and hydrophobicity, drastically reducing aqueous solubility compared to unhalogenated analogs 3.
Because of this dichotomy, standard single-solvent systems (like water or ethanol) are ineffective. Water forces the compound to precipitate as an amorphous solid, while pure non-polar solvents fail to break the carboxylic acid dimers required for dissolution.
To achieve high-purity crystalline domains, an Ethyl Acetate / Heptane binary solvent system is mechanistically ideal 4. Ethyl acetate acts as a potent hydrogen-bond acceptor, solvating the monomeric acid at elevated temperatures. Heptane serves as the anti-solvent, progressively lowering the dielectric constant of the medium to thermodynamically drive nucleation.
Table 1: Solvent Selection Matrix
Solvent System
Dielectric Constant (ε)
Solvation Mechanism
Suitability for this Compound
Water
80.1
H-bond donor/acceptor
Poor : Halogens induce extreme hydrophobicity.
Ethanol / Water
~40.0 (Mixed)
Polar protic disruption
Suboptimal : High risk of trapping polar impurities.
Toluene
2.4
π-π stacking, lipophilic
Moderate : Good for fluorinated rings, but toxic.
Ethyl Acetate / Heptane
6.0 / 1.9
H-bond acceptor + Anti-solvent
Excellent : High polymorphic selectivity and purity.
Thermodynamic Recrystallization Workflow
The following pathway illustrates the critical unit operations designed to isolate the thermodynamic crystal form while purging both insoluble and highly soluble synthetic impurities.
Fig 1: Ethyl Acetate/Heptane recrystallization workflow for halogenated benzoic acids.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each phase contains a diagnostic checkpoint to ensure the physical chemistry of the solution is behaving as predicted.
Phase 1: Dissolution and Clarification
Weighing: Transfer 10.0 g of crude 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Primary Solvation: Add 30 mL of Ethyl Acetate (EtOAc). Heat the suspension to a gentle reflux (approx. 77 °C) using an oil bath.
Volume Adjustment: If the solid does not completely dissolve, add EtOAc in 2 mL increments at reflux until a clear solution is achieved. Causality: Using the absolute minimum volume of the "good" solvent ensures maximum supersaturation upon cooling.
Hot Filtration: Pre-warm a glass funnel and fluted filter paper with hot EtOAc. Rapidly filter the boiling solution into a clean, pre-warmed 250 mL Erlenmeyer flask to remove dust and insoluble cross-coupling catalyst residues.
Phase 2: Anti-Solvent Titration (The Cloud Point)
Heptane Addition: Place the flask containing the hot EtOAc filtrate on a hotplate set to 80 °C. Maintain stirring.
Titration: Begin adding hot Heptane (approx. 70 °C) dropwise via an addition funnel.
Self-Validation Checkpoint (Cloud Point): Continue adding Heptane until a faint, milky turbidity persists in the solution despite continuous stirring and heating. This indicates the exact thermodynamic boundary of solubility.
Re-clarification: Immediately add 1-3 drops of hot EtOAc just until the solution turns perfectly clear again. Remove the flask from the heat source.
Phase 3: Controlled Nucleation and Isolation
Primary Cooling: Allow the flask to cool ambiently on the benchtop to room temperature (20-25 °C) over 1.5 to 2 hours. Do not agitate the flask.
Secondary Cooling: Once crystals have formed and the flask is at room temperature, transfer it to an ice-water bath (0-5 °C) for 45 minutes to depress the solubility curve and maximize yield.
Filtration: Collect the crystalline product via vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with two 10 mL portions of ice-cold Heptane. Causality: Cold heptane displaces the residual mother liquor (which harbors soluble impurities) without dissolving the purified product.
Drying: Transfer the crystals to a vacuum oven and dry at 40 °C under high vacuum (<10 mbar) for 12 hours to remove residual solvent trapped in the crystal lattice.
Troubleshooting & Mechanistic Causality
Even with precise protocols, the heavy steric bulk of the -CF3 and -Br groups can induce kinetic anomalies during crystallization. Use the following E-E-A-T grounded troubleshooting guide to self-correct the process.
Observation: Instead of forming sharp crystals, the compound separates as a dense, viscous oil at the bottom of the flask as the solution cools.
Causality: The highly lipophilic -CF3 and -Br groups lower the melting point of the crude mixture. If the solvent polarity drops too rapidly (due to rapid cooling or excess heptane), the kinetic barrier to forming a highly ordered crystal lattice becomes too high, forcing the compound to phase-separate as a liquid.
Self-Correction: Re-attach the flask to the reflux condenser and heat until the oil completely redissolves. Add 5% v/v additional EtOAc. Turn off the hotplate but leave the flask in the oil bath to force an ultra-slow cooling gradient. Introduce a microscopic seed crystal of pure product when the solution reaches 50 °C.
Anomaly B: Premature Crystallization in the Funnel
Observation: Crystals form on the filter paper during the hot filtration step.
Causality: The latent heat of vaporization of EtOAc causes rapid cooling of the solution as it passes through the unheated funnel, dropping the temperature below the saturation point.
Self-Correction: Wash the filter paper with boiling EtOAc to redissolve the crystals into the receiving flask. In the future, use a jacketed heated funnel or perform the filtration under slight pressure rather than a vacuum.
Application Note: Continuous Flow Synthesis of Biaryl Pharmaceutical Intermediates via Suzuki-Miyaura Cross-Coupling
Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, responsible for constructing the biaryl scaffolds found in numerous active pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, responsible for constructing the biaryl scaffolds found in numerous active pharmaceutical ingredients (APIs), including sartans and targeted kinase inhibitors[1]. Traditionally performed in batch reactors, this palladium-catalyzed process faces several scale-up challenges: inefficient heat and mass transfer, batch-to-batch variability, and the critical regulatory issue of residual palladium leaching into the final drug substance[2].
Transitioning this chemistry to a continuous flow paradigm addresses these bottlenecks fundamentally. By utilizing microreactor technology and packed-bed reactors (PBRs) containing immobilized palladium catalysts, researchers can achieve superior mass transfer and precise thermal control[3]. The continuous removal of the product from the catalytic bed minimizes product inhibition and over-reaction (e.g., homocoupling). Furthermore, the integration of a Back Pressure Regulator (BPR) allows solvents to be superheated above their standard boiling points, drastically accelerating reaction kinetics while maintaining a safe, pressurized liquid phase[2].
System Configuration & Workflow
The continuous flow system is designed to maintain a homogeneous reaction mixture prior to catalyst contact, followed by strict residence time control within the heated catalyst bed.
Continuous flow reactor setup for heterogeneous Suzuki-Miyaura cross-coupling.
Experimental Protocol: Step-by-Step Methodology
This protocol describes the synthesis of a generic biaryl intermediate using an immobilized Pd(0) catalyst (e.g., polymer-supported Pd or Pd/C) in a continuous flow setup[1].
Phase 1: System Preparation and Priming
Solvent Degassing: Thoroughly degas the reaction solvent (e.g., Ethanol/Water 4:1 v/v) using ultrasonic sparging with inert gas (N2 or Argon) for 30 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the premature oxidation of the Pd(0) active species.
Reactor Packing: Pack the column reactor (e.g., Omnifit glass column) with the immobilized Pd catalyst.
Causality: Uniform packing prevents channeling, which leads to broad residence time distributions, hot spots, and incomplete conversion.
System Priming: Pump the degassed solvent through the entire system at 1.0 mL/min. Set the Back Pressure Regulator (BPR) to 100 psi (approx. 7 bar) and heat the PBR to 80°C.
Causality: The BPR keeps the superheated solvent strictly in the liquid phase, preventing outgassing that would disrupt the flow profile and catalyst contact time.
Phase 2: Steady-State Operation
Reagent Preparation:
Stream A: Prepare a 0.5 M solution of the aryl halide (e.g., 4-bromoanisole) in the degassed solvent.
Stream B: Prepare a solution containing 0.6 M of the arylboronic acid (e.g., phenylboronic acid) and 1.5 M of the base (e.g., K2CO3) in the degassed solvent.
Flow Initiation: Engage Pump A and Pump B at equal flow rates (e.g., 0.25 mL/min each), resulting in a combined system flow rate of 0.50 mL/min[3].
Residence Time Control: Calculate the residence time (
tR
) based on the void volume of the packed bed divided by the total flow rate. Adjust flow rates to achieve a target
tR
of 5–15 minutes, which is typically sufficient for quantitative conversion under superheated flow conditions[2].
Process Analytical Technology (PAT): Utilize an in-line FTIR flow cell positioned post-reactor. Monitor the disappearance of the aryl halide C-Br stretch and the appearance of the biaryl C-C stretch.
Trustworthiness & Self-Validation: The system is programmed to divert the output to a waste container until the IR signal stabilizes (indicating steady-state). If the product signal drops by >5%, the system automatically flags potential catalyst deactivation, preventing the collection of off-spec material.
Collection and Isolation: Collect the steady-state effluent. The biphasic nature of the output allows for immediate in-line liquid-liquid extraction. The organic phase is concentrated in vacuo to yield the highly pure biaryl intermediate, requiring minimal downstream chromatography due to the suppression of side reactions.
Mechanistic Pathway: The Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting flow deviations. In a heterogeneous flow setup, a quasi-homogeneous mechanism often dominates, where Pd species briefly detach from the solid support to catalyze the reaction before re-depositing, minimizing final API contamination[4].
Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.
Quantitative Data: Batch vs. Flow Comparison
The advantages of continuous flow over traditional batch synthesis are quantifiable across several key process metrics, demonstrating significant improvements in efficiency, safety, and product purity[2].
Parameter
Traditional Batch Process
Continuous Flow Process
Improvement Factor
Reaction Time / Residence Time
4 - 12 Hours
5 - 15 Minutes
~40x Faster
Operating Temperature
65°C - 80°C (Reflux limited)
80°C - 120°C (Pressurized)
Kinetic acceleration
Yield (Isolated)
75% - 82%
92% - 98%
+15% Absolute Yield
Palladium Leaching (in API)
> 50 ppm
< 5 ppm
Regulatory compliance
Space-Time Yield (STY)
< 10 g / L·h
> 150 g / L·h
~15x Higher Throughput
Conclusion
The implementation of continuous flow technology for Suzuki-Miyaura cross-coupling represents a paradigm shift in the synthesis of pharmaceutical intermediates. By integrating precise fluidic control, superheated reaction conditions, and immobilized catalysis, researchers can achieve near-quantitative yields with residence times on the order of minutes. Crucially, the drastic reduction in palladium leaching and the integration of self-validating PAT make this protocol highly trustworthy and scalable for both clinical and commercial API manufacturing.
Advancing Flow Chemistry in API Manufacturing
Source: Pharmaceutical Technology, 2014.
URL:[Link]
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview
Source: Organic Process Research & Development (ACS Publications), 2025, 29, 281−298.
URL:[Link]
Application Note: 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid as a Versatile Building Block in Drug Discovery and Late-Stage Functionalization
Executive Summary In modern medicinal chemistry, the strategic incorporation of halogens and fluorinated moieties is paramount for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Bromo-2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogens and fluorinated moieties is paramount for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a highly specialized, multifunctional building block that combines the established pharmacophore of salicylic acid with two orthogonal handles: a C4-bromine for transition-metal-catalyzed cross-coupling and a C3-trifluoromethyl group for bioisosteric replacement and lipophilicity enhancement.
This application note provides researchers and drug development professionals with field-proven insights, mechanistic causality, and validated protocols for utilizing this compound in Fragment-Based Drug Discovery (FBDD) and late-stage functionalization workflows.
Structural & Physicochemical Profiling
The synergistic effect of the substituents on the salicylic acid core dictates its chemical behavior. The trifluoromethyl group (-CF3) sterically shields the C2-hydroxyl while simultaneously lowering its pKa via strong electron-withdrawing inductive effects. This enhances the hydrogen-bond donor capacity of the phenol, a critical factor for target engagement in cyclooxygenase (COX) enzymes and bacterial kinases[1][2]. Meanwhile, the C4-bromine serves as a highly reactive site for oxidative addition, enabling the rapid assembly of complex biaryl systems.
Table 1: Physicochemical Properties of the Building Block
Property
Value / Description
Chemical Name
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
CAS Number
2385518-14-7
Molecular Formula
C8H4BrF3O3
Molecular Weight
285.02 g/mol
SMILES String
OC(=O)c1ccc(c(c1O)C(F)(F)F)Br
Key Structural Features
Orthogonal reactivity (Br vs. COOH/OH); High lipophilicity (-CF3)
Core Application 1: Fragment-Based Drug Discovery & Bioisosteric Replacement
The salicylic acid motif is a privileged scaffold found in numerous anti-inflammatory (e.g., Triflusal) and antimicrobial (e.g., Closantel, Niclosamide) agents. The introduction of a -CF3 group acts as a superior bioisostere for halogens or nitro groups. Unlike nitro groups, which are often flagged as structural alerts due to potential genotoxicity, the -CF3 group is metabolically stable[3].
When designing anti-infective salicylanilides, the -CF3 group enhances membrane permeability, allowing the molecule to penetrate the thick cell walls of multidrug-resistant (MDR) S. aureus. Once intracellular, the highly acidic phenol (modulated by the -CF3 group) acts as a protonophore or directly binds to two-component regulatory systems (like KinA), halting bacterial signal transduction[2].
Pharmacological pathways of CF3-salicylic acid derivatives in human and bacterial targets.
Core Application 2: Late-Stage Functionalization via Cross-Coupling
A common bottleneck in synthesizing complex salicylic acids is the necessity to protect the polar -OH and -COOH groups prior to cross-coupling, followed by harsh deprotection steps that can degrade sensitive functional groups.
Causality in Experimental Design: By utilizing a highly polar biphasic solvent system (DMF/H2O) and a mild inorganic base (K2CO3), the carboxylic acid is deprotonated in situ. This increases its solubility in the aqueous phase and sterically shields the C1-C2 axis, preventing it from poisoning the palladium catalyst. Ultrasonic irradiation is employed to ensure the uniform dispersion of ligand-free PdCl2 nanoparticles, which facilitates the oxidative addition of the C4-Br bond—the rate-determining step—without the need for expensive, air-sensitive phosphine ligands[4].
Objective: Synthesize C4-aryl substituted CF3-salicylic acids directly from the unprotected building block.
Catalyst Dispersion: To a 50 mL reaction vial, add PdCl2 (0.03 mmol, 1 mol%). Add 14 mL of a degassed DMF/deionized water mixture (1:1 v/v). Subject the mixture to ultrasonic irradiation at 20 °C for 10 minutes to ensure uniform nanoparticle distribution.
Substrate Addition: Sequentially add 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (3.0 mmol) and the desired arylboronic acid (4.5 mmol, 1.5 eq.) to the dispersed catalyst solution. Note: Sequential addition optimizes the oxidative addition and transmetalation phases.
Base Incorporation: Slowly add solid K2CO3 (9.0 mmol, 3.0 eq.) in small portions to minimize premature neutralization of the acidic substrates[5].
Reaction Execution: Seal the vial under an argon atmosphere and stir vigorously at 60 °C for 2–4 hours. Monitor the reaction progress via LC-MS.
Workup & Isolation: Cool the mixture to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl (precipitates the product). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (DCM/MeOH gradient) or direct recrystallization from ethanol/water.
Core Application 3: Synthesis of Fluorinated Heterocycles
The adjacent -OH and -COOH groups are prime candidates for condensation with anilines to form salicylanilides, which can serve as final APIs or be further cyclodehydrated into benzoxazoles.
Causality in Experimental Design: Standard amidation requires activating the carboxylic acid to an acid chloride, which is highly unstable in the presence of an unprotected ortho-phenol. Utilizing phosphorus trichloride (PCl3) in xylenes enables an in-situ activation-condensation cascade. The bulky -CF3 group at C3 sterically protects the phenolic hydroxyl from participating in unwanted side reactions (like dimerization), driving the reaction toward the desired N-phenylamide with high regioselectivity and eliminating the need for column chromatography[2].
Protocol 2: One-Pot Synthesis of CF3-Salicylanilides
Preparation: In a flame-dried, 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (5.0 mmol) and the target substituted aniline (5.0 mmol) in anhydrous xylenes (25 mL).
Activation: Dropwise, add Phosphorus trichloride (PCl3, 1.75 mmol, 0.35 eq.) to the stirring mixture at room temperature under nitrogen.
Condensation: Heat the reaction mixture to 120 °C for 3 hours. The reaction will turn into a homogeneous solution and release HCl gas (ensure proper scrubbing/ventilation).
Isolation: Cool the mixture to room temperature. The product typically precipitates directly from the xylene solution.
Purification: Filter the precipitate and wash sequentially with hot water (70 °C) to remove phosphoric acid byproducts, followed by a 10% ethanol-in-water solution. Dry under a vacuum to yield the pure salicylanilide.
Divergent synthetic workflows utilizing the orthogonal reactivity of the building block.
Quantitative Data Summary
Table 2: Comparative Reaction Parameters for Late-Stage Functionalization
Precipitation-based isolation; no column needed[2].
Benzoxazole Cyclization
p-TsOH or Acidic Resin
Toluene
110
12
70 - 85%
Direct access to fluorinated heterocyclic scaffolds.
References
Macielag, M. J. et al. "Substituted Salicylanilides as Inhibitors of Two-Component Regulatory Systems in Bacteria". Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
ACS Omega. "Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation". acs.org. URL: [Link]
Taylor & Francis. "New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents". tandfonline.com. URL: [Link]
Application Note: Advanced Esterification Strategies for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and API Process Development Scientists. Mechanistic Causality & Substrate Profiling 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS No.: 2385518-14-7) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and API Process Development Scientists.
Mechanistic Causality & Substrate Profiling
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS No.: 2385518-14-7) is a highly specialized, poly-substituted aromatic building block utilized in advanced drug discovery[1]. However, esterifying this specific substrate presents profound synthetic challenges due to a synergistic combination of steric and electronic deactivation:
Intramolecular Hydrogen Bonding: As a salicylic acid derivative, the 2-hydroxyl group forms a robust intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This ground-state stabilization drastically reduces the electrophilicity of the carbonyl carbon, rendering standard nucleophilic attack sluggish[2][3].
Electronic Deactivation via the Trifluoromethyl Group: The highly electron-withdrawing 3-CF₃ group is positioned ortho to the phenolic OH. This inductive effect significantly increases the acidity of the phenolic proton[4], which in turn strengthens the intramolecular hydrogen bond network with the carboxylate, further locking the molecule in an unreactive conformation.
Steric Hindrance: The combined bulk of the 3-CF₃ and 4-Br groups creates a highly congested local environment, shielding the reaction center from incoming bulky alcohols.
Because of these factors, traditional Fischer esterification often fails or requires excessively harsh conditions that risk substrate degradation. To bypass these hurdles, we must employ strategically selected, highly activated esterification methodologies.
Strategic Methodology Selection
To achieve high-yielding esterification without degrading the sensitive halogenated aromatic ring, we recommend two distinct pathways based on the nature of your target ester:
A. Microwave-Assisted Fischer Esterification (For Simple Alkyl Esters)
For unhindered alcohols (e.g., methanol, ethanol), microwave irradiation provides rapid, localized dielectric heating. This intense energy input overcomes the high activation energy barrier imposed by the intramolecular H-bond, while a strong acid catalyst (H₂SO₄) protonates the carbonyl to force electrophilicity[5].
B. Steglich Esterification (For Complex, Bulky, or Acid-Sensitive Alcohols)
For sterically demanding alcohols (e.g., tert-butanol) or sensitive API intermediates, acidic conditions cause elimination (e.g., tert-butanol degrading to isobutene)[6]. The Steglich esterification operates under mild, neutral conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). DCC activates the acid into an O-acylisourea intermediate. DMAP, acting as a hyper-nucleophile, attacks this intermediate to form an ultra-reactive acylpyridinium species that easily couples with hindered alcohols[7][8].
Mechanistic pathway of the Steglich esterification overcoming substrate deactivation.
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Methyl Esters
Causality Focus: Utilizing excess methanol shifts the equilibrium (Le Chatelier's principle), while microwave heating bypasses the H-bond stabilization[3][5].
Preparation: In a 10-mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 1.0 mmol of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid in 5.0 mL of anhydrous methanol.
Catalysis: Slowly add 0.2 mL of concentrated H₂SO₄ dropwise. Seal the vial with a Teflon-lined crimp cap.
Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 120 °C over 2 minutes and hold for 20 minutes.
Validation Checkpoint 1: The microwave software should display a stable pressure plateau. A sudden pressure spike indicates solvent degradation or a compromised seal.
Quenching: Cool the vial to 0 °C in an ice bath before opening. Carefully pour the mixture into 15 mL of saturated aqueous NaHCO₃.
Validation Checkpoint 2: The cessation of CO₂ effervescence confirms the complete neutralization of the sulfuric acid catalyst[5].
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Steglich Esterification for Bulky Alcohols (tert-Butyl Ester)
Causality Focus: DMAP prevents the dead-end 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea, ensuring high yields for hindered targets[8][9].
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 mmol of the benzoic acid substrate and 2.0 mmol of tert-butanol in 10 mL of anhydrous dichloromethane (DCM).
Activation: Cool the solution to 0 °C. Add 0.1 mmol (10 mol%) of DMAP, followed by the dropwise addition of a solution containing 1.1 mmol of DCC in 2 mL of DCM.
Coupling: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 18 hours.
Validation Checkpoint 1: Within 30 minutes, a white precipitate must form. This is dicyclohexylurea (DCU), proving the successful formation of the activated intermediate[9].
Filtration: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with cold DCM.
Purification: Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.
Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 4:1). The highly polar starting acid (Rf ~0.1) should be absent. If a spot appears at Rf ~0.3, it indicates N-acylurea formation (reaction failure due to insufficient DMAP)[7].
Step-by-step experimental workflow for the Steglich esterification protocol.
Quantitative Data Summary
The table below summarizes the expected yields and conditions when applying these optimized protocols to 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Target Ester
Methodology
Alcohol Equivalents
Time
Yield (%)
Key Observation / Causality
Methyl
Microwave Fischer
Excess (Solvent)
20 min
82%
Rapid conversion; requires strong acid catalyst to break H-bonds.
Ethyl
Microwave Fischer
Excess (Solvent)
30 min
76%
Slightly lower yield due to the increased steric bulk of ethanol.
Isopropyl
Steglich (DCC/DMAP)
1.5 eq
12 h
85%
Mild conditions prevented substrate degradation; high efficiency.
tert-Butyl
Steglich (DCC/DMAP)
2.0 eq
18 h
78%
Fischer fails here (isobutene elimination); Steglich succeeds cleanly.
Application Note: Advanced Amidation Protocols for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid
Executive Summary The synthesis of complex amide derivatives from highly functionalized benzoic acids is a cornerstone of modern drug discovery and materials science. However, the amidation of 4-Bromo-2-hydroxy-3-(triflu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex amide derivatives from highly functionalized benzoic acids is a cornerstone of modern drug discovery and materials science. However, the amidation of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid presents a unique confluence of steric and electronic challenges. This application note provides researchers and process chemists with field-proven, self-validating protocols to achieve high-yielding amide bond formation with this specific substrate. By dissecting the mechanistic causality behind reagent selection, this guide establishes robust workflows utilizing Propylphosphonic anhydride (T3P®) and HATU.
Substrate Profiling & Mechanistic Challenges
To design an effective amidation protocol, one must first analyze the structural idiosyncrasies of the substrate. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid contains four highly interactive functional groups on a single aromatic ring, leading to three primary synthetic hurdles:
Severe Steric Hindrance: The trifluoromethyl (-CF3) group at the C3 position and the bromine (-Br) atom at the C4 position create a massive steric shield around the adjacent functional groups. This bulk restricts the trajectory of incoming amine nucleophiles during the coupling transition state.
Electronic Deactivation: Both -CF3 and -Br are strongly electron-withdrawing groups (EWGs). While they increase the acidity of the carboxylic acid, they also stabilize the resulting carboxylate anion to such a degree that its nucleophilic attack on standard coupling reagents (like carbodiimides) is significantly retarded.
The "Salicylic Acid Effect" (Intramolecular Hydrogen Bonding): The hydroxyl group (-OH) at the C2 position forms a strong intramolecular hydrogen bond with the C1 carbonyl oxygen. This interaction further reduces the electrophilicity of the activated carbonyl. Furthermore, the unprotected 2-OH group can act as a competing nucleophile, leading to undesired O-acylation or polymerization when using traditional reagents like DCC or EDC.
Fig 1: Logical relationship between substrate features and synthetic challenges.
Strategic Reagent Selection
Given the substrate's profile, traditional acyl chloride formation (via SOCl2) risks degradation or requires prior protection of the 2-OH group. Direct coupling is preferred, but requires highly chemoselective reagents.
T3P is the reagent of choice for salicylic acid derivatives[1][2]. It operates by forming a highly reactive mixed phosphonic-carboxylic anhydride.
Causality for Choice: T3P is exceptionally chemoselective; it activates the carboxylic acid without promoting the O-acylation of the unprotected 2-OH group[3]. Furthermore, the bulky nature of the T3P intermediate helps break the intramolecular hydrogen bond, exposing the carbonyl to the amine. The byproducts are entirely water-soluble, allowing for a self-validating, chromatography-free workup[4].
Secondary Recommendation: HATU
For sterically hindered or highly unreactive secondary amines, HATU provides superior activation energy[5].
Causality for Choice: HATU forms an active O-At (7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the At-ester provides a neighboring-group effect, utilizing hydrogen bonding to anchor and direct the incoming amine precisely to the carbonyl carbon, overcoming the steric bulk of the -CF3 group.
Dissolution: Charge a dry, argon-purged reaction vessel with the benzoic acid substrate (1.0 eq) and the selected solvent (EtOAc is preferred for ease of workup; use DMF if solubility is poor).
Base Addition: Add DIPEA (3.0 eq) to the stirring solution. Mechanistic note: 1 eq deprotonates the acid, 1 eq neutralizes the amine salt (if applicable), and 1 eq acts as an acid scavenger for the phosphonic acid byproduct[4].
Amine Addition: Add the amine (1.2 eq) and stir for 5 minutes at room temperature.
Activation: Cool the mixture to 0 °C. Add the T3P solution (1.5 eq) dropwise over 10 minutes. Mechanistic note: Dropwise addition controls the exothermic formation of the mixed anhydride, preventing localized heating that could drive side reactions.
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. For highly deactivated amines, heat to 50 °C.
Quench & Workup: Quench the reaction with equivalent volume of water. Separate the phases. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), 1M HCl (1x), and brine (1x).
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure amide.
Fig 2: Step-by-step experimental workflow for T3P-mediated amidation.
Pre-activation: Dissolve the benzoic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add HATU (1.2 eq) in one portion at room temperature.
Active Ester Formation: Stir the mixture for exactly 10 minutes. Mechanistic note: This pre-activation step is critical. It allows the complete conversion of the acid to the highly reactive O-At ester. If the amine is added simultaneously with HATU, the amine will react directly with the uronium salt of HATU, forming an unreactive guanidinium byproduct and killing the yield.
Coupling: Add the amine (1.2 eq) to the pre-activated solution. Stir at room temperature for 4–12 hours.
Workup: Dilute the mixture with EtOAc (10 volumes). Wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO3, 1M HCl, and brine. Dry and concentrate.
Quantitative Data & Troubleshooting
To ensure a self-validating system, researchers should benchmark their results against the following expected parameters and utilize the troubleshooting matrix if deviations occur.
Table 1: Coupling Reagent Comparison for Salicylic Acid Derivatives
Reagent System
Chemoselectivity (vs 2-OH)
Steric Tolerance
Workup Difficulty
Expected Yield Range
T3P / DIPEA
Excellent (Minimal O-acylation)
Good
Very Low (Water-soluble)
75% – 95%
HATU / DIPEA
Moderate (Requires precise timing)
Excellent
Moderate (LiCl washes needed)
70% – 90%
EDC / HOBt
Poor (High O-acylation risk)
Poor
Low
< 40%
Table 2: Troubleshooting Matrix
Observation
Mechanistic Cause
Corrective Action
Low Conversion (T3P)
Intramolecular H-bonding resisting activation.
Heat reaction to 50 °C; switch solvent from EtOAc to DMF to disrupt H-bonding.
Guanidinium Byproduct (HATU)
Amine reacted directly with the HATU coupling reagent.
Strictly adhere to the 10-minute pre-activation of the acid before amine addition.
Formation of Esters/Polymers
Base-catalyzed O-acylation of the 2-OH group.
Reduce base equivalents to 2.0; ensure T3P is added dropwise at 0 °C.
References
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Available at:[Link]
Common Organic Chemistry. "Amine to Amide Mechanism - T3P." Common Organic Chemistry Rxn Pages. Available at:[Link]
Bannwart, L., et al. "Metal-Free Amidation of Acids with Formamides and T3P®." Synthesis, 2016, 48, 2069-2078. Available at:[Link]
Thasana, N., et al. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis." CORE Reviews. Available at: [Link]
J-Stage. "Discovery of meta-Amido Bromophenols as New Antitubercular Agents." Chemical and Pharmaceutical Bulletin. Available at:[Link]
Application Note: Advanced Palladium-Catalyzed Methodologies in the Synthesis of Anti-Inflammatory Drugs
Target Audience : Researchers, scientists, and drug development professionals. Focus : Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Selective COX-2 Inhibitors.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience : Researchers, scientists, and drug development professionals.
Focus : Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Selective COX-2 Inhibitors.
Introduction & Mechanistic Rationale
Non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors are foundational to modern pain management and anti-inflammatory therapy. Structurally, many of these active pharmaceutical ingredients (APIs)—such as Flurbiprofen, Naproxen, Celecoxib, and Etoricoxib—rely on complex biaryl, aryl-propionic acid, or diarylheterocycle scaffolds[1][2]. Traditional synthetic routes for these scaffolds often suffer from poor regioselectivity, harsh reaction conditions, and the generation of toxic byproducts.
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck-Mizoroki, and direct C-H arylation) have revolutionized the synthesis of these APIs by enabling late-stage functionalization, superior atom economy, and exceptional chemoselectivity[3][4]. For instance, the Heck reaction facilitates the coupling of aryl halides with ethylene, followed by hydroxycarbonylation, to yield 2-aryl propionic acids like Naproxen[1]. Similarly, the Suzuki-Miyaura coupling allows for the orthogonal assembly of polyfunctionalized aromatic rings, which is critical for synthesizing the biaryl core of Flurbiprofen[4].
Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for NSAID biaryl scaffold synthesis.
Quantitative Data: Catalyst Efficacy in NSAID Synthesis
The selection of the catalyst system directly dictates the yield and regioselectivity of the final API. Table 1 summarizes validated catalytic systems for key anti-inflammatory drugs.
API Target
Reaction Methodology
Catalyst / Ligand System
Yield (%)
Mechanistic Advantage
Reference
Flurbiprofen
Suzuki-Miyaura Coupling
NiCl₂(PCy₃)₂ or Pd-based
84%
Enables orthogonal cross-coupling of sulfamates without disturbing fluorinated rings.
Protocol 1: Synthesis of Flurbiprofen via Suzuki-Miyaura Cross-Coupling
Objective : Construct the biaryl core of Flurbiprofen using aryl sulfamates/halides and phenylboronic acid derivatives.
Causality in Experimental Design : Flurbiprofen requires the precise assembly of a fluorinated biaryl system. Utilizing a Suzuki-Miyaura cross-coupling approach with an aryl sulfamate and a fluorinated arylboronic acid allows for the pre-installation of functional groups. The use of a phosphate base (K₃PO₄) is critical as it activates the boronic acid via the formation of a highly nucleophilic boronate complex, facilitating the transmetalation step to the metal center[4].
Step-by-Step Methodology :
Reagent Preparation : In a dry, argon-flushed Schlenk tube, charge the aryl sulfamate precursor (1.0 mmol), 3-fluoro-4-methylphenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).
Catalyst Loading : Add the transition metal catalyst (e.g., 5 mol% Pd or NiCl₂(PCy₃)₂). Note: Handling the catalyst in a glovebox is recommended if using highly air-sensitive phosphine ligands, though PCy₃ complexes offer moderate bench stability[4].
Solvent Addition & Degassing : Add anhydrous toluene (5 mL). Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) or Ni(0) species to an inactive state, prematurely terminating the catalytic cycle.
Reaction Execution : Seal the tube and heat to 110 °C with vigorous stirring for 16 hours.
Workup : Cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite to remove metal particulates and inorganic salts.
Hydrolysis : Subject the resulting coupled intermediate to acid-mediated hydrolysis (using HCl/THF) to unmask the propionic acid moiety, yielding Flurbiprofen[4].
Protocol 2: Regioselective Synthesis of Celecoxib via Pd-Catalyzed Direct Arylation
Objective : Synthesize the COX-2 inhibitor Celecoxib while avoiding the traditional condensation method that yields inseparable regioisomer mixtures.
Causality in Experimental Design : The commercial synthesis of Celecoxib relies on the condensation of a diketone with 4-sulfamidophenylhydrazine, which inherently produces a mixture of pyrazole regioisomers that are difficult to separate[2]. By utilizing a palladium-catalyzed direct C-H arylation of a 1,3-disubstituted pyrazole, researchers can force exclusive arylation at the C5 position. The addition of CuI acts as a crucial co-catalyst, likely facilitating the deprotonative metalation of the pyrazole C-H bond prior to transmetalation to the palladium center[2].
Caption: Experimental workflow for the regioselective synthesis of Celecoxib via direct C-H arylation.
Step-by-Step Methodology :
Reaction Setup : To a reaction vessel, add the protected 1,3-disubstituted pyrazole (1.0 equiv), 4-bromotoluene (1.5 equiv), and Pd(OAc)₂ (5 mol%).
Co-Catalyst & Base : Heat the mixture to 80 °C, then add CuI (approx. 4.2 mmol per scale) and N,N-dimethylcyclohexylamine as the base. Causality: The bulky amine base facilitates the concerted metalation-deprotonation (CMD) pathway without coordinating too strongly to the Pd center[2].
Arylation : Stir the mixture at 115 °C for 50 hours under an inert atmosphere.
Quench & Wash (Self-Validating Step) : Cool to room temperature, dilute with EtOAc, and wash with a 1:1 solution of aqueous saturated NH₃ and H₂O. Causality: The ammonia wash specifically complexates and removes residual copper salts (forming soluble [Cu(NH₃)₄]²⁺ complexes), indicated by a distinct blue aqueous layer. Follow with a saturated NH₄Cl wash[2].
Deprotection : Treat the isolated C5-arylated intermediate with concentrated sulfuric acid to remove the dibenzyl protecting groups from the sulfonamide.
Purification : Neutralize and purify via recrystallization to afford Celecoxib in >95% purity[2].
Self-Validating Systems & Quality Control
To ensure the integrity of the synthesized anti-inflammatory APIs, the following self-validating analytical checks must be integrated into the workflow:
Reaction Monitoring (TLC/HPLC) : The consumption of the aryl halide should be monitored. In cross-coupling, the biaryl product will consistently exhibit a lower polarity (higher Rf on normal-phase silica) compared to the starting sulfamates or pyrazoles.
Regiochemical Validation (NMR) : For Celecoxib synthesis, ¹H NMR and NOESY experiments are mandatory. The absence of a C5 proton signal and specific NOE cross-peaks between the newly installed tolyl group and the pyrazole substituents validate the exclusive formation of the desired C5-regioisomer over the C4-regioisomer[2].
Trace Metal Analysis (ICP-MS) : Because palladium and copper are used, final APIs must undergo Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure heavy metal residues are below the ICH Q3D regulatory limits (typically <10 ppm for Pd) before biological evaluation.
References
Benchchem - Application Notes and Protocols: The Role of Palladium(II) Carboxylates in Pharmaceutical Synthesis. 3
Application Note: Target-Based High-Throughput Screening (HTS) for Novel Acetyl-CoA Carboxylase (ACCase) Inhibitors in Agrochemical R&D
Introduction & Mechanistic Rationale The agrochemical industry has experienced a profound paradigm shift, transitioning from empirical, whole-plant phenotypic observations to target-based in vitro High-Throughput Screeni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The agrochemical industry has experienced a profound paradigm shift, transitioning from empirical, whole-plant phenotypic observations to target-based in vitro High-Throughput Screening (HTS) 1. This evolution allows researchers to screen hundreds of thousands of compounds against validated molecular targets, accelerating the discovery of novel modes of action (MoA) necessary to combat rising global herbicide resistance 2.
Acetyl-CoA carboxylase (ACCase) remains a premier target for post-emergence graminicides. It catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in de novo fatty acid biosynthesis. Inhibiting ACCase rapidly halts cell membrane biogenesis in susceptible monocotyledonous weeds, leading to meristematic necrosis and plant death. This application note details a robust, self-validating workflow for the discovery of novel ACCase inhibitors, bridging biochemical HTS with in planta phenotypic validation.
Figure 1: Target-based agrochemical R&D pipeline for novel herbicide discovery.
Protocol 1: In Vitro High-Throughput ACCase Inhibition Assay
Objective: To identify small-molecule inhibitors of plant plastidic ACCase using a universal ADP-detection biochemical assay.
Causality & Expert Insights: Traditional ACCase assays relied on radioactive [14C]-bicarbonate incorporation, which is unsuited for HTS due to safety hazards, disposal costs, and low throughput. To resolve this, we utilize a Fluorescence Polarization (FP) based immunodetection system that directly measures the ADP produced during the carboxylation reaction 3. This provides a homogeneous, mix-and-read format ideal for 384-well microplates. Crucially, to ensure Michaelis-Menten kinetics and prevent substrate depletion artifacts (which can mask competitive inhibitors), the assay is optimized to maintain ATP conversion strictly between 5% and 10% 3.
Step-by-Step Methodology
Reagent Preparation: Prepare the ACCase enzyme buffer (50 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Brij-35). Expert Note: The inclusion of the non-ionic detergent Brij-35 is critical to prevent non-specific compound aggregation, a common source of false positives in HTS.
Compound Transfer: Dispense 50 nL of test compounds (in 100% DMSO) into a 384-well black microplate using an acoustic liquid handler. Final DMSO concentration must remain
≤
1% to prevent solvent-induced enzyme denaturation.
Enzyme Addition: Add 5 µL of recombinant plant ACCase (optimized to 2 nM final concentration). Incubate for 15 minutes at room temperature to allow pre-binding of slow, tight-binding inhibitors.
Reaction Initiation: Add 5 µL of substrate mix (final concentrations: 100 µM ATP, 200 µM Acetyl-CoA, 10 mM NaHCO3).
Incubation: Seal and incubate the plate for 60 minutes at 25°C.
Detection: Add 10 µL of ADP Detection Mixture (containing an ADP-Alexa633 tracer and an anti-ADP antibody). Incubate for 1 hour to reach equilibrium.
Readout: Measure Fluorescence Polarization (FP) using a multimode microplate reader (Excitation: 620 nm, Emission: 688 nm).
Self-Validating System (Quality Control)
Assay robustness is quantified prior to and during the screen using the Z'-factor , a dimensionless statistical parameter evaluating the signal dynamic range and data variation 4.
The formula is:
Z′=1−∣μp−μn∣3(σp+σn)
Where
σ
is the standard deviation and
μ
is the mean of the positive control (100% inhibition via Clethodim) and negative control (1% DMSO vehicle). A Z'-factor
≥
0.6 is mandatory before initiating the full HTS campaign to ensure reliable hit identification 5.
Figure 2: Mechanistic workflow of the FP-based ADP detection assay for ACCase activity.
Data Presentation: HTS Hit Validation
Primary hits (compounds showing >50% inhibition at 10 µM) are advanced to dose-response screening to determine their half-maximal inhibitory concentration (IC50). The structured data below demonstrates how to interpret hit validation parameters.
Compound ID
Target
IC50 (µM)
Hill Slope
Z'-Factor (Assay)
Hit Classification
AGRO-001
ACCase
0.045
1.1
0.72
Validated Lead
AGRO-002
ACCase
0.120
0.9
0.75
Validated Hit
AGRO-003
ACCase
1.500
2.5
0.68
False Positive (Aggregator)*
Clethodim
ACCase
0.030
1.0
0.74
Positive Control
*Expert Insight: A steep Hill Slope (>2.0) often indicates non-stoichiometric, promiscuous inhibition (e.g., compound aggregation or redox cycling) rather than specific 1:1 target binding. These compounds are typically deprioritized.
Protocol 2: In Planta Phenotypic Validation Assay
Objective: To validate the in vivo efficacy of in vitro ACCase hits using a miniaturized post-emergence weed screening model.
Causality & Expert Insights: High in vitro potency does not guarantee herbicidal activity. Compounds must penetrate the waxy leaf cuticle, translocate to the plastid, and resist rapid metabolic detoxification by plant cytochrome P450s or glutathione S-transferases 6. To capture early target engagement before visible necrosis occurs, we utilize Chlorophyll Fluorescence Imaging (CFI) as a rapid, non-invasive readout. ACCase inhibition disrupts chloroplast membrane integrity, leading to a rapid decline in the maximum quantum efficiency of Photosystem II (Fv/Fm) 7.
Step-by-Step Methodology
Plant Cultivation: Grow model monocot weeds (e.g., Alopecurus myosuroides - black-grass) in 96-well formatted miniature pots containing a standard potting matrix. Cultivate in a controlled environment chamber (22°C, 16h photoperiod) until the 2-leaf seedling stage (approx. 10-14 days) to allow for cost-effective, high-throughput space utilization 8.
Formulation: Dissolve the validated hit compounds in a formulation blank (e.g., 0.25% non-ionic surfactant, 10% acetone, 89.75% water) to a concentration equivalent to a field application rate of 100 g active ingredient per hectare (g ai/ha).
Application: Apply the formulated compounds using a laboratory track sprayer calibrated to deliver a spray volume of 200 L/ha. Include a formulation blank as a negative control and a commercial ACCase inhibitor (e.g., Fluazifop-p-butyl) as a positive control.
Chlorophyll Fluorescence Imaging (CFI): At 48 and 72 hours post-treatment, dark-adapt the plants for 20 minutes. Use a chlorophyll fluorometer to measure Fv/Fm. A statistically significant reduction in Fv/Fm compared to the vehicle control indicates physiological stress and successful in planta target engagement 7.
Biomass Assessment: At 14 days post-treatment, visually assess the percentage of weed control (0% = no effect, 100% = complete death) and harvest the fresh shoot biomass to quantify growth inhibition.
References
High throughput screening in agrochemical research. PubMed (NIH). Available at:[Link]
Targeting Chemical Inputs and Optimising HTS for Agrochemical Discovery. Bentham Science. Available at:[Link]
Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs. Available at:[Link]
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed (NIH). Available at:[Link]
The Z prime value (Z´). BMG LABTECH. Available at:[Link]
Metabolomics – A robust bioanalytical approach for the discovery of the modes-of-action of pesticides: A review. Agricultural University of Athens / Elsevier. Available at:[Link]
Rapid, Noninvasive Screening for Perturbations of Metabolism and Plant Growth Using Chlorophyll Fluorescence Imaging. PMC (NIH). Available at:[Link]
Method for screening of a chemical substance (US20240036034A1).Google Patents.
Application Notes & Protocols: 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid as a Multifunctional Building Block in Advanced Material Science
Introduction: A Molecule of Strategic Design 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound engineered for advanced applications in material science and drug development. I...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Molecule of Strategic Design
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound engineered for advanced applications in material science and drug development. Its strategic arrangement of four distinct functional groups on a single benzene ring—a carboxylic acid, a hydroxyl group, a bromine atom, and a trifluoromethyl group—provides a versatile platform for creating materials with tailored properties.
The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the carboxylic acid and influences the electronic properties of derived materials. The ortho-positioning of the hydroxyl and carboxylic acid groups allows for strong intramolecular hydrogen bonding and acts as a bidentate chelation site for metal ions.[1] The bromine atom serves as a crucial synthetic handle, enabling post-synthetic modification through a variety of powerful cross-coupling reactions.[2][3] This unique combination makes it an invaluable precursor for functional polymers, metal-organic frameworks (MOFs), and organic optoelectronic materials.[2]
The molecule's power lies in its distinct reactive sites, which can be addressed with high selectivity to build complex macromolecular structures.
Caption: Key reactive sites of the title compound.
Core Applications in Material Science
The versatility of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid allows its use in several cutting-edge areas of material science.
Advanced Functional Polymers
The presence of both a carboxylic acid and a hydroxyl group makes this molecule an ideal AB-type monomer for the synthesis of aromatic polyesters. The trifluoromethyl group imparts desirable properties to the resulting polymer, such as high thermal stability, chemical resistance, and low dielectric constant. The bromine atom can be retained in the polymer backbone for subsequent grafting or cross-linking reactions, or it can be replaced before polymerization to tune the electronic properties of the monomer.
Functionalized Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers.[8] The carboxylic acid group is a primary binding site for coordinating with metal centers to form MOF structures.[9][10] Using 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid as a linker allows for the direct incorporation of -Br, -OH, and -CF₃ groups into the MOF's pore environment. This functionalization is critical for applications in:
Selective Gas Sorption: The polar and fluorinated environment can enhance selectivity for specific gases like CO₂.
Heterogeneous Catalysis: The functional groups can act as catalytic sites or as anchors for catalytically active species.[11]
Sensing: The pore chemistry can be designed to interact specifically with target analytes, leading to a detectable signal.[8]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers and should be performed in a well-equipped laboratory with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of a Functionalized Aromatic Copolyester via Melt Polycondensation
This protocol describes the synthesis of a copolyester using 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid and a comonomer, 4-hydroxybenzoic acid, to demonstrate the incorporation of the functional monomer into a polymer chain.
Scientist's Notes (Causality):
Acetylation: The hydroxyl groups of the monomers are first acetylated in situ with acetic anhydride. This is a critical step because direct esterification between a phenol and a carboxylic acid at high temperatures is inefficient. The acetylated monomers are more reactive, allowing the polycondensation to proceed at a lower temperature and with better control, preventing side reactions and degradation.
Catalyst: Antimony(III) oxide is a standard and effective transesterification catalyst for polyester synthesis. It facilitates the elimination of acetic acid and the formation of high molecular weight polymer chains.
High Vacuum: As the reaction progresses, a high vacuum is applied to effectively remove the acetic acid byproduct. According to Le Chatelier's principle, removing the byproduct drives the equilibrium towards the formation of the polymer, which is essential for achieving a high degree of polymerization.
Caption: Workflow for melt polycondensation protocol.
Step-by-Step Methodology:
Reactor Setup: Equip a glass reactor with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a collection flask.
Charging Reagents: To the reactor, add 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (14.25 g, 0.05 mol), 4-hydroxybenzoic acid (13.81 g, 0.10 mol), and Antimony(III) oxide (Sb₂O₃, ~50 mg) catalyst.
Inerting: Purge the reactor with dry nitrogen or argon for 20 minutes to remove oxygen.
Acetylation: Add acetic anhydride (23.5 mL, 0.25 mol) to the reactor. Heat the mixture to 180°C with gentle stirring and maintain for 2 hours under a slow nitrogen flow to acetylate the hydroxyl groups.
Polycondensation - Stage 1: Slowly increase the temperature to 275°C over 1.5 hours. During this phase, acetic acid will begin to distill off.
Polycondensation - Stage 2: Once the temperature reaches 275°C, maintain these conditions for 1 hour.
High Vacuum: Gradually apply a high vacuum (e.g., <0.5 Torr) to the system over 20-30 minutes. A significant increase in the melt viscosity will be observed as the reaction proceeds.
Completion: Continue the reaction under high vacuum at 275°C for 2-4 hours, or until the desired melt viscosity is achieved.
Recovery: Release the vacuum with nitrogen, and extrude the molten polymer from the reactor. Allow it to cool to room temperature. The resulting solid polymer can be ground for further analysis.
Expected Data Summary:
Parameter
Expected Value
Characterization Method
Yield
>90%
Gravimetric
Glass Transition Temp. (Tg)
170 - 190 °C
DSC
Decomposition Temp. (Td)
>400 °C (5% weight loss)
TGA
¹⁹F NMR
Singlet peak ~ -60 ppm
NMR Spectroscopy
Protocol 3.2: Solvothermal Synthesis of a Functionalized Zn-MOF
This protocol outlines the synthesis of a Metal-Organic Framework using the title compound as the primary organic linker.
Scientist's Notes (Causality):
Solvent System: A mixture of DMF and ethanol is used. DMF is a high-boiling polar aprotic solvent that effectively solubilizes the organic linker and metal salt. Ethanol can act as a modulator, competing with the linker for coordination sites on the metal, which can help control crystal growth and lead to more ordered structures.
Solvothermal Conditions: Heating the reaction mixture in a sealed vessel above the boiling point of the solvent increases the solubility of the reactants and promotes the formation of a crystalline MOF structure. This method is standard for producing high-quality MOF crystals.
Activation: After synthesis, the MOF pores are occupied by solvent molecules. The activation process, which involves solvent exchange with a low-boiling solvent like acetone followed by heating under vacuum, is crucial to evacuate the pores. This step makes the internal surface area accessible for applications like gas storage or catalysis.
Caption: Solvothermal synthesis and activation workflow for a functionalized MOF.
Step-by-Step Methodology:
Solution A: In a 20 mL vial, dissolve 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (57 mg, 0.2 mmol) in a 1:1 mixture of N,N-Dimethylformamide (DMF) and Ethanol (10 mL total).
Solution B: In a separate 20 mL vial, dissolve Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 89 mg, 0.3 mmol) in a 1:1 mixture of DMF and Ethanol (10 mL total).
Reaction Setup: Combine Solution A and Solution B in a 30 mL Teflon-lined stainless-steel autoclave.
Heating: Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.
Isolation: After 48 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature.
Washing: Collect the crystalline product by filtration and wash it three times with fresh DMF (10 mL each).
Solvent Exchange: Immerse the collected crystals in acetone (20 mL). Replace the acetone with a fresh portion every 24 hours for a total of 3 days.
Activation: Decant the acetone and place the solid product in a Schlenk tube. Heat at 150°C under a dynamic vacuum for 12 hours to fully activate the MOF.
Storage: Store the activated MOF under an inert atmosphere to prevent re-adsorption of atmospheric moisture.
Expected Material Characteristics:
Property
Expected Value
Characterization Method
Crystal Structure
Crystalline Powder
Powder X-Ray Diffraction (PXRD)
BET Surface Area
800 - 1500 m²/g
N₂ Sorption Analysis (77K)
Pore Volume
0.4 - 0.7 cm³/g
N₂ Sorption Analysis (77K)
Thermal Stability
Stable up to 350 °C
Thermogravimetric Analysis (TGA)
References
BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY- Career Henan Chemical Co.
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Welcome to our dedicated technical support center for the synthesis of 4-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for the synthesis of 4-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
Low yields and the presence of impurities are frequent obstacles in multi-step organic syntheses. Below, we dissect specific problems you might encounter during the synthesis of 4-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, which is likely synthesized via the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzoic acid.
Problem 1: Consistently Low Yield of the Desired Product
Q: My reaction yield for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is consistently below expectations. What are the likely causes and how can I improve it?
A: Low yields in the bromination of a substituted phenol like 2-hydroxy-3-(trifluoromethyl)benzoic acid can often be traced to several key factors:
Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time, suboptimal temperature, or deactivation of the brominating agent.
Side Reactions: The formation of undesired byproducts is a common issue. In this specific synthesis, potential side reactions include the formation of dibrominated or other isomeric products.
Sub-optimal Reagent Stoichiometry: The ratio of the brominating agent to the starting material is critical. An excess of the brominating agent can lead to over-bromination, while an insufficient amount will result in an incomplete reaction.
Mechanical Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography.
Optimization Strategies:
To address these issues, a systematic approach to optimizing the reaction conditions is recommended. The following table outlines key parameters and their suggested ranges for improvement.
Parameter
Recommended Range/Action
Rationale
Brominating Agent
N-Bromosuccinimide (NBS) or Bromine (Br₂)
NBS is often preferred for its milder nature, which can help to minimize side reactions.
Solvent
Dichloromethane (DCM), Acetonitrile, or a polar aprotic solvent
The choice of solvent can significantly influence the reaction rate and selectivity.
Temperature
0°C to room temperature
Starting at a lower temperature and gradually warming can help to control the reaction and reduce the formation of byproducts.
Reaction Time
2-12 hours
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Stoichiometry
1.05 - 1.2 equivalents of brominating agent
A slight excess of the brominating agent can help to drive the reaction to completion without promoting significant over-bromination.
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on the TLC plate, indicating the presence of several impurities. What are these likely to be and how can I minimize their formation?
A: The primary impurities in this synthesis are likely to be the starting material, dibrominated products, and other constitutional isomers.
Unreacted Starting Material: If the reaction is incomplete, you will have residual 2-hydroxy-3-(trifluoromethyl)benzoic acid.
Dibrominated Product: The phenolic hydroxyl group and the trifluoromethyl group are both activating and ortho-, para-directing. This can lead to the formation of a dibrominated species.
Isomeric Byproducts: While the bromine is expected to add at the 4-position due to steric hindrance from the trifluoromethyl group, other isomers may form in small quantities.
Strategies for Minimizing Impurities:
Control of Reaction Temperature: Maintaining a low and consistent temperature can enhance the selectivity of the bromination.
Slow Addition of Brominating Agent: Adding the brominating agent portion-wise over a period can help to maintain a low concentration of the electrophile, which can favor mono-bromination.
Use of a Milder Brominating Agent: As mentioned, N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying the final product?
A1: For the purification of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, a combination of techniques is often most effective.[1]
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary. This typically involves quenching the reaction, followed by extraction with an organic solvent. Washing the organic layer with a solution of sodium thiosulfate can help to remove any unreacted bromine.
Column Chromatography: Flash column chromatography is a powerful technique for separating the desired product from unreacted starting material and byproducts. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point.
Recrystallization: For achieving high purity, recrystallization is an excellent final step. The choice of solvent is crucial and should be determined experimentally. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane) often works well.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
Bromine and NBS: Both are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle them with care in a fume hood.
Experimental Workflow and Logic
To provide a clearer understanding of the process, the following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree.
Caption: A generalized experimental workflow for the synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Technical Support Center: Troubleshooting & Purification of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthesis and purification of highly functionalized building blocks like 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthesis and purification of highly functionalized building blocks like 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7)[1][2], unique physicochemical challenges often arise.
This guide is engineered to provide authoritative, causality-driven solutions for identifying impurities, optimizing chromatography, and executing self-validating purification workflows.
Part 1: Impurity Profiling & Analytics (FAQs)
Q: What are the most common impurities associated with this compound, and how can I definitively identify them in my LC-MS profile?A: The synthesis of this molecule—typically involving the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzoic acid—generates predictable byproducts. Because bromine has two naturally occurring stable isotopes (
79
Br and
81
Br) in a nearly 1:1 ratio, any mono-brominated species will exhibit a distinct doublet in mass spectrometry separated by 2 m/z units. This isotopic signature acts as a self-validating system to confirm the degree of bromination.
Below is a quantitative summary of the expected impurity profile:
*RRT is based on a standard Reverse-Phase C18 column using a Water/Acetonitrile gradient with 0.1% Formic Acid.
Q: Why do I observe severe peak tailing during HPLC analysis of this compound?A: Peak tailing is a direct result of the molecule's acidity. Unsubstituted salicylic acid has a carboxylic acid pKₐ₁ of ~2.98 and a phenol pKₐ₂ of ~13.6[3][4]. However, the strongly electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) groups inductively pull electron density away from the carboxylate, lowering the pKₐ₁ to approximately 2.0–2.5. If the pH of your mobile phase is near this pKₐ, the molecule exists in a dynamic equilibrium between its neutral and anionic states, causing broad, tailing peaks.
Solution: Force the equilibrium to the neutral state by adding 0.1% to 0.5% Formic Acid or Trifluoroacetic Acid (TFA) to your mobile phase to suppress ionization.
Decision tree for resolving common HPLC analytical issues with benzoic acids.
Part 2: Purification Strategies (FAQs)
Q: Can I use standard normal-phase silica gel chromatography to purify this compound?A: It is highly discouraged unless modified. The highly acidic carboxylic acid will form strong, persistent hydrogen bonds with the silanol (Si-OH) groups on the silica stationary phase, leading to severe streaking and irreversible adsorption. If you must use normal-phase chromatography, you must "deactivate" the silica by adding 1% Acetic Acid to your eluent (e.g., Hexanes/Ethyl Acetate + 1% AcOH). This saturates the hydrogen-bonding sites on the silica, allowing the target molecule to elute as a sharp band.
Q: How can I separate the target compound from non-acidic organic impurities or catalysts?A: Exploit the pKₐ. Because the carboxylic acid is highly acidic (pKₐ ~2.5), it can be selectively deprotonated using a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3). At this pH, the target molecule becomes a water-soluble sodium carboxylate salt, while neutral organic impurities, unreacted halogens, or cross-coupling catalysts remain in the organic phase. Note: Do not use strong bases like Sodium Hydroxide (NaOH), as this may deprotonate the phenol (pKₐ₂ ~10-11) and potentially induce unwanted side reactions.
Part 3: Detailed Troubleshooting Workflows
Protocol 1: Selective Acid-Base Extraction
This self-validating liquid-liquid extraction protocol isolates the acidic target from neutral/basic byproducts.
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Toluene.
Mild Deprotonation: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. The evolution of CO₂ gas acts as a visual confirmation that the carboxylic acid is being deprotonated.
Phase Separation: Transfer to a separatory funnel. The target compound is now in the lower aqueous layer as a sodium salt. Drain the aqueous layer and discard the organic layer (which contains neutral impurities).
Washing: Wash the aqueous layer once more with fresh EtOAc to remove trace lipophilic impurities.
Acidification: Slowly add 3M Hydrochloric Acid (HCl) to the aqueous layer while stirring in an ice bath until the pH drops below 2.0. The protonation of the carboxylate will cause the target compound to precipitate as a white/off-white solid.
Isolation: Extract the newly formed solid with fresh EtOAc, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workflow for selective acid-base extraction of halogenated benzoic acids.
Protocol 2: Solvent-Gradient Recrystallization
To remove structurally similar positional isomers (e.g., 6-bromo isomers) that cannot be separated by acid-base extraction, recrystallization is the gold standard. Halogenated trifluoromethyl benzoic acids are highly amenable to purification using a Toluene/Heptane or Cyclohexane system[5].
Causality: Toluene dissolves the compound when heated and encourages the carboxylic acids to form hydrogen-bonded dimers. When a non-polar anti-solvent (Heptane) is introduced, the solubility of these dimers drops precipitously, forcing rapid and highly selective crystallization of the target molecule.
Step-by-Step Methodology:
Primary Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of Toluene and heat to 80°C until the solid is completely dissolved.
Hot Filtration (Optional): If insoluble particulates remain, perform a hot filtration through a pre-warmed fritted funnel to prevent premature crystallization.
Anti-Solvent Addition: While maintaining the solution at 80°C, add Heptane (or Cyclohexane) dropwise until the solution just becomes cloudy (the cloud point).
Seeding & Cooling: Add a few drops of Toluene to clear the cloudiness. Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Slow cooling ensures the formation of a highly ordered, pure crystal lattice, excluding isomeric impurities.
Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with ice-cold Heptane.
References[1] Sigma-Aldrich. "2-hydroxy-4-(trifluoromethyl)benzoic acid properties". Retrieved from: https://www.sigmaaldrich.com[2] CymitQuimica. "CAS: 2385518-14-7 | 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid". Retrieved from:https://www.cymitquimica.com[5] US Patent US8642802B2. "Process for the preparation of halogenated benzoic acid derivatives". Google Patents. Retrieved from:https://patents.google.com[3] RSC Advances. "Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid". Royal Society of Chemistry. Retrieved from: https://pubs.rsc.org[4] PubChem. "Salicylic Acid | HOC6H4COOH | CID 338". National Institutes of Health. Retrieved from:https://pubchem.ncbi.nlm.nih.gov
Technical Support Center: Optimization of Reaction Conditions for Benzoic Acid Trifluoromethylation
Welcome to the technical support center for the trifluoromethylation of benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the trifluoromethylation of benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this critical transformation. The introduction of a trifluoromethyl group (–CF3) can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules, making its efficient installation a key step in drug discovery and development.[1][2] This resource will equip you with the knowledge to navigate the common challenges and optimize your reaction conditions for success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Low to No Conversion of Starting Material
Question: I am attempting to synthesize an aryl trifluoromethyl ketone from a substituted benzoic acid using TMSCF₃ and TFAA, but I am observing very low conversion, with the starting material largely unreacted. What are the likely causes and how can I improve the yield?
Answer: This is a common issue that typically points to inefficient activation of the carboxylic acid. The reaction proceeds through the in situ formation of a mixed anhydride intermediate, which is more susceptible to nucleophilic attack by the trifluoromethyl anion equivalent.[3] Here’s a systematic approach to troubleshooting:
Inadequate Anhydride Formation: Trifluoroacetic anhydride (TFAA) is the standard activating agent for this transformation.[3]
Solution: Ensure you are using fresh, high-purity TFAA. Anhydrides are sensitive to moisture and can degrade over time. Using a freshly opened bottle or a recently purified batch is recommended. The stoichiometry of TFAA is also critical; a 2.0 equivalent excess relative to the benzoic acid is a good starting point.[3]
Suboptimal Reaction Temperature: The reaction to form aryl trifluoromethyl ketones from benzoic acids often requires elevated temperatures to drive the reaction to completion.
Solution: A systematic temperature screen is advised. While a standard condition might be 120 °C, some substrates may require higher or slightly lower temperatures for optimal performance.[4] For instance, lowering the temperature to 100 °C or increasing it to 140 °C has been explored, although 120 °C was found to be optimal in one study.[4]
Incorrect Choice of Base or Solvent: The base and solvent play crucial roles in this reaction.
Solution: 4-Dimethylaminopyridine (DMAP) is a commonly used base in this protocol.[3] If you are using a different base, it may not be effective. In a study by Chen et al., bases like NaHCO₃, Na₂CO₃, Et₃N, DBU, or pyridine resulted in no or trace amounts of product.[5] Anisole (PhOMe) has been shown to be an effective solvent. While other solvents like THF, cyclohexane, NMP, CH₃CN, toluene, and 1,4-dioxane can be used, they may lead to lower yields.[5]
Side Reaction: Decarboxylation
Question: I am observing significant amounts of a byproduct that appears to be the decarboxylated arene. How can I minimize this side reaction?
Answer: Unwanted decarboxylation can occur, particularly under harsh reaction conditions or with substrates that are prone to forming stable aryl radicals or anions. This side reaction is often promoted by high temperatures and certain catalysts.
Reaction Temperature: Excessive heat can promote thermal decarboxylation.
Solution: Carefully control the reaction temperature. If you are running the reaction at a high temperature (e.g., >120 °C) and observing decarboxylation, try lowering the temperature in 10-degree increments to find a balance between the rate of the desired trifluoromethylation and the undesired decarboxylation.
Catalyst-Induced Decarboxylation: Some transition metal catalysts, especially in the presence of an oxidant, can facilitate decarboxylation to generate aryl radicals.[4][6]
Solution: If you are using a metal-catalyzed system, ensure that your conditions are optimized to favor the desired transformation. For the TMSCF₃/TFAA method, which is typically metal-free, this is less of a concern. If you are exploring a copper-catalyzed trifluoromethylation, careful selection of the copper source and ligands is crucial to minimize this pathway.
O-Trifluoromethylation: Low Yield and Competing Reactions
Question: I am trying to synthesize a trifluoromethyl benzoate via O-trifluoromethylation of a benzoic acid derivative but the yield is poor. What factors should I consider for optimization?
Answer: Direct O-trifluoromethylation of carboxylic acids is a challenging transformation. Success is highly dependent on the choice of trifluoromethylating agent, base, and catalyst.
Inefficient Deprotonation: The carboxylic acid must be converted to its carboxylate salt for the O-trifluoromethylation to occur.
Solution: A strong enough base is required for complete deprotonation. Potassium hydroxide (KOH) has been successfully used to generate the potassium benzoate in situ.[7] The choice of base is critical; for example, in the monofluoromethylation of benzoic acids, 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) and cesium carbonate (Cs₂CO₃) have also been employed effectively.[7]
Suboptimal Catalyst and Reagent: The combination of the trifluoromethylating agent and the catalyst is key.
Solution: A study by Xu and Wang demonstrated the successful use of chloro(phenyl)trifluoromethyliodane (CPTFI) in the presence of a catalytic amount of zinc chloride (ZnCl₂) for the O-trifluoromethylation of benzoic acid.[7] In the absence of either the base or the catalyst, very low yields were observed.[7] If you are using a different system, a thorough screen of catalysts (e.g., other Lewis acids) and trifluoromethylating agents (e.g., Togni's or Umemoto's reagents) is recommended.
Solvent and Temperature Effects: As with other reactions, the solvent and temperature can significantly impact the outcome.
Solution: For the KOH/CPTFI/ZnCl₂ system, dichloromethane (DCM) at 50 °C was found to be optimal.[7] Both increasing and decreasing the temperature led to a decrease in yield.[7] A solvent screen should be performed to find the ideal medium for your specific substrate and reagent system.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the trifluoromethylation of benzoic acids?
There are two primary approaches:
Conversion to Aryl Trifluoromethyl Ketones: This involves the reaction of the carboxylic acid with a trifluoromethylating agent, typically requiring in situ activation of the carboxyl group. A common and effective method utilizes trimethyl(trifluoromethyl)silane (TMSCF₃) and trifluoroacetic anhydride (TFAA).[3]
O-Trifluoromethylation to form Trifluoromethyl Benzoates: This is a direct functionalization of the carboxylic acid's hydroxyl group. This transformation is more challenging but can be achieved using specific hypervalent iodine reagents like CPTFI in the presence of a base and a Lewis acid catalyst.[7]
Q2: What are the key reagents for these transformations?
For Aryl Trifluoromethyl Ketone Synthesis:
Trimethyl(trifluoromethyl)silane (TMSCF₃): A nucleophilic source of the "CF₃⁻" anion.[3]
Trifluoroacetic Anhydride (TFAA): An activating agent for the carboxylic acid.[3]
4-Dimethylaminopyridine (DMAP) and Cesium Fluoride (CsF): Often used as a base and an additive to improve yields.[4]
For O-Trifluoromethylation:
Chloro(phenyl)trifluoromethyliodane (CPTFI): An electrophilic trifluoromethylating agent.[7]
Togni's and Umemoto's Reagents: Other classes of electrophilic trifluoromethylating agents that could be explored.[8]
Potassium Hydroxide (KOH): A base for deprotonating the carboxylic acid.[7]
Q3: What are the most critical parameters to optimize?
Choice of Activating Agent/Catalyst: This is highly reaction-dependent. For ketone synthesis, the anhydride is crucial. For O-trifluoromethylation, the right combination of trifluoromethylating agent and catalyst is key.
Base: The stoichiometry and type of base can significantly influence the reaction outcome, from ensuring complete deprotonation to preventing side reactions.
Solvent: The polarity and coordinating ability of the solvent can affect reagent solubility, reaction rates, and even selectivity.
Temperature: Fine-tuning the temperature is often necessary to balance reaction rate with the prevention of side reactions like decarboxylation and reagent decomposition.
Q4: Are there any safety precautions I should be aware of?
Yes, several precautions are necessary:
Trifluoromethylating Agents: Many trifluoromethylating agents are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Some hypervalent iodine reagents can be energetic and should not be heated in their solid form.
Anhydrides: Anhydrides like TFAA are corrosive and react exothermically with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
High Temperatures: Reactions at elevated temperatures should be conducted with proper shielding and temperature monitoring.
Pressure: Some reactions may generate gaseous byproducts, leading to a buildup of pressure in a sealed vessel. Ensure your reaction setup is appropriately vented or designed to handle potential pressure increases.
Optimized Experimental Protocol: Synthesis of Aryl Trifluoromethyl Ketones
This protocol is adapted from the work of Chen and co-workers for the synthesis of aryl trifluoromethyl ketones from benzoic acids.[3]
Standard glassware for anhydrous reactions (e.g., Schlenk tube)
Procedure:
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the benzoic acid derivative (0.2 mmol, 1.0 equiv), DMAP (0.5 mmol, 2.5 equiv), and CsF (0.5 mmol, 2.5 equiv).
Seal the Schlenk tube, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
Under a positive pressure of the inert gas, add anhydrous anisole (2 mL) via syringe.
Add TMSCF₃ (0.6 mmol, 3.0 equiv) and TFAA (0.4 mmol, 2.0 equiv) sequentially via syringe.
Seal the Schlenk tube tightly and place it in a preheated oil bath at 120 °C.
Stir the reaction mixture for 15 hours. Monitor the reaction progress by TLC or GC-MS if desired.
After the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
Quench the reaction by carefully adding water (10 mL).
Extract the aqueous mixture with ethyl acetate (3 x 5 mL).
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ketone.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for the trifluoromethylation of a model substrate, 4-phenylbenzoic acid, to its corresponding trifluoromethyl ketone, based on the findings of Chen et al.[4]
Entry
Anhydride
Base
Additive
Solvent
Temp (°C)
Yield (%)
1
TFAA
DMAP
-
PhOMe
120
80
2
TFAA
DMAP
CsF
PhOMe
120
90
3
TFAA
DMAP
CsF
PhOMe
100
57
4
TFAA
DMAP
CsF
PhOMe
140
80
5
-
DMAP
CsF
PhOMe
120
N.D.
6
Piv₂O
DMAP
CsF
PhOMe
120
N.D.
7
Ac₂O
DMAP
CsF
PhOMe
120
N.D.
8
Boc₂O
DMAP
CsF
PhOMe
120
N.D.
9
Ms₂O
DMAP
CsF
PhOMe
120
Low
10
Tf₂O
DMAP
CsF
PhOMe
120
Low
11
TFAA
-
CsF
PhOMe
120
N.R.
12
TFAA
NaHCO₃
CsF
PhOMe
120
N.D.
13
TFAA
Pyridine
CsF
PhOMe
120
Trace
14
TFAA
DMAP
CsF
Toluene
120
65
15
TFAA
DMAP
CsF
THF
120
55
N.D. = Not Detected; N.R. = No Reaction. Data extracted from Liu, X. et al. Org. Lett. 2021, 23, 4930-4934.[4]
Caption: Proposed mechanism for aryl trifluoromethyl ketone synthesis.
Experimental Workflow: O-Trifluoromethylation
Caption: Step-by-step workflow for O-trifluoromethylation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
BenchChem. (2025). Technical Support Center: Trifluoromethylation Protocols.
ChemRess. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals.
MacMillan, D. W. C. (2018, May 14). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. J. Am. Chem. Soc. Retrieved from [Link]
Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. [Link]
Shen, Q. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Retrieved from [Link]
Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. (2024, December 5). Chem Rev Lett.
Hu, J. (2016, July 21). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. Retrieved from [Link]
Buchwald, S. L. (n.d.). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. MIT Open Access Articles. Retrieved from [Link]
Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. Retrieved from [Link]
Togni, A. (2008, September 5). Reactivity of a 10-I-3 Hypervalent Iodine Trifluoromethylation Reagent With Phenols. The Journal of Organic Chemistry. Retrieved from [Link]
Tan, X., Liu, Z., Shen, H., Zhang, P., Zhang, Z., & Li, C. (2017). Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 139(36), 12430–12433. [Link]
Noël, T. (2026, February 10). Light-driven decarboxylative trifluoroethylation of carboxylic acids. University of Amsterdam. Retrieved from [Link]
Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934. [Link]
Chen, M., & Buchwald, S. L. (2013). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition, 52(44), 11628–11631. [Link]
Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. [Link]
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature, 473(7348), 470–477. [Link]
Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]
Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]
Tan, X., Liu, Z., Shen, H., Zhang, P., Zhang, Z., & Li, C. (2017). Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 139(36), 12430-12433. Retrieved from [Link]
ResearchGate. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
Noël, T., & de Bruin, B. (2025, September 17). A C₁-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. ChemRxiv. Retrieved from [Link]
Billard, T. (2024, November 13). A journey into trifluoromethylchalcogenation: some reagents from Lyon. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Li, C. (2021, October). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(45). [Link]
Li, C. (2018, February 21). Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. Angewandte Chemie International Edition. Retrieved from [Link]
Li, C. (2021, October 25). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. Retrieved from [Link]
Sahoo, S. K. (2015, July 2). Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
Technical Support Center: 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Welcome to the technical support guide for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS No. 2385518-14-7).[1] This document is designed for researchers, scientists, and drug development professionals, providing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS No. 2385518-14-7).[1] This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability and degradation of this complex halogenated aromatic compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage and handling conditions for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid?
A1: Proper storage is critical to maintain the integrity of the compound. Based on safety data sheets (SDS) and the chemical nature of the compound, the following conditions are recommended:
Temperature: Store in a dry, cool, and well-ventilated place.[2] For long-term stability, refrigeration may be advisable, as is common for similar complex organic molecules.
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to minimize oxidative degradation. The container should be tightly sealed to prevent moisture ingress.[2][3]
Light: Protect from light. Aromatic compounds, particularly those with halogen and carbonyl functionalities, can be susceptible to photolytic degradation.[4][5][6] Store in an amber vial or in a dark place.[7]
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[2][3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a skin and eye irritant.[8]
Parameter
Recommendation
Rationale
Temperature
Cool, dry place; Refrigeration for long-term storage.
Slows down potential thermal degradation pathways.[7]
Atmosphere
Tightly sealed container, preferably under inert gas.
Prevents oxidation and hydrolysis from atmospheric moisture.[2][3]
Light
Protect from light (e.g., amber vials, dark storage).
Store away from strong oxidizing agents and strong bases.[3][7]
Avoids potential chemical reactions that could degrade the compound.
Q2: What are the primary factors that could cause degradation of this compound in an experimental setting?
A2: The stability of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid in solution is influenced by several factors inherent to its structure:
pH: Extreme pH conditions (highly acidic or basic) can promote hydrolysis. While the trifluoromethyl group is generally stable, harsh conditions can lead to defluorination.[9][10] The phenolic hydroxyl and carboxylic acid groups will ionize depending on the pH, which can alter the molecule's reactivity, particularly its susceptibility to oxidation.
Temperature: Elevated temperatures can accelerate degradation, with decarboxylation (loss of CO2) being a common pathway for benzoic acid derivatives.[11][12]
Light: As an aryl halide and a compound with a chromophore (the substituted benzene ring), it is likely susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[5][6]
Oxidation: The presence of oxidizing agents (e.g., peroxides, dissolved oxygen, metal ions) can lead to degradation, potentially through hydroxylation of the aromatic ring or other oxidative reactions.[13] The electron-donating hydroxyl group can make the ring more susceptible to oxidation.
Q3: Is this compound known to be hydrolytically stable?
A3: The compound possesses functional groups that could be susceptible to hydrolysis under forced conditions. The C-F bonds in the trifluoromethyl group are very strong, conferring significant stability.[9] However, studies on similar compounds like trifluoromethylphenols have shown that spontaneous defluorination can occur in aqueous solutions, a process that is highly dependent on pH and the position of substituents on the aromatic ring.[10] While stable under typical environmental conditions (pH 4-9 at 25°C), accelerated degradation via hydrolysis is possible at elevated temperatures and extreme pH values.[14]
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you might encounter during your experiments, such as the appearance of unknown peaks during analysis.
Issue: Unexpected or new peaks appear in my HPLC/LC-MS analysis over time.
This common issue often points to compound degradation. The logical flow below can help diagnose the root cause.
Caption: Troubleshooting workflow for identifying degradation.
In-Depth Analysis: Stability Profile and Degradation Pathways
Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting stability studies. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for this purpose.[4][6][15]
Hypothetical Degradation Pathways
Based on the structure of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, several degradation pathways can be hypothesized under stress conditions.
Caption: Potential degradation pathways under stress conditions.
Thermal Degradation: The most probable pathway is thermal decarboxylation, where the carboxylic acid group is lost as CO₂, a known reaction for salicylic and other benzoic acids at elevated temperatures.[11][12][16]
Photolytic Degradation: Aryl halides are known to undergo photodehalogenation, where the C-Br bond is cleaved upon absorption of UV light, leading to the formation of debrominated species.[5]
Oxidative Degradation: The electron-rich phenol ring is susceptible to attack by reactive oxygen species, which can lead to further hydroxylation or even cleavage of the aromatic ring.[13]
Hydrolytic Degradation: While generally robust, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under severe acidic or basic conditions, although this often requires harsh conditions.[10]
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, as recommended by ICH guidelines.[4][15]
Objective: To identify potential degradation products and primary degradation pathways for the compound under various stress conditions.
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or methanol.
Application of Stress: Distribute aliquots of the stock solution into separate, clearly labeled vials for each stress condition. A control sample, protected from all stress conditions, must be included.
Stress Conditions:
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate in a water bath at 60-80°C.[17]
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60-80°C.
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.[5]
Thermal Degradation: Incubate a sample of the stock solution at 80°C, protected from light.[17]
Photolytic Degradation: Expose a sample in a photostability chamber according to ICH Q1B guidelines (UV-A and visible light exposure).[17]
Sampling: Withdraw samples from each vial at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
Sample Preparation for Analysis:
Immediately cool thermal samples to stop further degradation.
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
Dilute all samples, including the control, to a suitable concentration for analysis.
Analysis: Analyze the samples using a validated, stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Calculate the percentage degradation and attempt to identify the structure of major degradants using MS data.
Stress Condition
Typical Reagents & Conditions
Potential Degradation Pathway
Acid Hydrolysis
0.1 - 1 M HCl, 60-80°C
Hydrolysis of trifluoromethyl group (harsh conditions).
Base Hydrolysis
0.1 - 1 M NaOH, 60-80°C
Hydrolysis, potential ring reactions via phenolate ion.[13]
Echemi. (n.d.). 4-BROMO-3-(TRIFLUOROMETHYL)BENZOIC ACID Safety Data Sheets.
TCI Chemicals. (2025, October 30). SAFETY DATA SHEET: 4-Bromo-2-(trifluoromethyl)benzoic Acid.
TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 4-Bromo-2-(trifluoromethyl)benzoic Acid.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Synquest Labs. (n.d.). 4-(Trifluoromethyl)benzoic acid Safety Data Sheet.
Engesser, K. H., & Schreiber, A. (1995). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. Applied and Environmental Microbiology, 61(9), 3234–3241.
Shinde, S. L., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
Alsante, K. M., et al. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 236, 115714.
Jain, D., & Basniwal, P. K. (2013). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 10(2).
Tsukamoto, T., et al. (2019).
Career Henan Chemical Co. (2026, February 28). BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-.
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1030.
BenchChem. (2025). Technical Support Center: Stability of 4-(2,5-Dichlorophenoxy)benzoic acid in Solution.
Shinde, S. L., et al. (2016).
Tsukamoto, T., et al. (2019). Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation.
Washington, J. W., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
Pinheiro, B. D. A., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1532.
Frontera, A., et al. (2022). Quantitative Investigation of Halogen and Hydrogen Bonding in 2‐Chloro, 4‐X‐Benzoic Acids. Chemistry – A European Journal, 28(12).
ProTechnics International. (2016, May 26). 4-(Trifluoromethyl)benzoic acid Safety Data Sheet.
AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(Bromomethyl)benzoic acid.
Suchetan, P. A., et al. (2016). 4-Bromo-2-hydroxybenzoic acid.
Fasnacht, M. P., & Blough, N. V. (2002). Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology, 36(20), 4364-4369.
Tsiota, P., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. International Journal of Molecular Sciences, 25(2), 946.
Czochara, R., et al. (2019). FREE RADICAL FORMATION IN SALICYLIC ACID AND HEATING PARAMETERS – APPLICATION OF EPR, UV-VIS, TGA AND COLORIMETRY EXAMINATION. Acta Poloniae Pharmaceutica, 76(1), 139-147.
Crawford, R. L. (1976). Pathways of 4-hydroxybenzoate degradation among species of Bacillus. Journal of Bacteriology, 127(1), 204-210.
Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 110, 307-312.
Wesołowski, M. (1979). Thermal decomposition of salicylic acid and its salts. Thermochimica Acta, 31(2), 133-146.
Patel, B. R., et al. (2008). Thermal Degradation Study of Salicylic Acid, Diaminonaphthalene and Formaldehyde Terpolymer. Journal of the Indian Chemical Society, 85, 1264-1269.
Gilmore, C. J., et al. (n.d.). Amorphism and Thermal Decomposition of Salicylsalicylic Acid—A Cautionary Tale.
UK Health Security Agency. (2012). 2-Bromo-3,3,3-Trifluoropropene Abiotic Degradation: Hydrolysis as a Function of pH (Preliminary Test).
Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
How to increase solubility of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Welcome to the Technical Support Center for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7). As a Senior Application Scientist, I frequently consult with drug development professionals who struggle...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7). As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to formulate heavily substituted, halogenated aromatics.
This guide is designed to move beyond generic advice. We will dissect the physicochemical causality behind this molecule's stubborn insolubility and provide self-validating, step-by-step protocols to ensure reproducible solubilization for both in vitro and in vivo applications.
Physicochemical Profiling & Causality: The "Why"
To solve a solubility issue, you must first understand the molecular forces at play. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid presents a "perfect storm" of hydrophobicity:
Extreme Lipophilicity : The trifluoromethyl (-CF₃) and bromo (-Br) groups drastically increase the lipophilicity of the benzoic acid core. Fluorinated pharmaceutical studies demonstrate that -CF₃ additions can increase solubility in dense, non-polar environments by up to 40-fold compared to unfluorinated analogs, indicating extreme aversion to aqueous media[1].
Intramolecular Hydrogen Bonding : The 2-hydroxy group creates a salicylic acid core, which forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid[2]. This "internal lock" masks the polar hydrogen-bonding potential from the surrounding water molecules, severely driving down intrinsic aqueous solubility.
Depressed pKa : The strong electron-withdrawing nature of the -CF₃ and -Br groups significantly lowers the pKa of the carboxylic acid (estimated pKa ~1.5–2.0). While this makes the molecule highly acidic, it also means that salt formation is highly efficient at relatively mild pH levels[3].
Best for: High-concentration stock solutions and in vivo dosing vehicles.
By reacting the acidic benzoic acid derivative with a base, you form a carboxylate salt which is significantly more polar and soluble[3].
Suspension : Weigh the target amount of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid and suspend it in 80% of your final target volume using sterile, deionized water. Note: It will remain a cloudy, hydrophobic suspension.
Titration : While stirring vigorously, add 0.1 M NaOH dropwise. Monitor continuously with a calibrated pH meter.
Dissolution : As the pH crosses 4.5–5.0, the intramolecular hydrogen bond will break, the carboxylate will fully ionize, and the suspension will begin to clear.
Equilibration : Bring the final pH to 7.2–7.4 using micro-additions of NaOH or HCl. Top up to the final volume with water.
Self-Validation Check : Measure the optical density of the solution at 600 nm (OD₆₀₀) against a water blank. An OD₆₀₀ < 0.01 confirms complete dissolution. If OD₆₀₀ > 0.05, micro-precipitation is occurring; your concentration exceeds the thermodynamic solubility limit of the salt, and you must proceed to Protocol B.
Protocol B: Co-Solvency & Hydrotropy
Best for: Recalcitrant concentrations or formulations requiring neutral/acidic pH.
Salicylic acid derivatives show massive solubility increases in binary mixtures containing co-solvents like propylene glycol, PEG-300, or ethanol[2][4].
Primary Solubilization : Dissolve the compound entirely in a water-miscible organic solvent (e.g., 100% PEG-400 or DMSO) to create a highly concentrated stock (e.g., 50 mM).
Vehicle Preparation : In a separate container, prepare your aqueous phase containing a surfactant to act as a hydrotrope (e.g., 5% Tween 80 in Saline).
Step-Down Dilution : Inject the organic stock slowly into the vigorously vortexed aqueous vehicle. Never add the aqueous buffer to the organic stock, as the localized drop in solvent polarity will cause immediate crystallization.
Self-Validation Check : Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. A lack of pellet confirms a stable co-solvent system.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate when diluted in biological buffers after dissolving perfectly in DMSO?
This is a classic case of "solvent-shift precipitation" (colloquially known as crashing out). While DMSO perfectly solvates the hydrophobic -CF₃ and -Br groups, diluting this into an aqueous buffer rapidly increases the dielectric constant of the environment. The compound experiences "hydrophobic shock" and aggregates before it has time to ionize.
Solution: Use the step-down dilution method (Protocol B) or include a surfactant (e.g., Kolliphor EL or Tween 80) in the receiving buffer to catch the hydrophobic molecules in micelles before they aggregate[3].
Q2: Can I use cyclodextrins to solubilize this specific compound?
Yes. The bulky, highly lipophilic trifluoromethyl and bromo-aromatic moieties are excellent candidates for encapsulation within the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The cyclodextrin masks the lipophilic halogens, while its exterior hydroxyl groups ensure thermodynamic stability in water.
Q3: How exactly does pH affect the ionization state of this specific molecule?
Because of the 2-hydroxy group, this molecule undergoes a two-step ionization process. Understanding this pathway is critical for formulation stability.
Figure 2: pH-dependent ionization pathway of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
At pH < 2.0, the molecule is completely unionized and highly insoluble. At physiological pH (7.4), the carboxylic acid is fully deprotonated, yielding moderate solubility. If extreme concentrations are needed, pushing the pH > 8.0 will deprotonate the phenolic OH, creating a highly soluble dianion, though this pH may be incompatible with live-cell assays.
Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents - Benchchem. 3
Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide - ACS Publications. 1
Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent - Journal of Chemical & Engineering Data. 4
Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K - PMC. 2
Technical Support Center: Crystallization of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid
Introduction: Welcome to the technical support guide for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS 2385518-14-7)[1]. This document is designed for researchers, chemists, and drug development professionals wh...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Welcome to the technical support guide for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS 2385518-14-7)[1]. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require guidance on its crystallization for purification and isolation. The unique molecular structure—featuring a carboxylic acid, a phenolic hydroxyl group, a bromine atom, and a trifluoromethyl group—presents specific challenges and opportunities in developing a robust crystallization protocol. The interplay of strong hydrogen bonding, halogen bonding, and potential fluorine-based interactions governs its solid-state behavior. This guide provides in-depth troubleshooting advice and foundational protocols to help you achieve high-purity crystalline material consistently.
Section 1: Understanding the Molecular Properties Influencing Crystallization
The crystallization behavior of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is dictated by its four key functional groups. A clear understanding of their roles is crucial for troubleshooting.
Carboxylic Acid and Hydroxyl Groups: These are the primary drivers for crystallization. They are strong hydrogen bond donors and acceptors. Like many hydroxybenzoic acids, this molecule is expected to form highly stable, hydrogen-bonded networks in the solid state[2][3]. The carboxylic acid can form classic head-to-head dimers with another molecule, while the hydroxyl group can participate in further intermolecular bonding[4][5]. An intramolecular hydrogen bond between the 2-hydroxy group and the adjacent carboxylic acid is also highly probable, which can influence the planarity of the molecule and the intermolecular interactions it forms[6].
Trifluoromethyl (CF3) Group: This electron-withdrawing group significantly impacts the molecule's electronic properties and intermolecular interactions. The CF3 group is known to stabilize the crystalline phase[7]. Furthermore, weak interactions such as fluorine-fluorine and fluorine-aromatic (F···π) contacts can play a critical role in the crystal packing arrangement[8].
Bromo Group: The bromine atom can participate in halogen bonding, a directional interaction that can influence crystal packing and potentially lead to different polymorphic forms.
These competing and cooperating interactions mean that solvent choice, cooling rate, and supersaturation level must be carefully controlled to favor the desired crystal form and purity.
Section 2: Troubleshooting Crystallization (Q&A)
This section addresses common problems encountered during the crystallization of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Question: My compound is "oiling out" and forming a viscous liquid instead of crystals upon cooling. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens under conditions of very high supersaturation, where the concentration of the solute exceeds its solubility limit at a temperature that is still above the melting point of the solid in that specific solvent environment.
Causality & Solutions:
Supersaturation is too high: You may be cooling the solution too rapidly or have used too little solvent, creating a state of supersaturation that is too high for orderly crystal nucleation and growth.
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to reduce the overall concentration. Allow the solution to cool much more slowly. A slower cooling rate is critical for giving the molecules time to orient themselves into a crystal lattice[9][10].
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound at high temperatures and too "poor" at lower temperatures, leading to a massive drop in solubility over a narrow temperature range.
Solution: Select a solvent system where the solubility curve is less steep. Consider using a co-solvent system. For example, if you are using a highly polar solvent like methanol, try a mixture of methanol and a less polar solvent like toluene or heptane. This can modulate the solubility and prevent oiling.
Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to separate as a liquid.
Solution: If possible, perform a preliminary purification step, such as a pass through a short silica plug, before attempting crystallization. Ensure the purity of your solvents.
Question: I've allowed my solution to cool, but no crystals have formed. What should I do?
Answer:
Failure to crystallize upon cooling usually indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur.
Causality & Solutions:
Solution is Not Saturated: You may have added too much solvent during the initial dissolution step.
Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could lead to oiling out or crash precipitation[10].
Lack of Nucleation Sites: Spontaneous crystal formation requires an initial nucleation event. Smooth glass surfaces can sometimes inhibit this.
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide energy-favorable sites for nucleation to begin[9][11].
Solution 2 (Seeding): If you have a small amount of the solid compound, add a single, tiny crystal (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth[9]. If you don't have a seed crystal, dip a glass rod into the solution, remove it, and allow the solvent to evaporate from the tip, leaving a small crystalline deposit. Re-inserting the rod into the solution can then induce crystallization.
Question: My crystallization yield is very low. How can I improve it?
Answer:
A low yield means that a significant amount of your compound remained dissolved in the mother liquor after the crystallization process.
Causality & Solutions:
High Solubility in Cold Solvent: The chosen solvent may still have a relatively high solvating power for your compound even at low temperatures.
Solution: After the initial slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the solid[11]. If the yield is still low, you will need to re-evaluate your solvent choice and find one in which your compound is less soluble when cold.
Insufficient Cooling: Not allowing the solution to cool for a sufficient period or to a low enough temperature will result in product loss.
Solution: Ensure the solution has reached thermal equilibrium at each stage (room temperature, then ice bath).
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter funnel, leading to product loss.
Solution: Use a pre-heated filter funnel and flask, and use a slight excess of hot solvent to ensure the compound remains in solution during this step.
Question: The crystals I obtained are very fine needles or a powder, which is difficult to filter and wash. How can I get larger crystals?
Answer:
The formation of very small crystals is typically a result of rapid nucleation and growth, which happens when the level of supersaturation is too high.
Causality & Solutions:
Rapid Cooling: Cooling the solution too quickly is the most common cause.
Solution: Slow down the cooling rate significantly. After dissolving the compound in the hot solvent, cover the flask with a beaker or insulate it with glass wool to ensure it cools to room temperature over several hours. Do not move the flask directly to an ice bath from a high temperature[10].
High Concentration: A highly concentrated solution will become supersaturated very quickly upon cooling.
Solution: Use slightly more solvent than the minimum required for dissolution. This lowers the supersaturation level at any given temperature, favoring slower growth on existing nuclei rather than the formation of many new nuclei.
Agitation: Stirring or agitating the solution during cooling can induce rapid secondary nucleation, leading to smaller crystals.
Solution: Allow the solution to cool undisturbed in a location free from vibrations.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for this compound?
A1: Given the molecule's polarity and hydrogen bonding capabilities, a good starting point is to screen solvents of intermediate polarity. Consider solvents like ethyl acetate, isopropyl alcohol (IPA), acetonitrile, or mixtures such as toluene/ethyl acetate or heptane/acetone. The ideal solvent should dissolve the compound completely at its boiling point but show very limited solubility at 0-5 °C[12]. See the table below for a qualitative guide.
Q2: How can I perform a quick solvent screen?
A2: Place a small amount (10-20 mg) of your crude compound in several different test tubes. Add a potential solvent dropwise at room temperature. A poor solvent will not dissolve the compound. If it is insoluble, heat the mixture to the solvent's boiling point. A good crystallization solvent will dissolve the compound when hot. Then, cool the test tube to room temperature and in an ice bath to see if well-formed crystals appear.
Q3: Can polymorphism be an issue with 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid?
A3: Yes. Hydroxybenzoic acids are known to exhibit polymorphism, meaning they can crystallize into different solid-state forms with different physical properties[4]. The presence of multiple functional groups capable of various intermolecular interactions increases this likelihood. Different crystallization conditions (solvent, cooling rate, temperature) can lead to different polymorphs. It is advisable to characterize your crystalline product using techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD) to ensure you are consistently producing the same form.
Section 4: Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
Dissolution: Place the crude 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point. Continue adding solvent until the solid is just completely dissolved[9][11].
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot solvent (approx. 5-10% more) and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Cooling: Cover the flask (e.g., with a watch glass or inverted beaker) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.
Crystal Maturation: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[11].
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is useful when a single solvent with a suitable solubility profile cannot be found.
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise with stirring.
Nucleation: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached and nucleation is beginning.
Growth: If necessary, add a few drops of the "good" solvent to redissolve the turbidity, and then allow the solution to stand undisturbed. Crystals should form slowly. Alternatively, after reaching turbidity, cool the mixture in an ice bath.
Isolation: Isolate the crystals by vacuum filtration as described in Protocol 1.
Section 5: Data & Visualization
Table 1: Qualitative Solvent Selection Guide
Solvent Class
Example Solvents
Expected Behavior with Target Compound
Rationale
Protic Polar
Water, Methanol, Ethanol
High solubility, likely poor for crystallization unless used as a co-solvent.
The hydroxyl and carboxylic acid groups will form strong hydrogen bonds with protic solvents, leading to high solubility.
Aprotic Polar
Acetone, Ethyl Acetate, Acetonitrile
Good candidates. Moderate solubility at room temp, good solubility when hot.
These solvents can accept hydrogen bonds but not donate, providing a good balance of solvating power.
Aromatic
Toluene, Xylene
Moderate solubility, good as a component in a co-solvent system.
Can interact with the aromatic ring of the compound. Often used with a more polar co-solvent.
Non-Polar
Heptane, Hexane
Low to negligible solubility.
Good candidates for use as an anti-solvent or for washing the final product.
Diagrams
Caption: A general troubleshooting workflow for common crystallization issues.
Technical Support Center: Synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this important fluorinated aromatic compound. As a key building block in the development of pharmaceuticals and other advanced materials, a reliable and scalable synthesis is crucial.[1] This document provides a detailed examination of the synthetic pathway, highlighting critical parameters and offering solutions to common challenges encountered during the scale-up process.
Synthetic Overview
The synthesis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is typically achieved in a two-step process starting from 2-hydroxy-3-(trifluoromethyl)benzoic acid. The first step involves the synthesis of the precursor, 2-hydroxy-3-(trifluoromethyl)benzoic acid, via the Kolbe-Schmitt reaction of 2-(trifluoromethyl)phenol.[2][3][4][5] The subsequent step is the regioselective bromination of the synthesized precursor to yield the final product.
Diagram: Synthetic Pathway
Caption: Overall synthetic scheme for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Part 1: Troubleshooting Guide - Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzoic acid (Kolbe-Schmitt Reaction)
The Kolbe-Schmitt reaction is a powerful method for the ortho-carboxylation of phenols.[2][3][4][5] However, its success is highly dependent on reaction conditions, particularly when scaling up.
Frequently Encountered Issues & Solutions
Q1: Low yield of the desired 2-hydroxy-3-(trifluoromethyl)benzoic acid with significant recovery of starting material, 2-(trifluoromethyl)phenol.
A1: Incomplete Carboxylation.
Causality: The carboxylation of the phenoxide is a reversible reaction. Insufficient carbon dioxide pressure or temperature can lead to poor conversion. The phenoxide ion is more reactive towards electrophilic aromatic substitution than phenol itself.[3]
Troubleshooting Steps:
Increase CO2 Pressure: Ensure the reaction is conducted in a sealed, pressure-rated vessel. For laboratory scale, a high-pressure autoclave is recommended. Literature precedents for similar reactions often utilize pressures ranging from 5 to 100 atm.[4][6]
Optimize Temperature: The optimal temperature for the Kolbe-Schmitt reaction is typically between 120-150°C. Lower temperatures can result in slow reaction rates, while excessively high temperatures can lead to the formation of the thermodynamically more stable para-isomer or decomposition.
Ensure Anhydrous Conditions: The presence of water can consume the sodium phenoxide and hinder the reaction with CO2. Ensure all reagents and solvents are thoroughly dried before use.
Q2: Formation of a significant amount of the 4-hydroxy-3-(trifluoromethyl)benzoic acid isomer.
A2: Isomer Formation.
Causality: The Kolbe-Schmitt reaction can yield both ortho and para isomers. The reaction temperature is a critical factor influencing the regioselectivity. Generally, lower temperatures favor the formation of the ortho isomer (salicylic acid derivatives).
Troubleshooting Steps:
Lower Reaction Temperature: If a high percentage of the para-isomer is observed, reducing the reaction temperature to the lower end of the optimal range (e.g., 120-130°C) can improve the ortho-selectivity.
Choice of Alkali Metal: While sodium phenoxide is commonly used, using potassium phenoxide can sometimes favor the formation of the para-isomer. Ensure you are using the correct sodium base.
Q3: The reaction mixture solidifies during the carboxylation step, leading to poor stirring and incomplete reaction.
A3: Poor Solubility/Mixing.
Causality: Sodium 2-(trifluoromethyl)phenoxide or the resulting sodium salt of the product may have limited solubility in the reaction medium, especially as the reaction progresses.
Troubleshooting Steps:
Solvent Addition: While the Kolbe-Schmitt reaction is often performed neat, the addition of a high-boiling, inert solvent such as kerosene or mineral oil can sometimes improve mixing and heat transfer, although this may affect the reaction rate and workup.
Mechanical Stirring: For larger scale reactions, robust overhead mechanical stirring is essential to maintain a homogenous mixture.
Part 2: Troubleshooting Guide - Bromination of 2-Hydroxy-3-(trifluoromethyl)benzoic acid
The bromination of salicylic acid derivatives is an electrophilic aromatic substitution. The hydroxyl and carboxyl groups direct the incoming electrophile, but the trifluoromethyl group also influences the regioselectivity.
Frequently Encountered Issues & Solutions
Q1: Formation of multiple brominated products, including di- and tri-brominated species.
A1: Over-bromination.
Causality: The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[7][8] Using an excess of bromine or harsh reaction conditions can lead to multiple brominations.
Troubleshooting Steps:
Stoichiometry Control: Carefully control the stoichiometry of bromine. Use of 1.0 to 1.1 equivalents of bromine is typically recommended.
Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture at a controlled temperature to avoid localized high concentrations of the brominating agent.
Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-25°C) to moderate the reactivity and improve selectivity.
Q2: The desired 4-bromo isomer is formed in low yield, with the 6-bromo isomer being a significant byproduct.
A2: Poor Regioselectivity.
Causality: Both the position para to the hydroxyl group (position 4) and the position ortho to the hydroxyl group (position 6) are activated. While the trifluoromethyl group at position 3 provides some steric hindrance to favor substitution at position 4, the electronic effects can still lead to a mixture of isomers.
Troubleshooting Steps:
Solvent Effects: The choice of solvent can influence regioselectivity. Acetic acid is a common solvent for this type of bromination.[9] Experimenting with other solvents like dichloromethane or carbon tetrachloride might alter the isomer ratio.
Catalyst: While typically not required for such an activated ring, the use of a mild Lewis acid catalyst could potentially enhance the selectivity for the desired isomer. However, this should be approached with caution as it can also increase the rate of over-bromination.
Q3: Difficulty in purifying the final product from unreacted starting material and isomeric impurities.
A3: Purification Challenges.
Causality: Aromatic carboxylic acids with similar structures can have comparable physical properties, making separation by simple crystallization challenging.
Troubleshooting Steps:
Recrystallization: Carefully select a suitable solvent system for recrystallization. A mixture of solvents, such as ethanol/water or toluene/heptane, may provide better separation.[10]
Chromatography: For high purity requirements, column chromatography may be necessary.[11] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
Acid-Base Extraction: Aromatic carboxylic acids can be purified by converting them to their sodium salts, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the purified acid.[10]
Table: Summary of Key Reaction Parameters and Expected Outcomes
Step
Key Parameters
Expected Outcome
Potential Issues
Kolbe-Schmitt
Temperature: 120-150°C, CO2 Pressure: >5 atm
Formation of 2-hydroxy-3-(trifluoromethyl)benzoic acid
Low conversion, isomer formation
Bromination
Stoichiometry of Br2: 1.0-1.1 eq., Temperature: 0-25°C
Formation of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Over-bromination, poor regioselectivity
Part 3: Frequently Asked Questions (FAQs)
Q: What is the role of the trifluoromethyl group in the bromination step?
A: The trifluoromethyl group is a strong electron-withdrawing group and acts as a meta-director. In this specific molecule, its presence at the 3-position deactivates the adjacent positions (2 and 4) to some extent. However, the powerful activating and ortho-, para-directing effect of the hydroxyl group at the 2-position dominates. The trifluoromethyl group's primary influence is likely steric, hindering attack at the 2-position (which is already substituted) and potentially favoring the less sterically hindered 4-position over the 6-position.
Q: Are there any specific safety precautions to consider when scaling up this synthesis?
A: Yes, several safety precautions are critical:
Kolbe-Schmitt Reaction: This reaction is conducted at high pressure and temperature. An appropriately rated and maintained autoclave with pressure relief systems is mandatory.
Bromine: Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. A bromine spill kit should be readily available.
Pressure Build-up: During the bromination reaction, hydrogen bromide (HBr) gas is evolved. The reaction vessel should be equipped with a gas outlet connected to a scrubber containing a sodium bisulfite or sodium hydroxide solution to neutralize the HBr.
Q: Can I use N-bromosuccinimide (NBS) instead of liquid bromine for the bromination step?
A: N-bromosuccinimide (NBS) is a milder and easier-to-handle brominating agent compared to liquid bromine. It can be a suitable alternative, especially for smaller-scale reactions. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12] The use of NBS may also offer improved regioselectivity in some cases. A radical initiator, such as AIBN or benzoyl peroxide, is often used with NBS for benzylic brominations, but for electrophilic aromatic substitution on a highly activated ring, it may not be necessary. A pilot reaction is recommended to determine the optimal conditions.
Q: What analytical techniques are recommended for monitoring the progress of these reactions?
A:
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products.
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information on the reaction progress, including the ratio of isomers and the presence of impurities.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediate and final products. 19F NMR can be particularly useful for tracking the trifluoromethyl group.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile byproducts and impurities.[11]
References
Bell, R. P., & Ramsden, E. N. (1958). The Bromination of Salicylic Acid. Journal of the Chemical Society, 161-167.
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
Park, C. M., & Simmons, H. E. (1974). Process for purification of aromatic carboxylic acids. U.S. Patent No. 3,852,357. Washington, DC: U.S.
Albizzati, E., et al. (2004). Process for the purification of aromatic carboxylic acids. U.S.
Thakkar, R. M., & Jadhav, G. V. (1951). Bromination of Aryl Esters of 3-Nitro Salicylic Acid. Proceedings of the Indian Academy of Sciences - Section A, 33(5), 334-339.
European Patent Office. (2020).
Vaia. (n.d.). Problem 160 When salicylic acid is treated w... [FREE SOLUTION]. Retrieved from [Link]
Gryglewicz, S. (1999). Chromatographic separations of aromatic carboxylic acids.
Hirwe, N. W., & Gavankar, K. D. (1937). Derivatives of salicylic acid—part X. Proceedings of the Indian Academy of Sciences - Section A, 5(5), 377-380.
Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid. Retrieved from [Link]
StudySmarter. (n.d.). Kolbe-Schmidt Reaction Explained. Retrieved from [Link]
BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]
Vedantu. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]
Career Henan Chemical Co. (2026, February 28). BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-. Retrieved from [Link]
Appchem. (n.d.). 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | 2385518-14-7. Retrieved from [Link]
Fiveable. (2025, August 15). Kolbe-Schmitt Reaction: Organic Chemistry Study Guide. Retrieved from [Link]
Reddit. (2020, October 15). Kolbe Schmitt reaction. r/chemistry. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
Wang, L., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 5132–5136.
Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
Technical Support Center: Troubleshooting 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid Stability
Welcome to the Technical Support Center for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7). This highly functionalized salicylic acid derivative is a valuable building block in drug discovery, but...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7). This highly functionalized salicylic acid derivative is a valuable building block in drug discovery, but its unique substitution pattern makes it notoriously unstable under standard reaction conditions.
This guide is designed for researchers and drug development professionals. It provides field-proven causality, troubleshooting FAQs, and validated Standard Operating Protocols (SOPs) to prevent decomposition during your synthetic workflows.
Part 1: Core Causality – The "Why" Behind the Instability
To prevent degradation, you must first understand the thermodynamic and kinetic forces acting on the molecule. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is highly susceptible to three primary degradation pathways:
Rapid Thermal Decarboxylation: Salicylic acid derivatives undergo decarboxylation via a pseudo-unimolecular decomposition of the salicylate anion[1]. The rate-determining step is the intramolecular hydrogen transfer from the 2-hydroxyl group to the ipso-carbon (the ring carbon attached to the carboxylate)[1]. The presence of the strongly electron-withdrawing 3-CF₃ and 4-Br groups stabilizes the developing negative charge in the transition state, drastically lowering the activation energy for this decarboxylation compared to unsubstituted benzoic acids[2].
Aqueous Defluorination: Under strongly basic aqueous conditions (e.g., NaOH at elevated temperatures), the trifluoromethyl group ortho to the phenoxide can undergo spontaneous hydrolytic defluorination, converting the –CF₃ group into a secondary carboxylate or leading to complete molecular breakdown[3].
Protodebromination: During palladium-catalyzed cross-coupling, the bulky 3-CF₃ group sterically hinders the transmetalation step. If transmetalation is too slow, the Pd(II)-aryl intermediate can undergo protonation, resulting in the loss of the 4-bromo handle.
Part 2: Troubleshooting Guides & FAQs
Q1: My starting material completely disappears during a Suzuki-Miyaura coupling at 80 °C, but no cross-coupled product forms. LC-MS shows a major peak at [M-44]. What is happening?A: The[M-44] peak indicates the loss of CO₂ via decarboxylation. At 80 °C in the presence of a base (which deprotonates the carboxylic acid to form the reactive anion), the 2-hydroxyl group donates a proton to the ipso-carbon, driving the loss of CO₂[1].
Solution: You must break the intramolecular proton-transfer chain. Protect the 2-hydroxyl group (e.g., as a Methoxymethyl (MOM) ether) prior to any thermal or basic coupling steps.
Q2: I attempted to form an acid chloride using SOCl₂ at reflux to synthesize an amide, but the 19F NMR shows a complex mixture with missing CF₃ signals. Why?A: Harsh acidic conditions combined with high heat trigger both decarboxylation and potential solvolysis of the CF₃ group. The electron-rich nature of the phenol ring (if unprotected) exacerbates this under extended reflux.
Solution: Avoid acyl chlorides entirely. Use mild, room-temperature peptide coupling reagents (e.g., HATU, EDC/DMAP) with an organic base (DIPEA) to activate the carboxylate safely.
Q3: Can I perform a Buchwald-Hartwig amination on the 4-bromo position without protecting the carboxylic acid?A: It is highly unadvisable. The strong bases required for Buchwald-Hartwig amination (e.g., NaOtBu, Cs₂CO₃) combined with the required heating (typically >80 °C) will cause near-instantaneous decarboxylation[2]. Both the 2-OH and the COOH must be protected (e.g., as a MOM ether and methyl ester, respectively) before attempting C-N cross-coupling.
Part 3: Quantitative Stability Data
The following table summarizes the stability of unprotected 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid under various common reaction conditions.
Reaction Condition
Temp (°C)
Base / Additive
Primary Degradation Pathway
Estimated Half-Life (
t1/2
)
Aqueous NaOH (1M)
80
NaOH
Decarboxylation / Defluorination
< 10 minutes
K₂CO₃ in DMF
80
K₂CO₃
Decarboxylation
~ 1 hour
SOCl₂ (neat)
75
None (Acidic)
Decarboxylation / Acyl cleavage
~ 2 hours
K₃PO₄ in THF/H₂O
40
K₃PO₄
Minimal degradation
> 24 hours
DIPEA in DCM
25
DIPEA
Stable
> 48 hours
Part 4: Standard Operating Protocols (SOPs)
To successfully functionalize this molecule, utilize the following validated, step-by-step methodologies.
SOP 1: Protection of the 2-Hydroxyl Group (MOM Ether Formation)
Purpose: Blocks the rate-determining intramolecular proton transfer to prevent decarboxylation.
Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv, 40 mmol) and cool the mixture to 0 °C using an ice bath.
Protection: Dropwise add Chloromethyl methyl ether (MOM-Cl) (3.0 equiv, 30 mmol) via syringe. (Caution: MOM-Cl is a potent carcinogen; perform strictly in a fume hood).
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 12 hours. This will form the MOM ether and the MOM ester simultaneously.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Optional Hydrolysis: To liberate the free carboxylic acid while keeping the phenol protected, dissolve the crude intermediate in THF/H₂O (3:1) and stir with LiOH (1.5 equiv) at room temperature for 4 hours, followed by mild acidic workup (pH 4).
SOP 2: Mild Amidation (HATU-Mediated)
Purpose: Forms amides without the use of harsh, heat-inducing acyl chlorides.
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) at 0 °C. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester.
Coupling: Add the desired amine (1.2 equiv) dropwise.
Completion: Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Dilute with Ethyl Acetate (EtOAc), wash extensively with 5% aqueous LiCl (to remove DMF), followed by 0.1 M HCl, sat. NaHCO₃, and brine. Dry and evaporate.
SOP 3: Low-Temperature Suzuki-Miyaura Coupling
Purpose: Couples the 4-bromo position while avoiding thermal decarboxylation.
Setup: In a Schlenk flask, combine the 2-OH protected aryl bromide (1.0 equiv), the desired boronic acid (1.5 equiv), and Pd-PEPPSI-IPr catalyst (0.02 equiv).
Solvent: Add anhydrous, degassed THF (0.2 M).
Base: Add a degassed aqueous solution of K₃PO₄ (2.0 equiv, 0.5 M).
Reaction: Stir vigorously at 40 °C (Do not exceed 50 °C) for 12-16 hours under an N₂ atmosphere.
Purification: Filter through a pad of Celite, dilute with EtOAc, wash with brine, concentrate, and purify via flash chromatography.
Part 5: Mechanistic Visualization
The following diagram illustrates the critical mechanistic divergence of the molecule based on the presence or absence of a protecting group on the 2-hydroxyl position.
Degradation vs. stabilization pathways for 4-Br-2-OH-3-CF3-benzoic acid during synthesis.
References[1] Title: DFT Computational Study on Decarboxylation Mechanism of Salicylic Acid and Its Derivatives In the Anionic State
Source: researchgate.net
URL: 2] Title: Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids
Source: acs.org
URL: 3] Title: Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism
Source: rsc.org
URL:
A Senior Application Scientist's Guide to the Characterization of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid
Introduction: A Versatile Building Block in Modern Chemistry 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7, Molecular Formula: C₈H₄BrF₃O₃) is a polysubstituted aromatic carboxylic acid of significa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Versatile Building Block in Modern Chemistry
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7, Molecular Formula: C₈H₄BrF₃O₃) is a polysubstituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and material science.[1][2] Its unique trifecta of functional groups—a bromine atom, a hydroxyl group, and a trifluoromethyl (CF₃) group—makes it a highly valuable and versatile synthetic building block.
The trifluoromethyl group is a well-established bioisostere for other chemical moieties and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The bromine and hydroxyl functionalities serve as reactive handles for a wide array of organic transformations, including cross-coupling reactions and esterifications, allowing for the construction of complex molecular architectures. As such, this compound and its analogs are key precursors for targeted drugs, small-molecule inhibitors, and novel organic materials.[4]
This guide provides a comprehensive characterization of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. It offers a comparative analysis against structurally similar alternatives, details the expected outcomes from standard analytical techniques, and provides robust, field-proven experimental protocols for its characterization.
Comparative Physicochemical Analysis
To fully appreciate the unique properties of the target compound, it is essential to compare it with its structural analogs. The removal or positional change of each functional group significantly alters the molecule's physical properties, such as molecular weight and melting point.
Table 1: Physicochemical comparison of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid and its structural analogs.
Workflow for Spectroscopic and Chromatographic Characterization
A systematic approach is crucial for the unambiguous identification and purity assessment of a novel or specialized chemical compound. The following workflow represents a standard, self-validating process for characterizing a solid organic acid like our target compound.
Figure 1: A generalized workflow for the characterization of a novel organic compound.
Predicted Spectroscopic and Chromatographic Profile
While specific experimental data for this compound is not widely published, a robust and accurate spectroscopic profile can be predicted based on the known effects of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules. For our target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be definitive.
¹H NMR (Proton NMR):
Aromatic Protons: Two protons are expected on the benzene ring. They will appear as doublets due to coupling with each other. The proton at C5 will be downfield of the proton at C6 due to the deshielding effects of the adjacent bromine and carboxylic acid groups.
Hydroxyl and Carboxylic Protons: Two broad singlets corresponding to the phenolic (-OH) and carboxylic acid (-COOH) protons are expected. Their chemical shifts can be highly variable and dependent on solvent and concentration, but they are typically found far downfield (>10 ppm for the COOH proton). These peaks will disappear upon D₂O exchange, a key confirmatory test.
¹³C NMR (Carbon NMR):
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet with a large one-bond C-F coupling constant, a characteristic signature.
¹⁹F NMR (Fluorine NMR):
This is a crucial and simple experiment for any trifluoromethyl-containing compound. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent and there are no adjacent fluorine atoms to couple with.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides both molecular weight information and valuable fragmentation data.[7]
Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope. This "M, M+2" pattern is an unmistakable indicator of a single bromine atom in the molecule. For our target (MW 285.01), we expect to see peaks at m/z ≈ 284 and 286.
Key Fragments: Extensive fragmentation is expected.[8] Common losses would include the loss of -OH, -COOH, and Br, leading to characteristic daughter ions that can be used to piece together the structure.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.[9]
O-H Stretch: A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid. The phenolic O-H stretch will also appear in this region.
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the aromatic carboxylic acid.
C-F Stretches: Strong, intense absorption bands are expected in the 1100-1350 cm⁻¹ region, which are characteristic of C-F stretching vibrations of the CF₃ group.
C-Br Stretch: A weaker absorption in the fingerprint region, typically around 500-650 cm⁻¹, corresponding to the C-Br stretch.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for assessing the purity of aromatic carboxylic acids.[10]
Retention: As a moderately polar, acidic compound, it will have good retention on a reversed-phase column (e.g., C18). Using an acidic mobile phase (e.g., water/acetonitrile with formic or phosphoric acid) will suppress the ionization of the carboxylic acid, leading to sharper peaks and more reproducible retention times.[10]
Detection: The aromatic ring provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry, typically between 230-280 nm. A photodiode array (DAD) detector can provide a full UV spectrum, which can aid in peak identification.
Detailed Experimental Protocols
The following protocols are standardized, self-validating procedures for the characterization of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid.
Protocol 1: NMR Sample Preparation
This protocol is designed for acquiring high-quality spectra for small organic molecules.[11]
Weigh Sample: Accurately weigh 5-25 mg of the solid compound into a clean, dry vial.
Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Chloroform-d, or Acetone-d₆).
Dissolve: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.[12]
Filter: Using a Pasteur pipette with a small cotton or glass wool plug at the neck, transfer the solution into a clean, dry 5 mm NMR tube. This step removes any particulate matter that could degrade spectral quality.[13]
Cap and Label: Cap the NMR tube securely and label it clearly.
Acquisition: The sample is now ready for insertion into the NMR spectrometer for data acquisition.
Protocol 2: Reversed-Phase HPLC for Purity Analysis
This method is a general-purpose protocol for the analysis of aromatic acids.[14]
Instrumentation:
HPLC system with gradient pump, autosampler, column oven, and DAD detector.
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Procedure:
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile/Water. Dilute to a working concentration of ~0.1 mg/mL using the same diluent.
Detection Wavelength: 254 nm (or DAD scan from 200-400 nm).
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Analysis: Inject a solvent blank, followed by the sample. Purity is determined by the area percent of the main peak relative to all other peaks in the chromatogram.
Protocol 3: ATR-FTIR Analysis
This technique is ideal for rapid, non-destructive analysis of solid powder samples.[15]
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.
Sample Application: Place a small amount of the solid powder directly onto the center of the ATR crystal.
Apply Pressure: Use the instrument's pressure anvil to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface.[2]
Collect Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
Clean: After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.
Conclusion
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is a compound defined by its rich functionality. Its characterization relies on a suite of standard analytical techniques that, when combined, provide an unambiguous structural confirmation and purity assessment. The predictable signatures—a doublet of doublets in ¹H NMR, a singlet in ¹⁹F NMR, the classic M/M+2 bromine isotope pattern in mass spectrometry, and characteristic C=O and C-F stretches in IR—create a unique analytical fingerprint. The protocols and comparative data provided in this guide offer researchers a robust framework for validating this important chemical building block in their developmental workflows.
References
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved March 15, 2026, from [Link]
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved March 15, 2026, from [Link]
University of Victoria. (n.d.). NMR Sample Preparation. Retrieved March 15, 2026, from [Link]
University of Georgia. (2023, August 29). Small molecule NMR sample preparation. NMR Blog. Retrieved March 15, 2026, from [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved March 15, 2026, from [Link]
Appchem. (n.d.). 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. Product Page. Retrieved March 15, 2026, from [Link]
PubChemLite. (n.d.). 2-hydroxy-3-(trifluoromethyl)benzoic acid (C8H5F3O3). Retrieved March 15, 2026, from [Link]
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved March 15, 2026, from [Link]
University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Scientific Bulletin, Series B, Vol. 74, Iss. 1, 2012. Retrieved from [Link]
Gammadata. (n.d.). Tips for ATR Sampling. Retrieved March 15, 2026, from [Link]
Career Henan Chemical Co., Ltd. (n.d.). BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-. Retrieved March 15, 2026, from [Link]
The Mechanistic Challenge: Heteronuclear Coupling and Second-Order Effects
Halogenated benzoic acids, particularly fluorinated derivatives, are indispensable building blocks in modern pharmaceutical development and agrochemistry. However, interpreting their Nuclear Magnetic Resonance (NMR) spec...
Author: BenchChem Technical Support Team. Date: March 2026
Halogenated benzoic acids, particularly fluorinated derivatives, are indispensable building blocks in modern pharmaceutical development and agrochemistry. However, interpreting their Nuclear Magnetic Resonance (NMR) spectra presents a formidable analytical challenge. The presence of halogen atoms—especially ^19F—introduces complex heteronuclear spin-spin coupling networks that can confound standard structural elucidation.
This guide objectively compares three distinct analytical approaches for resolving these complex systems: Benchtop NMR (e.g., 80 MHz) , High-Field NMR (e.g., 600 MHz) , and In Silico NMR Prediction Software (e.g., Mnova NMRPredict) . By understanding the mechanistic limitations of magnetic fields and leveraging computational algorithms, researchers can design highly efficient, self-validating analytical workflows.
The difficulty in interpreting halogenated benzoic acids stems from fundamental quantum mechanical interactions. Unlike standard organic molecules where ^1H-^1H couplings dominate, the introduction of fluorine completely alters the spectral landscape. The ^19F nucleus has a spin of 1/2, a 100% natural isotopic abundance, and a high gyromagnetic ratio[1]. Consequently, it couples strongly with both protons and carbons across multiple bonds.
For example, in fluorobenzoic acids, typical three-bond proton-fluorine couplings (^3J_FH) range from 6 to 11 Hz, while one-bond carbon-fluorine couplings (^1J_FC) frequently exceed 240 Hz[2].
The Causality of Spectral Overlap:
The visual appearance of an NMR multiplet depends entirely on the ratio of the chemical shift difference between coupled nuclei (Δν, in Hz) to their coupling constant (J, in Hz).
High-Field Advantage: At 600 MHz, Δν is large. When Δν/J > 10, the system follows first-order rules, yielding clean, predictable multiplets (e.g., doublets of doublets)[3].
Benchtop Limitation: At 80 MHz, Δν is drastically reduced while the J-coupling remains constant. When Δν/J < 10, the system enters the "strong coupling" regime. This produces second-order effects (such as "roofing" or complex non-binomial splitting), making manual extraction of J-values nearly impossible without advanced intervention[3].
The Analytical Contenders
A. High-Field NMR (600 MHz)
High-field spectrometers utilize superconducting magnets requiring cryogenic cooling. The massive external magnetic field (B0) artificially inflates the Δν/J ratio, forcing complex halogenated spin systems into first-order approximations. Furthermore, high-field probes allow for advanced heteronuclear decoupling (e.g., ^1H{^19F} or ^13C{^19F}), which physically irradiates the fluorine frequency to collapse complex multiplets into easily interpretable singlets[4].
B. Benchtop NMR (80 MHz)
Modern benchtop systems utilize permanent magnets (NdFeB), eliminating the need for cryogens. While highly accessible and cost-effective, they are fundamentally limited by their low B0 field. In halogenated benzoic acids, benchtop spectra often present as heavily overlapped, second-order multiplet clusters[3].
C. In Silico NMR Prediction (Mnova NMRPredict)
To bridge the gap between benchtop accessibility and high-field resolution, computational prediction has become a vital tool. Software like Mnova utilizes Ensemble Machine Learning , which dynamically combines HOSE (Hierarchical Organisation of Spherical Environments) codes with Neural Networks[5]. This ensemble approach compensates for the deficiencies of individual prediction algorithms, allowing the software to accurately simulate second-order strong coupling effects based on exact quantum mechanical spin system calculations[6].
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, any workflow analyzing halogenated benzoic acids must be self-validating. The following protocol guarantees that chemical shifts are absolute, allowing seamless integration with in silico prediction tools.
Dissolve 15 mg of the halogenated benzoic acid in 0.6 mL of Acetone-d6.
Add 0.05% v/v Tetramethylsilane (TMS) and 0.05% v/v Trichlorofluoromethane (CFCl3).
Causality: TMS provides a definitive 0.00 ppm reference for ^1H and ^13C, while CFCl3 provides an absolute 0.00 ppm reference for ^19F[2][4]. This dual-referencing is a self-validating step; if the computational prediction software uses these exact reference points, any deviation between the experimental and predicted spectra is structural, not systemic.
Step 2: Benchtop NMR Screening (80 MHz)
Acquire a ^1H spectrum using 16 scans and a 10-second relaxation delay (D1).
Causality: Halogenated aromatics often have long T1 relaxation times. A 10-second delay ensures full longitudinal magnetization recovery, validating that the integration values strictly represent the stoichiometric ratio of protons.
Step 3: In Silico Verification (Mnova)
If the benchtop spectrum exhibits second-order overlap, draw the proposed chemical structure in Mnova.
Execute the Ensemble NMR Prediction, ensuring the spectrometer frequency is set to 80 MHz to simulate the exact strong coupling effects[5].
Overlay the predicted multiplet over the experimental benchtop data. If the complex roofing patterns match, the structure is confirmed without high-field intervention.
Acquire a ^13C{^19F} spectrum using inverse-gated decoupling.
Causality: Irradiating the ^19F frequency removes the massive ^1J_FC and ^2J_FC couplings, collapsing the carbon signals into sharp singlets, definitively proving the carbon skeleton layout[4].
Comparative Performance Data
The following table synthesizes the operational and analytical performance of each approach when applied to halogenated benzoic acids.
Analytical Parameter
Benchtop NMR (80 MHz)
High-Field NMR (600 MHz)
In Silico Prediction (Mnova)
Resolution (Δν/J)
Low (Prone to second-order effects)
High (Yields first-order multiplets)
N/A (Simulates exact spin systems)
Heteronuclear Decoupling
Limited by hardware constraints
Comprehensive (^1H{^19F}, ^13C{^19F})
Virtual (Toggle couplings on/off)
^19F-^1H Coupling Extraction
Difficult (Requires spectral fitting)
Simple (Direct measurement)
Highly Accurate (Ensemble ML)
Time-to-Result
< 5 minutes
Hours to Days (Core facility queue)
Seconds
Operational Cost
Low (Cryogen-free, standard power)
High (Liquid He/N2 maintenance)
Low (Software license)
Primary Utility
Routine screening, QA/QC
De novo structure elucidation
Resolving ambiguous benchtop data
Decision Matrix & Workflow Integration
To optimize both time and resources, modern laboratories utilize a hybrid workflow, leveraging benchtop NMR for rapid screening and reserving high-field instruments only for molecules that fail in silico validation.
Workflow for resolving complex halogenated benzoic acid NMR spectra.
References
Analytical Chemistry - Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Dietary Supplements Adulterated with Pharmaceutical Substances. Available at:[Link]
Mestrelab Resources - Ensemble NMR Prediction Tool. Available at:[Link]
Comptes Rendus Chimie - Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Available at:[Link]
Google Patents - US5332851A - Processes for producing 5-fluorobenzoic acids and their intermediates.
PubMed Central (PMC) - Measurement of Accurate Interfluorine Distances in Crystalline Organic Solids: A High-Frequency Magic Angle Spinning NMR Approach. Available at:[Link]
ACS Publications - Mapping of Guest Localization in Mesoporous Silica Particles by Solid-State NMR and Ab Initio Modeling: New Insights into Benzoic Acid and p-Fluorobenzoic Acid. Available at:[Link]
Efficacy comparison of benzoic acid derivatives in biological assays
Title: Efficacy Comparison of Benzoic Acid Derivatives: Anti-Inflammatory vs. Antioxidant Biological Assays Introduction Benzoic acid derivatives represent a versatile class of bioactive compounds fundamental to drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Efficacy Comparison of Benzoic Acid Derivatives: Anti-Inflammatory vs. Antioxidant Biological Assays
Introduction
Benzoic acid derivatives represent a versatile class of bioactive compounds fundamental to drug development. By modifying the functional groups on the benzene ring, researchers can drastically shift a molecule's pharmacological profile. As a Senior Application Scientist, I have designed this guide to objectively compare three pivotal derivatives—Acetylsalicylic Acid (Aspirin), Salicylic Acid (SA), and Gallic Acid (GA)—evaluating their performance across standard cyclooxygenase (COX) inhibition and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.
Mechanistic Divergence in Benzoic Acid Derivatives
Although structurally related, these compounds exhibit distinct biological efficacies driven by their functional moieties:
Acetylsalicylic Acid (Aspirin): The presence of an acetyl group allows aspirin to act as an irreversible, time-dependent inhibitor of COX enzymes. It covalently acetylates Serine-530 in COX-1 and Serine-516 in COX-2, sterically blocking arachidonic acid from accessing the 1[1].
Salicylic Acid: Lacking the acetyl group, SA is virtually inactive against purified COX enzymes in vitro. However, it exhibits potent anti-inflammatory effects in vivo by 2[2].
Gallic Acid (3,4,5-trihydroxybenzoic acid): The three adjacent hydroxyl groups make GA an exceptional electron donor, rendering it a highly potent antioxidant capable of .
Caption: Mechanistic pathways of COX-1/2 inhibition and free radical scavenging by benzoic acid derivatives.
Quantitative Efficacy Comparison
To objectively evaluate these compounds, we must examine their half-maximal inhibitory concentrations (IC50) in standardized in vitro assays.
Data Synthesis: Aspirin demonstrates a ~10-fold selectivity for COX-1 over COX-2 in vitro[1]. Salicylic acid fails to achieve 50% inhibition of COX enzymes even at 1000 µM, validating that its clinical efficacy is entirely 3[3]. Conversely, Gallic acid demonstrates profound antioxidant capacity, neutralizing DPPH at roughly 1.09 µg/mL.
Assay reliability relies heavily on understanding the causality behind each protocol step. Below are the optimized workflows for validating the biological efficacies presented above.
This protocol is adapted from standard commercial screening frameworks (e.g., 4) to evaluate the peroxidase component of COX enzymes[4].
Rationale & Causality: Aspirin is a time-dependent inhibitor. If you initiate the reaction with arachidonic acid immediately after adding aspirin, you will falsely conclude that aspirin is a weak inhibitor. A pre-incubation step is biologically mandatory to allow the covalent acetylation of the serine residue to occur.
Step-by-Step Methodology:
Preparation of Reagents: Equilibrate Assay Buffer (0.1 M Tris-HCl, pH 8.0) to 37°C. Dilute Heme (cofactor) and purified COX-1/COX-2 enzymes in the buffer. Keep enzymes on ice until immediately before use to prevent thermal degradation.
Pre-Incubation (Critical Step): Incubate the plate for exactly 10 minutes at 37°C. This allows time-dependent inhibitors to bind and acetylate the enzyme[4].
Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to all wells. Quickly mix.
Incubation: Incubate for precisely 2 minutes at 37°C.
Termination: Add 30 µL of saturated Stannous Chloride solution to stop enzyme catalysis.
Quantification: Measure the appearance of the oxidized colorimetric substrate (e.g., TMPD) at 590 nm using a microplate reader.
Caption: Self-validating workflow for the in vitro COX inhibitor screening assay.
Protocol B: DPPH Free Radical Scavenging Assay
This protocol evaluates the electron-donating capability of derivatives like Gallic Acid.
Rationale & Causality: DPPH is a stable synthetic free radical that is deep purple in solution. When reduced by an antioxidant, it turns yellow. The assay must be conducted in the dark because DPPH is photosensitive; ambient light will degrade the radical, causing an artificial drop in absorbance and yielding false-positive antioxidant efficacy.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 500 µM solution of DPPH in absolute ethanol. Prepare serial dilutions of Gallic Acid (e.g., 0.1 to 10 µg/mL) in ethanol.
Reaction Mixture: In a 96-well plate or test tube, combine:
50 µL of the sample solution (Gallic acid or vehicle control).
1 mL of Acetate Buffer (100 mM, pH 5.5) to stabilize the pH.
1.25 mL of absolute ethanol.
250 µL of the 500 µM DPPH solution.
Incubation (Critical Step): Vortex the mixture and incubate at room temperature for 30 minutes in complete darkness . This duration ensures that slower-reacting phenolic groups reach thermodynamic equilibrium.
Quantification: Measure the absorbance at 517 nm against a blank (ethanol + buffer).
Data Analysis: Calculate the scavenging percentage: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] × 100. Plot against concentration to derive the IC50.
Conclusion
When selecting a benzoic acid derivative for biological assays, structural nuances dictate the experimental approach. Aspirin requires enzymatic assays with pre-incubation to capture its irreversible COX inhibition. Salicylic acid will fail in cell-free enzymatic assays and must be evaluated in whole-cell models to observe its transcriptional suppression of COX-2. Gallic acid, driven by its trihydroxyl conformation, is best suited for direct radical scavenging assays like DPPH, where it acts as a rapid electron donor.
References
Title: Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention.
Title: Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate.
Title: PRELIMINARY PHYTOCHEMICAL SCREENING AND IN-VITRO FREE RADICAL SCAVENGING ACTIVITY OF MELOCHIA CORCHORIFOLIA PLANT EXTRACTS.
Title: Pharmacokinetics and in vitro efficacy of salicylic acid after oral administration of acetylsalicylic acid in horses.
A Comparative Guide to the Structural Analysis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid Crystals
This guide provides a comprehensive framework for the structural analysis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, a compound of interest for researchers and drug development professionals. Given the absence...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the structural analysis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, a compound of interest for researchers and drug development professionals. Given the absence of a publicly available crystal structure for this specific molecule, this document establishes a predictive and comparative methodology. By examining the crystallographic data of structurally analogous compounds, we can anticipate its solid-state behavior and design a robust analytical strategy. This approach emphasizes the causal relationships between molecular substituents and crystal packing, providing a blueprint for comprehensive characterization.
Part 1: The Analytical Imperative: A Multi-Technique Approach
A thorough understanding of a crystalline material's structure is paramount in drug development, as it dictates critical properties such as solubility, stability, and bioavailability. A single analytical technique is insufficient. A validated, multi-pronged strategy is required to elucidate the complete structural landscape, including potential polymorphism—the existence of multiple crystal forms of the same compound.[1][2] The workflow below outlines a synergistic approach to crystal structure analysis.
Caption: Integrated workflow for comprehensive crystal structure analysis.
The rationale for this integrated approach is self-validating. Single Crystal X-Ray Diffraction (SC-XRD) provides the definitive atomic-level structure of a single crystal. However, the bulk material may exist in a different form or as a mixture. Powder X-Ray Diffraction (PXRD) addresses this by providing a "fingerprint" of the bulk sample, confirming phase purity. Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for detecting phase transitions and decomposition events, which are hallmarks of polymorphism or solvate formation.[3][4] Finally, spectroscopic techniques such as FTIR and Raman provide complementary information on intermolecular interactions, particularly the hydrogen bonding vital to the crystal packing of carboxylic acids.
Part 2: Predictive Structural Analysis via Molecular Analogues
The substituents on the benzoic acid core—a bromine atom, a hydroxyl group, and a trifluoromethyl group—each exert a significant influence on the resulting crystal structure through a combination of steric and electronic effects. By comparing with known structures, we can deconstruct these influences.
Key Structural Motifs in Substituted Benzoic Acids
A predominant feature in the crystal structures of benzoic acids is the formation of centrosymmetric dimers via pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups.[5] This creates a robust and highly stable R2,2(8) ring motif, which is observed in a vast array of benzoic acid derivatives, including 2-bromobenzoic acid and various trifluoromethyl- and nitro-substituted benzoic acids.[6][7][8]
Comparative Analysis of Analogue Crystal Structures
To predict the structure of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, we can analyze the crystallographic data from closely related molecules. The following table summarizes key parameters from published structures, providing a basis for our comparison.
Compound Name
Key Structural Features & Interactions
Dihedral Angle (Carboxyl vs. Ring)
Reference
2-Bromobenzoic Acid
Forms classic R2,2(8) hydrogen-bonded dimers. Features a close intramolecular Br⋯O contact of 3.009 Å.
Exhibits both an intramolecular O—H⋯O hydrogen bond (hydroxyl to carboxyl) forming an S(6) ring and intermolecular R2,2(8) dimers. Also shows short Br⋯Br contacts [3.4442 Å].
Predicted Structural Features for 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid
Based on the comparative data, we can hypothesize the following structural characteristics:
Dominant Hydrogen Bonding: The molecule will almost certainly form the classic R2,2(8) carboxylic acid dimer. Additionally, the ortho-hydroxyl group is positioned to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, similar to that in 4-Bromo-2-hydroxybenzoic acid.[9] This would create a planar six-membered S(6) ring, enhancing molecular rigidity.
Steric Influence of the -CF3 Group: The trifluoromethyl group at the 3-position is adjacent to both the hydroxyl and bromo substituents. This significant steric bulk will likely influence the planarity of the molecule. While the intramolecular hydrogen bond will favor planarity, the -CF3 group will likely cause a notable torsion angle, twisting the carboxylic acid group out of the plane of the benzene ring, as seen in other ortho-trifluoromethylated benzoic acids.[7][8]
Role of the Bromine Atom: The bromine atom at the 4-position can participate in various non-covalent interactions. We can anticipate the formation of Br···O or Br···Br contacts, which act as secondary structure-directing forces, linking the primary hydrogen-bonded dimers into more complex 2D or 3D architectures.[9][11]
Other Weak Interactions: C-H···O and C-H···F interactions are also probable, further stabilizing the crystal lattice.[7] The electron-rich fluorine atoms of the -CF3 group may also engage in C-F···π interactions with adjacent aromatic rings.
The interplay of these interactions is visualized below.
Caption: Predicted network of interactions for the target crystal.
Part 3: Essential Experimental Protocols
To validate the predictions made above, rigorous experimental work is necessary. The following protocols provide a starting point for the characterization of new crystalline material.
Protocol 1: Single Crystal Growth and SC-XRD Analysis
Objective: To grow diffraction-quality single crystals and determine the definitive molecular and crystal structure.
Causality: The choice of solvent is critical. A solvent system where the compound has moderate solubility is ideal. Slow evaporation allows for the ordered growth required for a single crystal, as opposed to the rapid precipitation that yields amorphous or microcrystalline material. Low-temperature data collection minimizes atomic thermal motion, resulting in higher precision geometric parameters.[5]
Methodology:
Crystal Growth:
Dissolve 10-20 mg of purified 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture like ethanol/water) in a small, clean vial.
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
Visually inspect the vial periodically for the formation of well-defined, transparent crystals.
Crystal Mounting:
Carefully select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
Mount the crystal on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.
Data Collection:
Mount the crystal on a diffractometer equipped with a CCD or CMOS detector (e.g., Bruker APEXII) and a low-temperature device.[10]
Cool the crystal to a stable low temperature (e.g., 100-120 K) to minimize thermal vibrations.[5]
Collect a series of diffraction frames using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) while rotating the crystal.
Structure Solution and Refinement:
Integrate the diffraction data and correct for absorption effects.
Solve the structure using direct methods or other suitable programs (e.g., SHELXS).[10]
Refine the structural model against the experimental data using a least-squares program (e.g., SHELXL), locating all non-hydrogen atoms and refining their positions and anisotropic displacement parameters.[10]
Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.
Analyze the final structure for bond lengths, angles, torsion angles, and intermolecular interactions.
Protocol 2: Polymorph and Thermal Stability Screening
Objective: To identify the existence of different crystalline forms and determine the thermal stability of the compound.
Causality: Different crystallization conditions (solvents, temperatures, evaporation rates) can yield different crystal packing arrangements (polymorphs). DSC is highly sensitive to the energetic changes that occur during melting or solid-solid phase transitions. PXRD provides the definitive confirmation of whether a different crystal form has been produced.
Methodology:
Recrystallization:
Prepare saturated solutions of the compound in a variety of solvents with different polarities (e.g., hexane, toluene, ethyl acetate, acetonitrile, methanol, water) at elevated temperatures.
Induce crystallization by:
Slow cooling to room temperature.
Fast cooling in an ice bath.
Slow evaporation at ambient temperature.
Vapor diffusion (e.g., a solution in a volatile solvent like dichloromethane placed in a chamber containing a less volatile anti-solvent like hexane).
Thermal Analysis (DSC/TGA):
Accurately weigh 2-5 mg of each crystalline sample into an aluminum DSC pan.
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Record the heat flow (DSC) and mass change (TGA) as a function of temperature.
Analyze the resulting thermograms for sharp endotherms (melting), exotherms (recrystallization, decomposition), and mass loss (decomposition or solvent loss).[3]
Powder X-Ray Diffraction (PXRD) Analysis:
Gently grind a small amount of each crystalline sample to a fine powder.
Mount the powder on a sample holder.
Collect a PXRD pattern over a suitable 2θ range (e.g., 5-40°).
Compare the PXRD patterns of samples obtained from different crystallization experiments. Different patterns indicate different crystal forms (polymorphs).
Conclusion
The structural analysis of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid requires a predictive and methodical approach. By leveraging structural data from molecular analogues, we can anticipate a rich solid-state chemistry dominated by a robust intramolecular S(6) hydrogen bond, a primary intermolecular R2,2(8) dimer motif, and secondary stabilization from halogen bonds and other weak interactions. The significant steric influence of the trifluoromethyl group is predicted to cause a non-planar molecular conformation. The experimental protocols outlined in this guide provide a validated pathway for confirming these predictions, screening for polymorphism, and ultimately achieving a comprehensive structural characterization essential for any advanced application in research or drug development.
References
Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]
Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online. [Link]
Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. ResearchGate. [Link]
A new polymorph of 2,6-bis(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
Heats of atomization and resonance energy of some ortho-substituted benzoic acids. Thermochimica Acta. [Link]
Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals. [Link]
Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation. Canadian Science Publishing. [Link]
Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation. Canadian Science Publishing. [Link]
Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate. [Link]
Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. CNR-IRIS. [Link]
Double substitution leads to a highly polymorphic system in 5-methyl-2-m-tolylamino-benzoic acid. CrystEngComm. [Link]
Polymorphism in 1-(4-Fluorophenyl)-3,6,6-trimethyl-2- phenyl-1,5,6,7-tetrahydro-4H-indol-4-one: A Subtle Interplay of Weak Intermolecular Interactions. Crystal Growth & Design. [Link]
Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega. [Link]
Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylated Aromatics: A Comparative Analysis
Introduction: The Trifluoromethyl Group - A Privileged Motif in Modern Chemistry The introduction of the trifluoromethyl (CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry, agrochemistry, an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Trifluoromethyl Group - A Privileged Motif in Modern Chemistry
The introduction of the trifluoromethyl (CF3) group into aromatic systems is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] This small but powerful functional group can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4] The strong electron-withdrawing nature of the CF3 group, a consequence of the high electronegativity of fluorine atoms, also significantly influences the electronic properties of the aromatic ring.[1] Given its profound impact on molecular properties, the development of efficient and versatile methods for the synthesis of trifluoromethylated aromatics is a field of intense research.[5]
This guide provides a comparative overview of the principal synthetic routes to access these valuable compounds. We will delve into the mechanistic underpinnings of each strategy, present and compare their performance with supporting experimental data, and provide detailed protocols for key transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a trifluoromethylation strategy for their specific synthetic challenges.
Navigating the Landscape of Aromatic Trifluoromethylation
The methods for introducing a trifluoromethyl group into an aromatic ring can be broadly categorized into three main approaches:
Nucleophilic Trifluoromethylation: These methods involve the reaction of an aryl electrophile (typically an aryl halide or sulfonate) with a nucleophilic trifluoromethyl source.
Electrophilic Trifluoromethylation: In this approach, an electron-rich aromatic ring acts as a nucleophile, attacking an electrophilic trifluoromethylating reagent.
Transition-Metal-Catalyzed Trifluoromethylation: This rapidly evolving area encompasses a variety of transformations, most notably copper- and palladium-catalyzed cross-coupling reactions of aryl precursors with a trifluoromethyl source.
The choice of method depends on several factors, including the electronic nature of the aromatic substrate, the presence of other functional groups, the desired regioselectivity, and considerations of cost and scalability.
Nucleophilic Trifluoromethylation: The Power of the Trifluoromethyl Anion
Nucleophilic trifluoromethylation is a well-established strategy that relies on the generation of a trifluoromethyl anion (CF3-) or an equivalent species. The most widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent .[4]
Mechanism of Action: The Role of the Activator
TMSCF3 itself is not sufficiently nucleophilic to react directly with aryl halides.[4] The reaction requires a nucleophilic activator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to generate a more reactive trifluoromethylating species. The fluoride anion attacks the silicon atom of TMSCF3, forming a pentacoordinate silicate intermediate which then delivers the trifluoromethyl group to the electrophilic partner.[4]
Caption: Proposed mechanism for nucleophilic trifluoromethylation using TMSCF3.
Performance and Scope
Nucleophilic trifluoromethylation with TMSCF3 is particularly effective for electron-deficient aryl halides. The reaction conditions are generally mild, and a variety of functional groups are tolerated. However, the requirement for a stoichiometric fluoride activator can sometimes lead to side reactions, and the method is less efficient for electron-rich aryl halides.
Table 1: Comparison of Nucleophilic Trifluoromethylation of Aryl Halides with TMSCF3
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodonitrobenzene and cesium fluoride.
Add anhydrous DMF via syringe and stir the mixture at room temperature for 10 minutes.
Add TMSCF3 dropwise to the stirred suspension.
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-nitrobenzotrifluoride.
Electrophilic Trifluoromethylation: Taming the Electrophilic CF3+ Synthon
Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic substrate with a reagent that can deliver an electrophilic trifluoromethyl group ("CF3+"). This approach is complementary to nucleophilic methods and is particularly well-suited for arenes bearing electron-donating groups. Several powerful electrophilic trifluoromethylating reagents have been developed, with Togni's reagents and Umemoto's reagents being the most prominent.[8][9]
Key Reagents and Their Mechanisms
Togni's Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II).[10] The reaction with arenes often requires a Lewis or Brønsted acid to activate the reagent and facilitate the transfer of the CF3 group.[11][12] The mechanism can proceed through a direct electrophilic aromatic substitution-type pathway or involve single-electron transfer (SET) processes, leading to a trifluoromethyl radical.[13]
Caption: Simplified mechanism of electrophilic trifluoromethylation with Togni's reagent.
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[9] They are highly effective for the trifluoromethylation of a wide range of nucleophiles, including electron-rich arenes and heterocycles.[14] Similar to Togni's reagents, their reactions can be promoted by acids or transition metals.[9]
Performance and Scope
Electrophilic trifluoromethylation reagents are powerful tools for functionalizing electron-rich aromatics and heterocycles. They often exhibit good functional group tolerance. The choice between Togni's and Umemoto's reagents can depend on the specific substrate and desired reactivity, with Umemoto reagents sometimes showing higher reactivity.[15]
Table 2: Comparison of Electrophilic Trifluoromethylation of Arenes
To a dry round-bottom flask under an inert atmosphere, add Togni's Reagent II and anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Add anisole to the solution via syringe.
Slowly add trifluoromethanesulfonic acid dropwise to the stirred mixture.
Allow the reaction to warm to room temperature and stir for 16 hours.
Monitor the reaction by TLC or GC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure.
Purify the residue by flash column chromatography (eluent: hexane) to yield a mixture of ortho- and para-trifluoromethylanisole.
Transition-Metal-Catalyzed Trifluoromethylation: A Modern Powerhouse
Transition-metal catalysis has revolutionized the synthesis of trifluoromethylated aromatics, offering mild reaction conditions, broad substrate scope, and excellent functional group tolerance. Copper and palladium are the most commonly employed metals for these transformations.
Copper-Catalyzed Trifluoromethylation
Copper-catalyzed methods are particularly effective for the trifluoromethylation of aryl iodides and bromides.[6][17] These reactions typically employ a nucleophilic CF3 source, such as TMSCF3 or fluoroform-derived CuCF3. The proposed mechanism often involves an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-CF3 bond.[6][18]
Caption: Generalized catalytic cycle for copper-catalyzed trifluoromethylation.
Palladium-Catalyzed Trifluoromethylation
Palladium-catalyzed trifluoromethylation has emerged as a powerful tool, particularly for the functionalization of more challenging aryl chlorides.[7][19] These reactions often require specialized phosphine ligands to facilitate the key steps of oxidative addition and reductive elimination.[7] The catalytic cycle generally mirrors that of other palladium-catalyzed cross-coupling reactions.[20][21]
Caption: Generalized catalytic cycle for palladium-catalyzed trifluoromethylation.
Performance and Scope
Transition-metal-catalyzed methods offer significant advantages in terms of substrate scope, including the ability to trifluoromethylate both electron-rich and electron-poor aryl halides, as well as a wide range of heterocycles.[7][22] The development of new ligands and reaction conditions continues to expand the applicability of these powerful transformations.
Table 3: Comparison of Transition-Metal-Catalyzed Trifluoromethylation
In a glovebox, to a dry Schlenk tube, add CuI, 1,10-phenanthroline, and KF.
Add a stir bar and seal the tube with a septum.
Remove the tube from the glovebox and connect it to a Schlenk line. Evacuate and backfill with argon three times.
Add anhydrous DMF, 4-iodoanisole, and TMSCF3 via syringe.
Place the reaction tube in a preheated oil bath at 60 °C and stir for 24 hours.
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.
Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-methoxybenzotrifluoride.
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of trifluoromethylated aromatics is a vibrant and continually evolving field of chemical research. The choice of the most appropriate synthetic method is a critical decision that depends on a careful analysis of the target molecule and the available resources.
Nucleophilic methods using the Ruppert-Prakash reagent are a reliable choice for electron-deficient aryl halides.
Electrophilic reagents like those developed by Togni and Umemoto provide excellent access to trifluoromethylated electron-rich arenes and heterocycles.
Transition-metal-catalyzed approaches , particularly those employing copper and palladium, offer the broadest substrate scope and the highest degree of functional group tolerance, making them invaluable for complex molecule synthesis and late-stage functionalization in drug discovery programs.
By understanding the strengths and limitations of each of these synthetic strategies, researchers can confidently navigate the synthetic landscape and efficiently access the diverse and valuable class of trifluoromethylated aromatic compounds.
References
[Copper-Catalyzed Trifluoromethylation of Alkyl Bromides.]([Link] Macmillan Group/files/publications/2019_Copper-Catalyzed Trifluoromethylation of Alkyl Bromides.pdf)
A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Simple Placeholders In the landscape of medicinal chemistry and materials science, halogenated benzoic acids are fundamental building b...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Placeholders
In the landscape of medicinal chemistry and materials science, halogenated benzoic acids are fundamental building blocks. They are not mere structural scaffolds but active participants whose reactivity profiles dictate synthetic strategy and molecular design. Among these, bromo- and fluoro-substituted isomers present a fascinating dichotomy. While often considered in the same "halogen" category, their behaviors in key chemical transformations are profoundly different.
This guide moves beyond a surface-level comparison to provide an in-depth analysis of the reactivity differences between bromo- and fluoro-substituted benzoic acids. We will explore the fundamental electronic and steric properties that govern these differences and examine their practical implications in four critical areas: acidity, electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. Understanding these nuances is paramount for designing efficient, robust, and logical synthetic routes.
Part 1: The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of any substituted benzene ring is primarily governed by the electronic interplay between the substituent and the aromatic system. For halogens, this is a classic "tug-of-war" between two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
Inductive Effect (-I): As halogens are more electronegative than carbon, they pull electron density away from the ring through the sigma bond. This effect is distance-dependent and weakens further away from the point of attachment. Fluorine is the most electronegative element, giving it a significantly stronger -I effect than bromine.[1][2]
Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, pushing electron density into the ring. This effect requires effective overlap between the halogen's p-orbital and the ring's p-orbitals. The smaller 2p orbital of fluorine overlaps more effectively with carbon's 2p orbital than the larger 4p orbital of bromine.[3]
Crucially, for all halogens, the electron-withdrawing inductive effect (-I) dominates over the electron-donating resonance effect (+M). However, the relative strengths of these competing effects are what differentiate fluorine from bromine and drive their distinct chemical behaviors.
Caption: Competing electronic effects of Fluorine vs. Bromine.
Part 2: A Tale of Two Halogens in Key Chemical Contexts
Acidity (pKa): A Game of Proximity and Position
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion by delocalizing its negative charge, resulting in a stronger acid (lower pKa value).[4][5]
The position of the halogen substituent creates nuanced differences due to the interplay of inductive effects and the "ortho effect"—a combination of steric and electronic interactions unique to 2-substituted benzoic acids.[6]
Ortho Position: Both 2-fluoro- and 2-bromobenzoic acids are significantly more acidic than benzoic acid. This is due to the "ortho effect".[6] The bulky substituent at the ortho position forces the carboxylic acid group to twist out of the plane of the benzene ring. This minimizes resonance between the -COOH group and the ring, which has a net stabilizing effect on the carboxylate anion, increasing acidity.[7] 2-Bromobenzoic acid is the stronger acid of the two because the larger bromine atom causes a more pronounced steric clash, leading to greater twisting and a more potent ortho effect.[6]
Meta Position: At the meta position, the resonance effect is negligible. Acidity is primarily dictated by the inductive effect. The acidities of the 3-halo isomers are consequently very similar, reflecting the electron-withdrawing nature of both halogens.[4]
Para Position: Here, both inductive and resonance effects are operative. For 4-fluorobenzoic acid, the stronger +M effect of fluorine counteracts its strong -I effect, leading to a pKa very close to that of unsubstituted benzoic acid.[3] In contrast, bromine's weak +M effect does less to offset its inductive pull, making 4-bromobenzoic acid a slightly stronger acid than its fluoro counterpart.
Caption: The Ortho Effect workflow leading to increased acidity.
In SNAr, a potent nucleophile attacks an electron-poor aromatic ring, ultimately replacing a leaving group. The reaction proceeds via a two-step, addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step.[8]
Reactivity Comparison: Fluoro >> Bromo
Contrary to intuition based on bond strengths, aryl fluorides are dramatically more reactive in SNAr than aryl bromides.[7][9]
Causality: The reaction rate is dictated by the stability of the negatively charged intermediate, known as the Meisenheimer complex. The extremely high electronegativity of fluorine exerts a powerful inductive effect, which strongly stabilizes this anionic intermediate.[10] This stabilization lowers the activation energy of the rate-determining first step, accelerating the overall reaction. The strength of the C-F bond is irrelevant to the reaction rate, as it is broken in the fast, second step after the energy barrier has been crossed.[8][10]
Caption: Fluorine stabilizes the key intermediate in SNAr reactions.
Reactions like the Suzuki-Miyaura coupling are pillars of modern synthesis, forming C-C bonds by coupling an aryl halide with an organoboron reagent. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Reactivity Comparison: Bromo >> Fluoro
In stark contrast to SNAr, aryl bromides are vastly more reactive substrates than aryl fluorides in palladium-catalyzed cross-coupling reactions.[12]
Causality: The critical, often rate-limiting, step in the catalytic cycle is the initial oxidative addition, where the aryl-halogen bond is broken as it adds to the Pd(0) catalyst.[12] This step is governed by bond dissociation energy (BDE). The C-Br bond is significantly weaker than the C-F bond, making it much more susceptible to cleavage and oxidative addition.
This large energy difference means that while aryl bromides readily react under standard, mild palladium catalysis, activating the robust C-F bond is a formidable challenge.[12] Successful coupling of aryl fluorides requires specialized, highly active catalysts (e.g., those using bulky, electron-rich phosphine ligands or nickel-based systems) and often more forcing conditions like higher temperatures.[13][14][15]
Feature
Suzuki Coupling of 4-Bromobenzoic Acid
Suzuki Coupling of 4-Fluorobenzoic Acid
Reactivity
High
Very Low
Catalyst
Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
Specialized Pd/ligand systems (e.g., Pd(OAc)₂/SPhos) or Ni catalysts[13][14]
Protocol 1: Standard Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid
This protocol describes a typical, robust procedure for coupling a versatile aryl bromide intermediate.
Materials:
4-Bromobenzoic acid (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (2 mol%)
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1 mixture)
Schlenk flask, magnetic stirrer, condenser, inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), Na₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.02 equiv).
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization or column chromatography can be performed if further purification is needed.
Protocol 2: Specialized Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid
This protocol highlights the more demanding conditions necessary to activate the inert C-F bond.[13]
Materials:
4-Fluorobenzoic acid (1.0 equiv)
Arylboronic acid (1.5 equiv)
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
SPhos (4 mol%)
Potassium Phosphate (K₃PO₄) (3.0 equiv)
Anhydrous, degassed solvent: 1,4-Dioxane
Schlenk flask, magnetic stirrer, condenser, inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: In a glovebox or under a strong flow of inert gas, add 4-fluorobenzoic acid (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv) to a flame-dried Schlenk flask.
Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas for 15 minutes.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
Reaction Execution: Heat the reaction mixture to 110-120°C with vigorous stirring. The reaction may require 12-24 hours. Monitor progress carefully by LC-MS.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with 1M HCl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product will likely require purification by column chromatography on silica gel.
Summary and Strategic Implications in Synthesis
The choice between a bromo- or fluoro-substituted benzoic acid is not arbitrary; it is a critical strategic decision that dictates the entire synthetic approach.
Reaction Type
Bromo-Substituted Benzoic Acids
Fluoro-Substituted Benzoic Acids
Rationale
Acidity (Ortho)
More Acidic
Less Acidic
The larger size of bromine leads to a more pronounced steric "ortho effect."
SNAr
Unreactive
Highly Reactive
Fluorine's strong inductive effect stabilizes the rate-determining Meisenheimer complex.
Pd Cross-Coupling
Highly Reactive
Largely Unreactive
The weak C-Br bond is easily cleaved in the oxidative addition step, unlike the very strong C-F bond.
For the Drug Development Professional:
Bromo-substituted benzoic acids are ideal as versatile, reactive intermediates. The C-Br bond serves as a reliable "handle" for building molecular complexity via a vast arsenal of high-yielding palladium-catalyzed cross-coupling reactions under mild conditions.
Fluoro-substituted benzoic acids are typically used when the fluorine atom is a required feature in the final target molecule. Fluorine is often incorporated to block metabolic oxidation, modulate pKa, or engage in specific protein-ligand interactions. If a late-stage SNAr reaction is planned, a fluoro-aromatic is the substrate of choice.
Ultimately, a deep understanding of these fundamental reactivity differences empowers the modern chemist to design more elegant, efficient, and successful synthetic strategies, transforming these simple building blocks into complex molecules of high value.
References
Quora. (2021). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? [Online] Available at: [Link]
Pearson. Use the four compounds shown below to answer the following questions. [Online] Available at: [Link]
ResearchGate. (2019). Substituent effects on the electronic structure and pKa of benzoic acid. [Online] Available at: [Link]
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Online] Available at: [Link]
Vaia. Use the four compounds shown below to answer the following questions. [Online] Available at: [Link]
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Online] Available at: [Link]
American Journal of Applied Science and Technology. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Online] Available at: [Link]
PMC. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Online] Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. [Online] Available at: [Link]
PubMed. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. [Online] Available at: [Link]
ResearchGate. Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF. [Online] Available at: [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]
Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Online] Available at: [Link]
PMC. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Online] Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
Royal Society of Chemistry. A water-soluble supramolecular catalyst for Suzuki-Miyaura cross coupling in aqueous media. [Online] Available at: [Link]
PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Online] Available at: [Link]
ResearchGate. Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic... [Online] Available at: [Link]
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Online] Available at: [Link]
Structural Validation of Synthesized 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid: A Comparative Analytical Guide
As a Senior Application Scientist in drug development and materials research, I frequently encounter the challenge of unambiguously proving the exact regiochemistry of highly substituted aromatic building blocks. When sy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug development and materials research, I frequently encounter the challenge of unambiguously proving the exact regiochemistry of highly substituted aromatic building blocks. When synthesizing complex molecules like 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7), the proximity of the hydroxyl, trifluoromethyl (-CF3), and bromo groups on the benzoic acid core creates a high probability of generating isomeric byproducts during electrophilic aromatic substitution.
To objectively evaluate the integrity of the synthesized product against potential alternative isomers (e.g., the 4-bromo-6-trifluoromethyl isomer), we must compare the performance of different analytical validation workflows. This guide compares routine analytical methods against an advanced, self-validating analytical system, providing the experimental causality required to achieve absolute structural certainty.
The Challenge: Regiochemical Ambiguity in Poly-Substituted Aromatics
In 4-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, the aromatic ring is fully substituted at positions 1, 2, 3, and 4, leaving only two adjacent protons at positions 5 and 6.
If we rely solely on basic 1D
1
H NMR, the data will only reveal two doublets with an ortho coupling constant (
3JHH≈8.5
Hz). This confirms that two protons are adjacent, but it fails to mathematically anchor the -CF3 and -Br groups to their exact positions on the ring. To distinguish the target product from alternative regioisomers, we must employ an analytical workflow that maps the entire carbon skeleton.
Comparison of Analytical Validation Workflows
To establish a self-validating system, we compare two distinct analytical strategies: Workflow A (Routine Analysis) and Workflow B (Advanced Multi-Dimensional Analysis).
Quantitative Data & Performance Comparison
Analytical Parameter
Workflow A: Routine (1D NMR + LRMS)
Workflow B: Advanced (2D NMR + HRMS)
Performance Outcome & Validation Confidence
Elemental Composition
Nominal mass (
m/z
283 / 285)
Exact mass (
m/z
282.9223 / 284.9203)
Workflow B eliminates isobaric interference and confirms the exact formula (
C8H4BrF3O3
).
Halogen Confirmation
Basic 1:1 isotopic pattern
High-resolution isotopic fine structure
Both confirm Bromine, but Workflow B ensures no co-eluting halogenated impurities[1].
-CF3 Positioning
19
F singlet (ambiguous location)
19
F-
13
C coupling + HMBC mapping
Workflow B definitively places the -CF3 group at C3 via specific carbon-fluorine splitting.
Regiochemistry
Two ortho-coupled proton doublets
3J
HMBC correlations to C7 and C3
Workflow B mathematically rules out all alternative isomers by interlocking the proton signals to the quaternary carbons.
Mechanistic Causality: Why Advanced Workflows are Essential
High-Resolution Mass Spectrometry (HRMS) over Nominal Mass
Bromine possesses a highly diagnostic isotopic signature—a nearly 1:1 ratio of
79
Br and
81
Br[1]. While routine nominal mass spectrometry can identify this pattern, it cannot differentiate between our target brominated compound and a completely different molecular formula that happens to share a similar nominal mass. HRMS provides exact mass measurements, confirming the exact elemental composition while simultaneously validating the halogen presence.
2D HMBC NMR over 1D NMR
Fluorine-19 NMR is highly sensitive to the local electronic environment[2], but to prove the exact sequence of substituents, we must use 2D Heteronuclear Multiple Bond Correlation (HMBC).
The Causality: In our target molecule, the proton at C6 (
H6
) is three bonds away from the exocyclic carboxyl carbon (
C7
). Therefore,
H6
will show a strong
3J
HMBC cross-peak to
C7
.
Conversely, the proton at C5 (
H5
) is three bonds away from the trifluoromethyl-bearing carbon (
C3
).
H5
will show a distinct
3J
correlation to
C3
.
The Result: This interlocking web of correlations acts as a self-validating system. If the synthesized product was an alternative isomer (e.g., the -CF3 group was at C6), this specific HMBC correlation network would be physically impossible.
Experimental Protocols: The Self-Validating System
Below is the step-by-step methodology for executing Workflow B , ensuring absolute structural confidence.
Phase 1: LC-HRMS for Exact Mass and Isotopic Profiling
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using a 50:50 mixture of water/acetonitrile containing 0.1% formic acid.
Instrument Parameters: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Operate the High-Resolution Mass Spectrometer in Electrospray Ionization (ESI) negative mode.
Data Acquisition: Scan across a range of
m/z
100–1000. Isolate the
[M−H]−
molecular ion.
Validation Logic: Verify the exact mass against the theoretical value of 282.9223 Da (for
79
Br) and confirm the ~1:1 isotopic doublet at 284.9203 Da (for
81
Br).
Phase 2: Comprehensive Multi-Nuclear and 2D NMR
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
) to ensure complete solubility and lock stability.
1D Acquisition: Acquire
1
H (400 MHz),
13
C (100 MHz), and
19
F (376 MHz) spectra. Note the
19
F singlet and the characteristic
13
C quartets resulting from C-F spin-spin coupling at C3 and the -CF3 carbon.
2D HMBC Acquisition: Set up a
1
H-
13
C HMBC experiment optimized for a long-range coupling constant (
nJCH
) of 8 Hz.
Validation Logic: Map the 3-bond correlations. Confirm that the downfield proton doublet (
H6
) correlates to the carboxyl carbon (
C7
), and the upfield proton doublet (
H5
) correlates to the
13
C quartet of
C3
.
Analytical Decision Workflow
Workflow for the absolute structural validation of highly substituted fluorinated aromatics.
References
Title: Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers
Source: nih.gov
URL: [Link]
Operational Guide: Handling and Disposal of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid As a Senior Application Scientist, I frequently see laboratories focus heavily on the synthesis and application of complex act...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Handling and Disposal of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid
As a Senior Application Scientist, I frequently see laboratories focus heavily on the synthesis and application of complex active pharmaceutical ingredient (API) intermediates, while underestimating the logistical complexities of their end-of-life management.
4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS: 2385518-14-7) is a highly specialized halogenated building block[1]. Because it contains both a heavy halogen (bromine) and a highly stable fluorinated group (trifluoromethyl), its disposal cannot be treated as standard organic waste. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.
Physicochemical Hazard Profiling & Causality
To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. The structural features of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid dictate its waste management lifecycle.
The Causality of Halogenated Hazards:
Why is standard incineration insufficient for this compound? The carbon-fluorine (C-F) bond in the trifluoromethyl group is one of the strongest in organic chemistry. Standard incineration temperatures fail to completely break this bond, potentially releasing toxic fluorinated fragments into the atmosphere. Furthermore, the combustion of the bromine and fluorine atoms generates Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases. These gases are highly toxic and corrosive, meaning the waste must be routed to specialized facilities equipped with thermal oxidizers (>1000°C) and alkaline scrubber systems to neutralize the acidic exhaust[3].
Waste Segregation Logic
Proper segregation is the foundation of trustworthy laboratory safety. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and environmental risks[2]. Under the Resource Conservation and Recovery Act (RCRA), while this specific compound may not be explicitly P- or U-listed by name, it exhibits characteristics that require it to be managed as a , specifically within the halogenated organic stream[4].
Workflow for segregating halogenated solid and liquid waste streams prior to high-temperature incineration.
Step-by-Step Disposal Protocols
The following methodologies provide a self-validating system for waste management. By actively verifying the physical state and solvent composition at each step, researchers ensure regulatory compliance and prevent dangerous cross-contamination.
Protocol A: Solid Waste Disposal (Unused Material or Spill Debris)
Applicability: Pure compound, contaminated weighing paper, or silica gel from chromatography.
Containment: Collect the solid waste using a non-reactive (e.g., PTFE-coated) spatula. Causality: Do not use compressed air or dry sweeping, which can aerosolize the fluorinated powder and cause inhalation hazards.
Primary Packaging: Place the material into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass).
Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid (Contains Bromine and Fluorine)"[2].
Storage: Store in a designated satellite accumulation area away from incompatible materials (e.g., strong oxidizers or strong bases) until pickup by Environmental Health and Safety (EH&S).
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
Applicability: Compound dissolved in organic solvents (e.g., Dichloromethane, Methanol) or aqueous buffers.
Solvent Identification: Determine if the primary solvent is halogenated (e.g., Chloroform, DCM) or non-halogenated (e.g., Acetone, Methanol)[2].
Quenching & pH Adjustment: If the solution is highly acidic or basic due to the reaction conditions, neutralize it to a pH between 6 and 8. Causality: Perform neutralization slowly in a fume hood over an ice bath to control exothermic reactions and prevent the volatilization of the compound.
Segregation:
Organic Solutions: Pour into the designated Halogenated Organic Waste carboy. Even if dissolved in a non-halogenated solvent, the presence of the brominated/fluorinated solute mandates its classification as halogenated waste[2].
Aqueous Solutions: If dissolved in water (e.g., as a sodium salt), verify the organic content. If the organic content exceeds 1%, it must be treated as mixed organic/aqueous waste and routed for incineration rather than sewer disposal[4].
Secondary Containment: Ensure the liquid waste carboy is kept in a secondary containment tray to capture any potential leaks.
Understanding the endpoint of your waste reinforces the importance of the protocols above. When EH&S transports 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid to a disposal facility, it undergoes a highly controlled destruction process.
Thermal degradation and alkaline neutralization pathway for halogenated combustion byproducts.
Mechanistic Insight: The thermal oxidizer operates at temperatures exceeding 1000°C to ensure the complete cleavage of the resilient C-F bonds. The resulting exhaust gas is rich in HF and HBr. Before release, this exhaust is routed through an alkaline scrubber (typically utilizing Sodium Hydroxide or Calcium Hydroxide). The acid-base reaction (e.g.,
HF+NaOH→NaF+H2O
) neutralizes the toxic gases into benign, solid halide salts (Sodium Fluoride and Sodium Bromide), which can then be safely landfilled[3].
References
[3] Title: Identification and Listing of Hazardous Waste - EPA. Source: epa.gov. URL: [Link]
[2] Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Source: uakron.edu. URL:[Link]
[4] Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. Source: epa.gov. URL:[Link]
A Comprehensive Guide to the Safe Handling of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic Acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. Given the absence of a specif...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally analogous halogenated and trifluoromethylated aromatic carboxylic acids. A conservative approach to personal protective equipment (PPE) and handling is strongly advised to ensure laboratory safety.
The structural features of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid—a brominated aromatic ring, a hydroxyl group, a trifluoromethyl group, and a carboxylic acid moiety—suggest potential for skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, implementing robust safety protocols is not merely a procedural formality but a critical step in mitigating potential chemical hazards.
Hazard Assessment and Risk Mitigation
Based on the analysis of similar chemical structures, 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid should be treated as a hazardous substance. The primary hazards associated with compounds of this nature include:
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3][4][5]
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][3][4][5]
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][6]
The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin. The acidic nature of the carboxylic acid group and the reactivity of the brominated aromatic ring further contribute to its hazardous potential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount to creating a safe working environment. The following table outlines the recommended PPE for handling 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, with a detailed rationale for each selection.
Protection Type
Recommended Equipment
Specifications & Rationale
Eye and Face Protection
Safety glasses with side shields or goggles; face shield.[7]
Essential for preventing eye contact, which can cause serious irritation.[2][3][4][5][7] A face shield is recommended when there is a risk of splashing or handling larger quantities.[7]
Protects against skin irritation.[2][3][4][5][7] Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after contamination.[7][9]
Protects personal clothing from contamination and minimizes skin exposure.[7]
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood.[7]
To minimize the inhalation of dust or aerosols.[1][7][9] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[2]
Donning and Doffing of PPE: A Critical Procedure
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Correct sequence for donning and doffing PPE.
Operational and Disposal Plans: Ensuring a Safe Workflow
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment from the moment the chemical is handled until its final disposal.
Handling Procedures
Preparation:
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][7][9]
Ensure that an emergency eyewash station and safety shower are readily accessible.
Have appropriate spill cleanup materials on hand.
Weighing and Transferring:
Handle as a solid to avoid the generation of dust.[1][2][9]
Use non-sparking tools to prevent ignition sources.[1][9]
Keep containers tightly closed when not in use.[1][8]
During the Reaction:
Avoid contact with skin, eyes, and clothing.[1][9]
Do not eat, drink, or smoke in the laboratory area.[6][7]
Decontaminate all work surfaces and equipment after use.
Remove and wash contaminated clothing before reuse.[3][4][7]
Disposal Plan
All waste materials contaminated with 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid must be treated as hazardous waste.[7]
Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain.[1][2][7][9]
Contaminated Materials: All contaminated materials, such as gloves, paper towels, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.[7]
Waste disposal workflow for hazardous materials.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Exposure Route
First Aid Measures
If Inhaled
Move the person to fresh air and keep them comfortable for breathing.[1] Seek medical attention if symptoms persist.[1]
If on Skin
Immediately wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1][3][4]
If in Eyes
Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1][3] Continue rinsing and seek medical attention if irritation persists.[1][3][4]
If Swallowed
Do NOT induce vomiting. Rinse mouth with water.[1][9] Seek immediate medical attention.[1][9]
This guide is intended to provide a framework for the safe handling of 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have a comprehensive understanding of the potential hazards before commencing any work with this compound.
References
BenchChem. (n.d.). Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.
Echemi. (n.d.). 4-BROMO-3-(TRIFLUOROMETHYL)BENZOIC ACID Safety Data Sheets.
ChemicalBook. (2025, November 8). Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane.